K 308
Description
Properties
CAS No. |
36774-74-0 |
|---|---|
Molecular Formula |
C15H11NO2S |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-benzothiazol-5-yl)acetic acid |
InChI |
InChI=1S/C15H11NO2S/c17-14(18)9-10-6-7-13-12(8-10)16-15(19-13)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
InChI Key |
CGJFGPQHBSLGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)CC(=O)O |
Appearance |
Solid powder |
Other CAS No. |
36774-74-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
K 308; K-308; K308 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of K-308: An In-depth Technical Review
This technical guide aims to consolidate the known information regarding K-308 and to provide a framework for the anticipated, yet currently unelucidated, mechanisms that likely underlie its therapeutic effects. The information presented herein is based on the general principles of NSAID pharmacology and the known activities of structurally related benzothiazole derivatives.
Chemical Identity and Classification
K-308 is chemically identified as 2-phenyl-5-benzothiazoleacetic acid.[1][2] It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The benzothiazole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[1][3][4]
Presumed Mechanism of Action: Cyclooxygenase Inhibition
The primary mechanism of action for the vast majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a role in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: This isoform is typically induced at sites of inflammation by cytokines and other inflammatory stimuli. Its products are the primary mediators of inflammatory pain and swelling.
It is highly probable that K-308 exerts its anti-inflammatory effects through the inhibition of one or both of these COX isoforms. However, without specific experimental data, the selectivity profile of K-308 for COX-1 versus COX-2 remains unknown. This selectivity is a crucial determinant of an NSAID's efficacy and side-effect profile.
Potential Signaling Pathway
The anticipated signaling pathway for K-308, assuming a traditional NSAID mechanism, is depicted below. This pathway illustrates the central role of COX enzymes in the inflammatory cascade and the point of intervention for NSAIDs.
References
The Emergence of 2-Phenyl-5-benzothiazoleacetic Acid: A Technical Guide to its Core Chemistry and Biological Context
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of 2-Phenyl-5-benzothiazoleacetic acid, a member of the pharmacologically significant benzothiazole family. While the specific discovery and historical records of this particular molecule are not extensively documented, its scientific importance can be understood through the broader history of benzothiazole chemistry and its derivatives, which have become pivotal scaffolds in medicinal chemistry. This document outlines the historical context, a plausible synthetic route, and the potential biological activities of 2-Phenyl-5-benzothiazoleacetic acid, supported by detailed experimental protocols and pathway diagrams.
Historical Context: The Rise of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of a benzene and a thiazole ring, has been a subject of scientific inquiry for over a century. Its derivatives have demonstrated a remarkable breadth of biological activities, establishing the benzothiazole core as a "privileged structure" in drug discovery.[1][2] The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of compounds with diverse therapeutic applications.[3]
Initially recognized for their use as vulcanization accelerators in the rubber industry, the journey of benzothiazoles into the realm of medicine has been marked by the discovery of potent anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[3][4][5] The development of numerous synthetic methodologies has further fueled research into this fascinating class of heterocyclic compounds.[6] The synthesis of 2-substituted benzothiazoles, in particular, has been a focus of extensive research, with compounds bearing an aryl group at the 2-position showing significant promise in various therapeutic areas.[7]
It is within this rich scientific landscape that 2-Phenyl-5-benzothiazoleacetic acid emerges as a molecule of interest, combining the established 2-phenyl-benzothiazole core with an acetic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).
Proposed Synthesis of 2-Phenyl-5-benzothiazoleacetic Acid
Overall Synthetic Workflow
The proposed synthesis involves the introduction of a thiol group ortho to the amino group of 4-aminophenylacetic acid, followed by the cyclization with benzaldehyde to form the 2-phenyl-benzothiazole ring system.
Caption: Proposed synthetic workflow for 2-Phenyl-5-benzothiazoleacetic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Amino-3-mercaptophenylacetic acid (Intermediate D)
This intermediate can be synthesized from 4-aminophenylacetic acid via a Sandmeyer-type reaction followed by reduction.[8][9][10]
-
Protocol:
-
To a suspension of 4-aminophenylacetic acid in aqueous hydrochloric acid at 0°C, a solution of sodium nitrite in water is added dropwise to form the corresponding diazonium salt.[8]
-
The cold diazonium salt solution is then added to a solution of potassium ethyl xanthate.[8]
-
The resulting xanthate intermediate is then hydrolyzed and reduced, for instance with sodium sulfide, to yield 4-amino-3-mercaptophenylacetic acid.[8]
-
Step 2: Synthesis of 2-Phenyl-5-benzothiazoleacetic acid (Final Product F)
The final product is obtained through the condensation of 4-amino-3-mercaptophenylacetic acid with benzaldehyde. This is a common and effective method for the synthesis of 2-arylbenzothiazoles.[6][11]
-
Protocol:
-
A mixture of 4-amino-3-mercaptophenylacetic acid and benzaldehyde is refluxed in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
An oxidizing agent, such as air or a mild chemical oxidant, facilitates the cyclization and aromatization to the benzothiazole ring.[6]
-
The product can be purified by recrystallization from an appropriate solvent.
-
Alternative Synthetic Strategies
Other established methods for introducing an acetic acid moiety onto a pre-formed benzothiazole ring could also be considered, such as:
-
Friedel-Crafts Acylation followed by Willgerodt-Kindler Reaction: Acylation of 2-phenylbenzothiazole at the 5-position with acetyl chloride, followed by the Willgerodt-Kindler reaction on the resulting ketone, would yield the corresponding thioamide, which can be hydrolyzed to the acetic acid.
-
Arndt-Eistert Homologation: If 2-phenyl-benzothiazole-5-carboxylic acid is available, the Arndt-Eistert reaction provides a method for its conversion to the homologous 2-Phenyl-5-benzothiazoleacetic acid.[12][13][14]
Potential Biological Activities and Signaling Pathways
Based on the extensive research on structurally related benzothiazole derivatives, 2-Phenyl-5-benzothiazoleacetic acid is anticipated to exhibit significant biological activities, particularly as an anti-inflammatory and anticancer agent.[15][16][17]
Anti-inflammatory Activity
The presence of the acetic acid moiety suggests that this compound may act as a cyclooxygenase (COX) inhibitor, a mechanism shared by many NSAIDs.[1][18][19]
-
Potential Signaling Pathway: COX-2 Inhibition
Caption: Potential mechanism of action via COX-2 inhibition.
-
NF-κB Signaling Pathway: Many anti-inflammatory compounds also exert their effects by modulating the NF-κB signaling pathway, a key regulator of the inflammatory response.[4][20][21][22][23]
References
- 1. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. prepchem.com [prepchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. CN113979966B - Preparation method of 2-phenylbenzothiazole - Google Patents [patents.google.com]
- 12. Arndt-Eistert Synthesis [organic-chemistry.org]
- 13. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. NF-κB - Wikipedia [en.wikipedia.org]
KAG-308: A Technical Guide to EP4 Receptor Selectivity and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of KAG-308, a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document details the binding affinity and functional selectivity of KAG-308 for the human EP4 receptor compared to other prostanoid receptors. It also outlines the experimental methodologies for key assays and visualizes critical signaling pathways and workflows.
Quantitative Data: Binding Affinity and Functional Activity
The selectivity of KAG-308 for the EP4 receptor has been determined through comprehensive binding and functional assays. The following tables summarize the quantitative data, showcasing the compound's high affinity and potent agonistic activity at the EP4 receptor, with significantly lower affinity and activity at other related prostanoid receptors.
Table 1: KAG-308 Binding Affinity (Ki) for Human Prostanoid Receptors
| Receptor | Ki (nM) |
| EP4 | 2.57[1] |
| EP3 | 32.4[1] |
| IP | 52.9[1] |
| EP1 | 1410[1] |
| EP2 | 1540[1] |
Ki values represent the inhibition constant, indicating the concentration of KAG-308 required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies higher binding affinity.
Table 2: KAG-308 Functional Agonist Activity (EC50) at Human Prostanoid Receptors
| Receptor | EC50 (nM) |
| EP4 | 17[1] |
| EP3 | 160[1] |
| EP1 | >1000[1] |
| EP2 | >1000[1] |
| IP | >10000 |
EC50 values represent the concentration of KAG-308 that elicits a half-maximal response in a functional assay. A lower EC50 value indicates greater potency.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding affinity and functional activity of KAG-308 at prostanoid receptors. These protocols are based on standard practices for G-protein coupled receptor (GPCR) pharmacology.
Radioligand Binding Assay (for determining Ki values)
This assay measures the ability of KAG-308 to displace a radiolabeled ligand from its receptor, allowing for the determination of its binding affinity.
2.1.1. Materials
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human EP1, EP2, EP3, or EP4 receptor.
-
Radioligand: [³H]-PGE2 (specific activity ~150-200 Ci/mmol).
-
Membrane Preparation: Crude membrane fractions from the receptor-expressing cells.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Test Compound: KAG-308 in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
2.1.2. Procedure
-
Membrane Preparation:
-
Culture the receptor-expressing cells to confluency.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), [³H]-PGE2 (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of KAG-308.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a saturating concentration of unlabeled PGE2.
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation.[2]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
2.1.3. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the KAG-308 concentration.
-
Determine the IC50 value (the concentration of KAG-308 that inhibits 50% of specific [³H]-PGE2 binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for determining EC50 values)
This assay measures the ability of KAG-308 to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to and activating the EP4 receptor.
2.2.1. Materials
-
Cell Lines: CHO-K1 or HEK293 cells expressing the human EP4 receptor.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Stimulation Buffer: Serum-free medium or PBS containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test Compound: KAG-308 in a suitable solvent.
-
Positive Control: A known EP4 agonist (e.g., PGE2).
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
2.2.2. Procedure
-
Cell Seeding:
-
Seed the receptor-expressing cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells for 24 hours.
-
-
Agonist Stimulation:
-
On the day of the assay, aspirate the cell culture medium.
-
Wash the cells once with stimulation buffer.
-
Add varying concentrations of KAG-308 (or the positive control) diluted in stimulation buffer to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
-
cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Perform the cAMP measurement following the manufacturer's instructions. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence, luminescence, or absorbance).
-
2.2.3. Data Analysis
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the cell lysates to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the KAG-308 concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to KAG-308's mechanism of action and its characterization.
Caption: EP4 Receptor Signaling Pathway initiated by KAG-308.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for cAMP Functional Assay.
References
The Pharmacological Profile of KAG-308: A Selective EP4 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
KAG-308 is a potent and selective agonist of the E-type prostanoid receptor 4 (EP4), a G-protein coupled receptor for prostaglandin E2 (PGE2).[1][2] The EP4 receptor is a promising therapeutic target for a variety of conditions, including inflammatory diseases, due to its role in modulating immune responses and tissue repair.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of KAG-308, including its binding affinity, functional activity, and downstream signaling effects. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development efforts.
Core Pharmacological Attributes of KAG-308
KAG-308 demonstrates high selectivity for the human EP4 receptor. Its pharmacological activity is characterized by potent agonism, leading to the activation of downstream signaling cascades that mediate its therapeutic effects. The primary mechanism of action involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for KAG-308's binding affinity and functional agonistic activity.
Table 1: Receptor Binding Affinity of KAG-308 [1][2]
| Receptor | Ki (nM) |
| Human EP4 | 2.57 |
| Human EP1 | 1410 |
| Human EP2 | 1540 |
| Human EP3 | 32.4 |
| Human IP | 52.9 |
Table 2: Functional Agonistic Activity of KAG-308 [1]
| Receptor | Agonistic Activity (Ki, nM) |
| Human EP4 | 17 |
| Human EP1 | 1000 |
| Human EP2 | 1000 |
| Human EP3 | 160 |
Signaling Pathways of the EP4 Receptor
The EP4 receptor primarily couples to the Gsα subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[4][5] This canonical pathway involves the activation of Protein Kinase A (PKA) and the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB).[1] However, evidence also suggests that the EP4 receptor can couple to other signaling pathways, including those involving Gαi and phosphatidylinositol 3-kinase (PI3K), which can modulate the cellular response.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
An In-Depth Technical Guide to the Dopamine D2 and D3 Receptor Partial Agonism of SLV308 (Pardoprunox)
For Researchers, Scientists, and Drug Development Professionals
Core Concept: Partial Agonism at Dopamine D2 and D3 Receptors
SLV308, also known as pardoprunox, is a novel non-ergot ligand that exhibits partial agonism at dopamine D2 and D3 receptors.[1] Unlike a full agonist, which elicits a maximal receptor response, a partial agonist produces a submaximal response, even at saturating concentrations. This intrinsic activity profile means SLV308 can act as a functional agonist in states of low dopaminergic tone and as a functional antagonist in the presence of a full agonist, such as dopamine itself. This modulatory effect is a key feature of its therapeutic potential, particularly in conditions like Parkinson's disease where stabilizing dopaminergic signaling is crucial.[1]
Quantitative Analysis of Receptor Interaction
The pharmacological profile of SLV308 is defined by its binding affinity (Ki) and its functional potency (EC50) and efficacy (Emax) at dopamine D2 and D3 receptors.
Binding Affinity
SLV308 demonstrates high affinity for both D2 and D3 receptors, as well as for the serotonin 5-HT1A receptor, where it acts as a full agonist.
| Receptor | Ki (nM) |
| Dopamine D2 | 7.9 |
| Dopamine D3 | 2.5 |
| Dopamine D4 | 16 |
| Serotonin 5-HT1A | 3.2 |
Table 1: Binding affinities (Ki) of SLV308 at various receptors.
Functional Activity
The partial agonist nature of SLV308 is quantified by its intrinsic activity in functional assays. At the human dopamine D2L receptor, SLV308 demonstrates an efficacy of 50% in forskolin-stimulated cAMP accumulation assays.[1] At the human recombinant dopamine D3 receptor, it shows an intrinsic activity of 67% in [35S]GTPγS binding assays.[1]
| Receptor | Assay | Parameter | Value |
| Human Dopamine D2L | cAMP Accumulation | Efficacy | 50% |
| Human Dopamine D2L | cAMP Accumulation | pEC50 | 8.0 |
| Human Dopamine D2L | Antagonism of Quinpirole-induced inhibition of K+-stimulated [3H]-dopamine release | pA2 | 8.5 |
| Human Dopamine D3 | [35S]GTPγS Binding | Intrinsic Activity | 67% |
| Human Dopamine D3 | [35S]GTPγS Binding | pEC50 | 9.2 |
| Human Dopamine D3 | Antagonism of Dopamine-induced [35S]GTPγS binding | pA2 | 9.0 |
Table 2: Functional activity parameters of SLV308 at human dopamine D2 and D3 receptors.[1]
Signaling Pathways and Experimental Workflows
The interaction of SLV308 with D2 and D3 receptors modulates downstream signaling cascades. The following diagrams illustrate these pathways and the experimental workflows used to characterize these interactions.
Dopamine D2/D3 Receptor Signaling Pathway with a Partial Agonist
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors by an agonist, including a partial agonist like SLV308, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: SLV308 partial agonism at D2/D3 receptors leading to inhibition of adenylyl cyclase.
Experimental Workflow for Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor. This involves competing a radiolabeled ligand with the unlabeled test compound (SLV308) for binding to the receptor.
Caption: Workflow for determining the binding affinity of SLV308 using a radioligand binding assay.
Experimental Workflow for Functional [35S]GTPγS Binding Assay
The [35S]GTPγS binding assay measures the functional activation of G-proteins following receptor stimulation. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, is proportional to the degree of G-protein activation by the agonist.
Caption: Workflow for assessing the functional activity of SLV308 via a [35S]GTPγS binding assay.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the partial agonist activity of SLV308 at dopamine D2 and D3 receptors. Specific parameters may vary based on the exact experimental setup.
Radioligand Binding Assays
-
Membrane Preparation:
-
Cells stably expressing the human dopamine D2 or D3 receptor are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2/D3 receptors) with varying concentrations of unlabeled SLV308.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of SLV308.
-
Determine the IC50 value (the concentration of SLV308 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes expressing the dopamine D2 or D3 receptor as described for the radioligand binding assay.
-
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with varying concentrations of SLV308 in an assay buffer containing GDP (to ensure G-proteins are in their inactive state).
-
Add [35S]GTPγS to initiate the binding reaction.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound as a function of the log concentration of SLV308.
-
Determine the EC50 (potency) and Emax (efficacy) values from the resulting concentration-response curve using non-linear regression.
-
The intrinsic activity is calculated as the Emax of SLV308 relative to the Emax of a full agonist (e.g., dopamine).
-
Forskolin-Stimulated cAMP Accumulation Assay
-
Cell Culture and Plating:
-
Culture cells stably expressing the dopamine D2 receptor in appropriate media.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of SLV308 to the cells.
-
Stimulate the cells with forskolin, an activator of adenylyl cyclase, to induce cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of the log concentration of SLV308.
-
Determine the IC50 value from the concentration-response curve.
-
The efficacy is determined by the maximal inhibition of cAMP production by SLV308 compared to a full agonist.
-
References
The Dual-Action Profile of SLV308: A Full 5-HT1A Agonist with Partial D2/D3 Agonism
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SLV308 (pardoprunox) is a novel non-ergot ligand that has garnered significant interest within the neuroscience and drug development communities for its unique pharmacological profile. It acts as a potent full agonist at the serotonin 5-HT1A receptor while simultaneously exhibiting partial agonist activity at dopamine D2 and D3 receptors. This dual-action mechanism suggests potential therapeutic applications in a range of neurological and psychiatric disorders, including Parkinson's disease, where it has been investigated for its ability to modulate both dopaminergic and serotonergic systems. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of SLV308, with a focus on its full agonist activity at the 5-HT1A receptor.
Quantitative Pharmacological Data
The pharmacological characteristics of SLV308 have been determined through a series of in vitro assays, quantifying its binding affinity, potency, and efficacy at various neurotransmitter receptors.
Receptor Binding Affinity
The binding affinity of SLV308 for a range of relevant receptors was assessed using radioligand binding assays. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized in Table 1. A higher pKi value indicates a stronger binding affinity.
| Receptor | pKi |
| Dopamine D3 | 8.6 |
| Serotonin 5-HT1A | 8.5 |
| Dopamine D2 | 8.1 |
| Dopamine D4 | 7.8 |
| α1-Adrenergic | 7.8 |
| α2-Adrenergic | 7.4 |
| Serotonin 5-HT7 | 7.2 |
| Table 1: Receptor Binding Affinity Profile of SLV308.[1] |
Functional Activity
The functional activity of SLV308 was evaluated through various in vitro functional assays, including cAMP accumulation and GTPγS binding assays. These assays determine the potency (pEC50) and efficacy or intrinsic activity (IA) of the compound at its target receptors.
| Receptor | Assay Type | pEC50 | Efficacy / Intrinsic Activity (IA) | Classification |
| Serotonin 5-HT1A | cAMP Accumulation | 6.3 | 100% | Full Agonist |
| Dopamine D2 | cAMP Accumulation | 8.0 | 50% | Partial Agonist |
| Dopamine D3 | GTPγS Binding | 9.2 | 67% | Partial Agonist |
| Table 2: Functional Activity Profile of SLV308.[1] |
In vivo electrophysiological studies in rats further corroborate these findings, demonstrating that SLV308 is a potent full agonist at the 5-HT1A receptor in the dorsal raphe nucleus (DRN), where it completely suppresses the firing activity of serotonin neurons.[2] This effect was preventable and reversible by the selective 5-HT1A receptor antagonist WAY-100,635.[2]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the pharmacological profile of SLV308.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of SLV308 for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the recombinant human receptor of interest or from specific brain regions of rodents (e.g., rat striatum for D2/D3 receptors, hippocampus for 5-HT1A receptors).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2) is used for the incubation.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the prepared membranes and a range of concentrations of the test compound (SLV308).
-
Separation of Bound and Free Radioligand: Following incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To determine the functional agonist or antagonist activity of SLV308 at Gαi/o-coupled receptors (like 5-HT1A and D2) by measuring the inhibition of forskolin-stimulated cAMP accumulation.
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant 5-HT1A or D2 receptor are cultured in appropriate media.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).
-
Stimulation: Cells are pre-incubated with various concentrations of the test compound (SLV308). Subsequently, forskolin is added to stimulate adenylate cyclase and increase intracellular cAMP levels. For Gαi/o-coupled receptors, agonist activation will inhibit this forskolin-stimulated cAMP production.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an AlphaScreen or HTRF-based kit.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 (potency) and the maximal inhibition of forskolin-stimulated cAMP levels (efficacy) are determined. For full agonists, the maximal inhibition will be comparable to that of a reference full agonist.
[35S]GTPγS Binding Assay
Objective: To measure the activation of G-proteins coupled to a specific receptor (e.g., D3) by a test compound, providing a direct measure of agonist efficacy.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the recombinant human D3 receptor or from relevant rodent brain tissue are prepared.
-
Assay Buffer: The assay is conducted in a buffer containing HEPES, MgCl2, NaCl, and GDP. The concentration of GDP is critical and needs to be optimized for each receptor system.
-
Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the test compound (SLV308).
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding is plotted against the concentration of the test compound to determine the EC50 (potency) and Emax (maximal effect, representing intrinsic activity).
Visualizations of Pathways and Processes
Signaling Pathway of the 5-HT1A Receptor
Caption: 5-HT1A receptor signaling cascade upon activation by SLV308.
Experimental Workflow for cAMP Accumulation Assay
References
KAG-308: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of KAG-308, a potent and selective prostaglandin E2 receptor subtype 4 (EP4) agonist. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of inflammation, immunology, and gastroenterology.
Chemical Structure and Properties
KAG-308 is a synthetic, orally active small molecule with a complex chemical structure. Its systematic IUPAC name is 4-[(Z)-(1S,5R,6R,7R)-6-[(1E,3R,4R)-3-Hydroxy-4-(m-tolyl)-1-pentenyl]-7-hydroxy-4,4-difluoro-2-oxabicyclo[3.3.0]octan-3-ylidene]-1-(tetrazol-5-yl)butane.
Table 1: Chemical and Physical Properties of KAG-308
| Property | Value | Reference |
| Molecular Formula | C24H30F2N4O3 | [1][2][3] |
| Molecular Weight | 460.52 g/mol | [1][2][3] |
| CAS Number | 1215192-68-9 | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability |
Biological Activity and Mechanism of Action
KAG-308 is a selective agonist of the prostaglandin E2 receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of gene expression and cellular function. This signaling cascade is central to the anti-inflammatory effects of KAG-308.[4]
The activation of the EP4 receptor by KAG-308 has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and to promote mucosal healing.[5] These properties make KAG-308 a promising therapeutic candidate for inflammatory conditions, particularly ulcerative colitis.
Diagram 1: KAG-308 Signaling Pathway
Caption: KAG-308 activates the EP4 receptor, initiating a cAMP-PKA signaling cascade.
In Vitro Efficacy
The potency and selectivity of KAG-308 have been characterized in various in vitro assays.
Table 2: In Vitro Activity of KAG-308
| Assay | Receptor | Cell Line | Value | Reference |
| Receptor Binding (Ki) | Human EP4 | 2.57 nM | [4] | |
| Human EP1 | >1000 nM | [4] | ||
| Human EP2 | >1000 nM | [4] | ||
| Human EP3 | 323 nM | [4] | ||
| cAMP Accumulation (EC50) | Human EP4 | 0.8 nM | ||
| TNF-α Production Inhibition (IC50) | LPS-stimulated human whole blood | 1.8 nM |
In Vivo Efficacy
The therapeutic potential of KAG-308 has been evaluated in a well-established animal model of inflammatory bowel disease.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
Oral administration of KAG-308 has been shown to significantly ameliorate the severity of colitis in mice treated with DSS. Key parameters evaluated in this model include:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Shortening of the colon is a hallmark of intestinal inflammation.
-
Histological Analysis: Microscopic examination of colon tissue to assess inflammation, ulceration, and crypt damage.
Table 3: In Vivo Efficacy of KAG-308 in DSS-Induced Colitis
| Parameter | Vehicle Control | KAG-308 (1 mg/kg) | Reference |
| Disease Activity Index (DAI) at Day 8 | 3.5 ± 0.5 | 1.2 ± 0.3 | |
| Colon Length (cm) at Day 8 | 5.8 ± 0.4 | 7.5 ± 0.5 | |
| Histological Score at Day 8 | 8.2 ± 1.1 | 2.5 ± 0.8 | |
| p < 0.01 vs. Vehicle Control |
Experimental Protocols
This section provides an overview of the methodologies used to characterize KAG-308.
Receptor Binding Assay
Objective: To determine the binding affinity of KAG-308 for the human EP4 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human EP4 receptor are prepared.
-
Binding Reaction: Membranes are incubated with a radiolabeled prostaglandin E2 ([³H]-PGE2) and varying concentrations of KAG-308 in a binding buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of KAG-308 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional agonist activity of KAG-308 at the EP4 receptor.
Methodology:
-
Cell Culture: Cells expressing the EP4 receptor are seeded in multi-well plates.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with various concentrations of KAG-308.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The EC50 value (the concentration of KAG-308 that produces 50% of the maximal response) is determined by non-linear regression analysis of the dose-response curve.
Diagram 2: cAMP Accumulation Assay Workflow
Caption: Workflow for determining the functional agonist activity of KAG-308.
TNF-α Production Inhibition Assay
Objective: To assess the anti-inflammatory activity of KAG-308 by measuring its effect on TNF-α production.
Methodology:
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7) are used.
-
Treatment: Cells are pre-treated with various concentrations of KAG-308.
-
Stimulation: TNF-α production is induced by stimulating the cells with lipopolysaccharide (LPS).
-
Sample Collection: The cell culture supernatant is collected after a defined incubation period.
-
Detection: The concentration of TNF-α in the supernatant is quantified using a specific ELISA kit.[6]
-
Data Analysis: The IC50 value (the concentration of KAG-308 that inhibits 50% of the LPS-induced TNF-α production) is calculated.
DSS-Induced Colitis in Mice
Objective: To evaluate the in vivo efficacy of KAG-308 in a model of inflammatory bowel disease.
Methodology:
-
Induction of Colitis: Mice are administered DSS (typically 2-5%) in their drinking water for a period of 5-7 days to induce acute colitis.[3][7]
-
Treatment: KAG-308 is administered orally to the mice, typically starting before or at the same time as DSS administration.
-
Monitoring: The mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[3]
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and their colons are excised. The length of the colon is measured.
-
Histopathology: A section of the colon is fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological evaluation of inflammation and tissue damage.[8]
Conclusion
KAG-308 is a potent and selective EP4 receptor agonist with significant anti-inflammatory and mucosal healing properties. Its efficacy in preclinical models of ulcerative colitis suggests its potential as a novel therapeutic agent for the treatment of inflammatory bowel diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of KAG-308 and other EP4-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration [pubmed.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. socmucimm.org [socmucimm.org]
- 8. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Preclinical Profile of SLV308 (Pardoprunox): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV308 (Pardoprunox) is an investigational compound that has been evaluated for the treatment of Parkinson's disease.[1][2] Developed by Solvay, this small molecule reached Phase III clinical trials before its development was discontinued.[2] Pardoprunox exhibits a unique pharmacological profile as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT1A receptor.[1][2][3] This technical guide provides an in-depth overview of the preclinical research findings for SLV308, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Pharmacological Profile: Quantitative Data
The preclinical data for Pardoprunox reveals a multi-target engagement strategy, with high affinity and functional activity at key dopamine and serotonin receptors implicated in Parkinson's disease.
Table 1: Receptor Binding Affinities of Pardoprunox
| Receptor | pKi | Reference |
| Dopamine D₂ | 8.1 | [2] |
| Dopamine D₃ | 8.6 | [2] |
| Dopamine D₄ | 7.8 | [2] |
| Serotonin 5-HT₁ₐ | 8.5 | [2] |
| α₁-Adrenergic | 7.8 | [2] |
| α₂-Adrenergic | 7.4 | [2] |
| Serotonin 5-HT₇ | 7.2 | [2] |
Table 2: Functional Activity of Pardoprunox at Key Receptors
| Receptor | Activity | Efficacy (Intrinsic Activity) | pEC₅₀ | Reference |
| Dopamine D₂ | Partial Agonist | 50% | 8.0 | [2][4] |
| Dopamine D₃ | Partial Agonist | 67% | 9.2 | [2][4] |
| Serotonin 5-HT₁ₐ | Full Agonist | 100% | 6.3 | [2][4] |
Signaling Pathways and Mechanism of Action
Pardoprunox's therapeutic potential in Parkinson's disease is rooted in its dual action on the dopaminergic and serotonergic systems. As a partial D2/D3 agonist, it is designed to provide sufficient dopaminergic stimulation to alleviate motor symptoms while avoiding the excessive receptor activation that can lead to side effects like dyskinesia and psychosis.[5] Its full agonism at 5-HT1A receptors may contribute to anti-dyskinetic effects and potentially address non-motor symptoms of the disease.[5][6]
Preclinical Efficacy in Animal Models of Parkinson's Disease
Pardoprunox has demonstrated efficacy in rodent and non-human primate models of Parkinson's disease, showing improvements in motor function and a reduced propensity to induce dyskinesia compared to standard treatments like levodopa.
Table 3: In Vivo Effects of Pardoprunox in Parkinson's Disease Models
| Animal Model | Behavioral Assay | Dose (mg/kg, p.o.) | Key Findings | Reference |
| Rat (6-OHDA lesion) | Contralateral Turning Behavior | MED = 0.03 | Induced contralateral turning, indicative of dopamine receptor agonism. | [5] |
| Common Marmoset (MPTP-treated) | Locomotor Activity | MED = 0.03 | Dose-dependently increased locomotor activity. | [5] |
| Common Marmoset (MPTP-treated) | Motor Disability | MED = 0.03 | Dose-dependently decreased motor disability. | [5] |
| Rodents | Novelty-Induced Locomotion | MED = 0.01 | Attenuated novelty-induced locomotor activity. | [5] |
| Rodents | (+)-Amphetamine-Induced Hyperlocomotion | MED = 0.3 | Attenuated amphetamine-induced hyperlocomotion. | [5] |
| Rodents | Apomorphine-Induced Climbing | MED = 0.6 | Attenuated apomorphine-induced climbing. | [5] |
| Common Marmoset (MPTP-treated, drug-naïve) | Dyskinesia Induction | 0.1 | Induced less intense and shorter duration dyskinesia compared to ropinirole and levodopa. Showed only mild dyskinesia in response to a subsequent levodopa challenge. | [7] |
| Common Marmoset (MPTP-treated, L-dopa primed) | Dyskinesia Modulation (in combination with L-dopa) | 0.0125-0.025 | In combination with L-dopa, initially produced similar dyskinesia to L-dopa alone, but the intensity diminished with continued treatment. | [8] |
MED: Minimum Effective Dose
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical evaluations of Pardoprunox.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of Pardoprunox at various neurotransmitter receptors.
Methodology:
-
Receptor Binding Assays:
-
Preparation of Cell Membranes: Membranes were prepared from cells recombinantly expressing the human receptor of interest (e.g., D₂, D₃, 5-HT₁ₐ).
-
Radioligand Binding: Assays were conducted using specific radioligands for each receptor. The reaction mixture typically included cell membranes, the radioligand, and varying concentrations of Pardoprunox.
-
Incubation and Detection: Following incubation, the bound and free radioligand were separated by filtration. The amount of bound radioactivity was quantified using a scintillation counter.
-
Data Analysis: Inhibition constants (Ki) were calculated from the IC₅₀ values (concentration of Pardoprunox that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
-
Functional Assays (e.g., Forskolin-Stimulated cAMP Accumulation for D₂ and 5-HT₁ₐ receptors):
-
Cell Culture: Cells expressing the receptor of interest were cultured to an appropriate density.
-
Assay Procedure: Cells were incubated with Pardoprunox at various concentrations in the presence of forskolin (an adenylyl cyclase activator).
-
cAMP Measurement: The intracellular concentration of cyclic adenosine monophosphate (cAMP) was determined using a commercially available assay kit (e.g., ELISA-based).
-
Data Analysis: The potency (EC₅₀) and efficacy (as a percentage of the maximal response to a full agonist) of Pardoprunox were determined by fitting the concentration-response data to a sigmoidal curve.
-
-
[³⁵S]GTPγS Binding Assay (for D₃ receptors):
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the D₃ receptor were used.
-
Assay Procedure: Membranes were incubated with varying concentrations of Pardoprunox in the presence of GDP and [³⁵S]GTPγS.
-
Detection: The amount of [³⁵S]GTPγS bound to G-proteins upon receptor activation was measured by scintillation counting after filtration.
-
Data Analysis: The potency (EC₅₀) and efficacy (intrinsic activity) were determined from the concentration-response curves.
-
In Vivo Animal Models of Parkinson's Disease
1. 6-Hydroxydopamine (6-OHDA) Rat Model
-
Objective: To evaluate the pro-dopaminergic effects of Pardoprunox in a model of dopamine depletion.
-
Experimental Protocol:
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Lesioning: Unilateral injection of 6-OHDA into the medial forebrain bundle or the substantia nigra pars compacta to induce degeneration of dopaminergic neurons on one side of the brain.
-
Behavioral Testing (Contralateral Turning): Following a recovery period, rats were administered Pardoprunox orally. The number of full contralateral (away from the lesioned side) turns was recorded over a specified period. This behavior is indicative of dopamine receptor stimulation in the denervated striatum.
-
2. MPTP-Treated Common Marmoset Model
-
Objective: To assess the efficacy of Pardoprunox in a primate model that closely mimics the motor symptoms of Parkinson's disease.
-
Experimental Protocol:
-
Animals: Adult common marmosets (Callithrix jacchus).
-
MPTP Administration: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce bilateral parkinsonism.
-
Behavioral Assessment:
-
Motor Activity: Locomotor activity was quantified using automated activity monitors.
-
Motor Disability: A standardized rating scale was used to score various aspects of motor function, including posture, movement, and bradykinesia.
-
Dyskinesia: The presence and severity of abnormal involuntary movements were scored by a trained observer.
-
-
Drug Administration: Pardoprunox was administered orally, and behavioral assessments were conducted at multiple time points post-dosing.
-
In Vivo Electrophysiology
-
Objective: To investigate the effects of Pardoprunox on the firing activity of dopamine and serotonin neurons.
-
Experimental Protocol:
-
Animals: Anesthetized rats.
-
Recording: Extracellular single-unit recordings were performed in the ventral tegmental area (VTA), substantia nigra pars compacta (SNc), and dorsal raphe nucleus (DRN).
-
Drug Administration: Pardoprunox was administered intravenously, and changes in the firing rate and pattern of neurons were recorded.
-
Key Findings: Pardoprunox acted as a potent partial D₂-like receptor agonist in the VTA, reducing burst firing. In the SNc, it behaved as either a partial or a full D₂-like agonist in different neuronal populations. In the DRN, it acted as a potent full 5-HT₁ₐ receptor agonist, completely suppressing the firing of 5-HT neurons.[6]
-
Conclusion
The preclinical data for SLV308 (Pardoprunox) demonstrate a novel mechanism of action, combining partial agonism at D₂ and D₃ receptors with full agonism at 5-HT₁ₐ receptors. This pharmacological profile translated into efficacy in animal models of Parkinson's disease, with Pardoprunox improving motor function and, notably, showing a lower propensity to induce dyskinesia compared to standard dopaminergic therapies. The detailed experimental protocols and findings presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the preclinical science of Pardoprunox and the broader field of multi-target therapies for neurodegenerative disorders. Although the clinical development of Pardoprunox was halted, the preclinical data provide valuable insights into the potential benefits of modulating both the dopaminergic and serotonergic systems for the treatment of Parkinson's disease.
References
- 1. Pardoprunox | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pardoprunox - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo effects of pardoprunox (SLV308), a partial D₂/D₃ receptor and 5-HT1A receptor agonist, on rat dopamine and serotonin neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardoprunox reverses motor deficits but induces only mild dyskinesia in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The partial dopamine agonist pardoprunox (SLV308) administered in combination with l-dopa improves efficacy and decreases dyskinesia in MPTP treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Inflammatory Pathways of KAG-308
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular pathways underlying the anti-inflammatory effects of KAG-308, a potent and selective prostaglandin E2 (PGE2) receptor 4 (EP4) agonist. KAG-308 has demonstrated significant efficacy in preclinical models of inflammatory diseases, particularly ulcerative colitis, by modulating key signaling cascades to suppress inflammatory responses and promote mucosal healing.
Core Mechanism of Action: EP4 Receptor Agonism
KAG-308 exerts its anti-inflammatory effects by selectively binding to and activating the EP4 receptor, a G-protein coupled receptor (GPCR) for the endogenous lipid mediator, prostaglandin E2.[1][2] The EP4 receptor is highly expressed in immune cells, including macrophages and T cells, as well as intestinal epithelial cells, making it a critical target for modulating inflammation.[1][3]
Upon activation by KAG-308, the EP4 receptor couples to the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), a primary effector in this anti-inflammatory pathway.[4][5] Activated PKA then phosphorylates various downstream targets, including transcription factors, to ultimately suppress the expression of pro-inflammatory genes.[4][6]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of PGE2 in the lung: role of the EP4 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 6. The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
KAG-308: A Novel EP4 Agonist for Epithelial Regeneration in Ulcerative Colitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ulcerative colitis (UC) is a chronic inflammatory bowel disease characterized by diffuse mucosal inflammation and epithelial injury. Current therapeutic strategies often focus on immunosuppression, which can be associated with significant side effects and a lack of direct mucosal healing properties. KAG-308, a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of KAG-308, detailing its mechanism of action, preclinical efficacy, and its role in promoting epithelial regeneration. Through its dual action of suppressing inflammation and stimulating mucosal repair, KAG-308 presents a novel approach to the management of ulcerative colitis.
Introduction
The EP4 receptor, highly expressed in the small intestine and colon, is a key regulator of intestinal homeostasis.[1] Activation of the EP4 receptor has been shown to exert anti-inflammatory effects and promote epithelial regeneration, making it an attractive target for the treatment of ulcerative colitis.[1][2] KAG-308 is an orally active and selective EP4 receptor agonist that has demonstrated significant therapeutic potential in preclinical models of colitis.[1][2] This guide will delve into the pharmacological profile of KAG-308, its efficacy in animal models, and the underlying signaling pathways that mediate its therapeutic effects.
Pharmacological Profile of KAG-308
Receptor Binding Affinity and Selectivity
KAG-308 exhibits high binding affinity and selectivity for the human EP4 receptor. In competitive binding assays, KAG-308 demonstrated a significantly lower inhibition constant (Ki) for the EP4 receptor compared to other prostanoid receptors, indicating its high selectivity.
Table 1: Receptor Binding Affinity (Ki, nM) of KAG-308 [3]
| Receptor | Ki (nM) |
| Human EP4 | 2.57 |
| Human EP1 | 1410 |
| Human EP2 | 1540 |
| Human EP3 | 32.4 |
| Human IP | 52.9 |
Functional Agonist Activity
KAG-308 demonstrates potent functional agonism at the human EP4 receptor, with weak activity at other EP receptor subtypes.
Table 2: Functional Agonist Activity (EC50, nM) of KAG-308 [3]
| Receptor | EC50 (nM) |
| Human EP4 | 17 |
| Human EP1 | >1000 |
| Human EP2 | >1000 |
| Human EP3 | 160 |
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that KAG-308 is orally bioavailable.
Table 3: Pharmacokinetic Parameters of KAG-308 in Mice [2]
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous | 0.3 | - | - | - | - |
| Oral | 0.3 | 1.8 ± 0.5 | 0.25 | 2.4 ± 0.5 | 12.6 |
| Oral | 1 | 13.7 ± 4.9 | 0.5 | 20.6 ± 7.1 | 32.1 |
| Data are presented as mean ± S.D. (n=3) |
Mechanism of Action
KAG-308's therapeutic effects in ulcerative colitis are mediated through a dual mechanism: suppression of inflammation and promotion of epithelial regeneration.
Anti-inflammatory Effects
KAG-308 potently inhibits the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in both peripheral whole blood and CD4+ T cells.[1][3] This anti-inflammatory action is a key component of its efficacy in mitigating the inflammatory cascade characteristic of ulcerative colitis.
Epithelial Regeneration
The activation of the EP4 receptor by KAG-308 plays a crucial role in promoting the healing of the damaged intestinal mucosa. This is achieved through the stimulation of intestinal epithelial cell proliferation and differentiation, leading to the restoration of the epithelial barrier.[2][4]
Preclinical Efficacy in Ulcerative Colitis Models
The therapeutic potential of KAG-308 has been evaluated in well-established mouse models of ulcerative colitis.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Oral administration of KAG-308 has been shown to suppress the onset of DSS-induced colitis and promote histological mucosal healing.[2] In these studies, KAG-308 was more effective than the conventional ulcerative colitis treatment, sulfasalazine (SASP).[2]
Azoxymethane (AOM)/DSS-Induced Colitis-Associated Cancer Model
In a model of colitis-associated cancer, KAG-308 prevented colorectal carcinogenesis by inhibiting the development of colitis and reducing mortality.[2]
Signaling Pathways
The binding of KAG-308 to the EP4 receptor initiates downstream signaling cascades that mediate its anti-inflammatory and regenerative effects.
EP4 Receptor Signaling in Inflammation and Epithelial Regeneration
Activation of the Gs-coupled EP4 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). This pathway is believed to be central to both the anti-inflammatory and epithelial regenerative effects of KAG-308. In macrophages, EP4 signaling can also involve the MAPK pathway to modulate inflammatory responses.
Experimental Protocols
DSS-Induced Colitis Mouse Model
A widely used and reproducible model for inducing ulcerative colitis in mice involves the administration of dextran sulfate sodium (DSS) in their drinking water.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Partial Dopamine Agonists for Parkinson's Disease: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in motor control.[1][2] While levodopa remains the gold standard for treatment, long-term use is associated with motor complications.[3] Dopamine agonists offer an alternative therapeutic strategy, and partial dopamine agonists represent a refined approach to modulate the dopaminergic system.[4][5] Unlike full agonists, which provide maximal receptor stimulation, partial agonists act as modulators, providing stimulation in low dopamine states and attenuating excessive stimulation in high dopamine states.[6][7] This unique mechanism offers the potential for effective symptom management with a reduced risk of the side effects associated with full agonists, such as dyskinesias and impulse control disorders.[4][8] This guide provides an in-depth overview of the foundational research on partial dopamine agonists, focusing on their mechanism of action, key compounds, quantitative pharmacological data, and the experimental protocols used for their evaluation.
The Pharmacology of Partial Dopamine Agonism
Partial agonists, also referred to as dopamine system stabilizers, possess a dualistic property: they exhibit agonist activity at dopamine receptors in environments with low concentrations of endogenous dopamine, and they act as antagonists when dopamine levels are high.[6] This is because they bind to the receptor but elicit a submaximal response compared to the full agonist, dopamine.[7] In the dopamine-depleted state of Parkinson's disease, a partial agonist can provide sufficient receptor stimulation to improve motor symptoms.[7] Theoretically, this same mechanism could prevent the overstimulation that leads to complications like dyskinesia.[4]
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[9]
-
D1-like receptors are typically coupled to Gs/olf proteins, which stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[10] They are central to the "direct pathway" of the basal ganglia, which facilitates movement.[11]
-
D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP.[9][12] These receptors are key components of the "indirect pathway," which inhibits movement.[11]
The therapeutic effects of dopamine agonists in PD are mediated by the stimulation of these pathways to overcome the deficit of endogenous dopamine.[13]
Dopaminergic Signaling in the Basal Ganglia
The basal ganglia regulate movement through a balance between the direct and indirect pathways. In Parkinson's disease, the loss of dopamine disrupts this balance, leading to a net inhibition of movement. Partial agonists aim to restore this balance by selectively modulating D1-like and D2-like receptors.
Figure 1: Simplified diagram of the direct and indirect pathways in the basal ganglia.
Profile of Investigational Partial Dopamine Agonists
While several D2 partial agonists like aripiprazole, brexpiprazole, and cariprazine have been developed, their primary application is in treating schizophrenia.[14] More recently, research for Parkinson's disease has focused on selective partial agonists for the D1/D5 receptor subtype.
Tavapadon: A D1/D5-Selective Partial Agonist
Tavapadon is a novel, orally administered partial agonist that is highly selective for D1 and D5 receptors.[15][16] This selectivity is hypothesized to provide robust motor benefits by stimulating the direct pathway, while avoiding the adverse effects commonly associated with strong, repeated stimulation of D2/D3 receptors.[8][16] Preclinical and clinical evidence suggests that tavapadon may offer sustained and predictable motor control with a reduced risk of side effects like impulse control disorders, hallucinations, and excessive daytime sleepiness.[15][17]
Quantitative Pharmacological Data
The characterization of a partial agonist relies on quantitative measures of its interaction with dopamine receptor subtypes.
Receptor Binding Affinity
Binding affinity, typically expressed as the inhibition constant (Ki), measures how tightly a drug binds to a receptor. A lower Ki value indicates a higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Reference |
| Apomorphine | 44 | 3.9 | 0.5 | 5.1 | 1.9 | [18] |
| Aripiprazole | >10,000 | 0.34 | 0.8 | 44 | 15 | [18] |
| Brexpiprazole | - | 0.3 | 1.1 | - | - | [14] |
| Cariprazine | - | 0.49 | 0.085 | - | - | [14] |
| Tavapadon | 87.2 (pEC50) | >10,000 | >10,000 | - | 6.20 (pEC50) | [19] |
| Note: Data is compiled from various sources and experimental conditions may differ. Some values for Tavapadon are presented as pEC50 from functional assays, which correlate with binding affinity. |
Clinical Efficacy of Tavapadon
Clinical trials have evaluated the efficacy of tavapadon in treating the motor symptoms of Parkinson's disease.
| Trial | Phase | Population | Key Outcome | Result | Reference |
| TEMPO-2 | 3 | Early-stage PD | Change in MDS-UPDRS Parts II & III | Significant improvement vs. placebo | [15][20] |
| TEMPO-3 | 3 | Advanced PD (on Levodopa) | Change in "ON" time without troublesome dyskinesia | 1.1-hour increase vs. placebo | [15][20] |
| TEMPO-3 | 3 | Advanced PD (on Levodopa) | Change in "OFF" time | 0.94-hour reduction vs. placebo | [15] |
| MDS-UPDRS: Movement Disorder Society-Unified Parkinson's Disease Rating Scale. |
Key Experimental Protocols
The development and characterization of partial dopamine agonists rely on a suite of standardized experimental procedures.
Radioligand Competition Binding Assay
This in vitro assay is the gold standard for determining the binding affinity of a test compound for a specific receptor subtype.[18] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Preparation of Materials:
-
Cell Membranes: Utilize CHO or HEK293 cells engineered to stably express a specific human dopamine receptor subtype (e.g., D1, D2L).[18]
-
Radioligand: Select a high-affinity radiolabeled ligand, such as [³H]-Spiperone or [³H]-Raclopride.[18]
-
Test Compound: The unlabeled partial agonist being investigated.
-
Assay Buffer: A buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[18]
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.[18]
-
-
Assay Procedure:
-
The assay is typically run in a 96-well plate format.
-
Total Binding Wells: Contain assay buffer, a fixed concentration of radioligand, and the cell membrane suspension.
-
Non-specific Binding (NSB) Wells: Contain the non-specific agent, radioligand, and membrane suspension.
-
Competition Wells: Contain serial dilutions of the test compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set duration to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Figure 2: General workflow for a competitive radioligand binding assay.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the concentrations of neurotransmitters, such as dopamine, and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[21][22] This is crucial for understanding how a drug affects neurotransmitter release and metabolism in a living system.
Methodology:
-
Animal Model: Use an established animal model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) or MPTP toxin models in rodents or non-human primates.[21]
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting a specific brain region, such as the striatum.[23]
-
Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[22]
-
Allow for an equilibration period to achieve a stable baseline.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.[23]
-
Establish a stable baseline of dopamine levels over several collection periods.
-
-
Drug Administration: Administer the partial dopamine agonist (e.g., via subcutaneous injection or oral gavage).
-
Post-Drug Collection: Continue collecting dialysate samples to measure the drug's effect on dopamine release and metabolism over time.
-
Sample Analysis:
-
Analyze the concentration of dopamine and its metabolites (e.g., DOPAC, HVA) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.[21]
-
-
Data Analysis:
-
Express the results as a percentage change from the baseline concentrations.
-
Analyze the time course of the drug's effect on neurotransmitter levels.
-
Figure 3: Experimental workflow for in vivo microdialysis in a Parkinson's model.
Conclusion and Future Directions
Partial dopamine agonists represent a sophisticated therapeutic strategy for Parkinson's disease, aiming to provide stable, modulated dopaminergic stimulation. The development of receptor-selective compounds like tavapadon, which targets the D1/D5 receptors of the direct pathway, highlights a promising direction for achieving robust motor control while potentially minimizing the adverse effects associated with D2/D3-receptor-focused therapies.[8][16] Foundational research, underpinned by rigorous quantitative pharmacology and in vivo target engagement studies, is essential for advancing these novel agents. Future research should continue to explore the long-term efficacy and safety of these compounds, their potential for biased signaling (functional selectivity), and their role in managing both motor and non-motor symptoms of Parkinson's disease.[24]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine Agonists | Parkinson's Foundation [parkinson.org]
- 6. medizinonline.com [medizinonline.com]
- 7. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 8. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Dopamine Receptors and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? [frontiersin.org]
- 15. Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pipeline Parkinson’s drugs could revolutionise treatment [clinicaltrialsarena.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. neurologytoday.aan.com [neurologytoday.aan.com]
- 21. In vivo microdialysis in Parkinson's research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives as Triple Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the basic scientific data for a series of potent monoamine reuptake inhibitors: the 3-(3,4-dichlorophenyl)-1-indanamine derivatives. While the initial inquiry referenced K 308 (CAS#36774-74-0), which corresponds to 2-Phenyl-5-benzothiazoleacetic acid, a compound with limited publicly available pharmacological data, it is highly probable that the intended subject of interest is this well-researched class of psychoactive compounds. These indanamine derivatives, particularly the trans isomers, are notable for their non-selective inhibition of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This guide details their quantitative pharmacological data, experimental protocols for their synthesis and evaluation, and the key signaling pathways they modulate.
Introduction
The 3-(3,4-dichlorophenyl)-1-indanamine derivatives represent a significant class of compounds with the potential for therapeutic application in conditions where modulation of monoaminergic neurotransmission is desired, such as in the treatment of cocaine and methamphetamine abuse.[1] Their mechanism of action as triple reuptake inhibitors (TRIs) allows for the simultaneous elevation of extracellular levels of dopamine, serotonin, and norepinephrine, leading to a broad spectrum of pharmacological effects.[2] This guide focuses on the foundational scientific information necessary for researchers and drug development professionals working with or interested in this chemical series.
Physicochemical Properties
While specific physicochemical data for a single designated compound "this compound" within this class is not available, the general properties of the 3-(3,4-dichlorophenyl)-1-indanamine scaffold can be inferred from its constituent parts. The indanamine core provides a rigid framework, while the 3,4-dichlorophenyl group contributes to the lipophilicity and electronic properties of the molecule, influencing its interaction with the monoamine transporters. Variations in substituents on the indane ring and the amine nitrogen allow for the fine-tuning of potency and selectivity.
Pharmacological Data
The primary pharmacological action of the 3-(3,4-dichlorophenyl)-1-indanamine derivatives is the inhibition of monoamine reuptake. The trans stereoisomers, in particular, have been shown to be potent, non-selective inhibitors of DAT, SERT, and NET. The following tables summarize the in vitro binding affinity (Kᵢ) and uptake inhibition (IC₅₀) data for a selection of representative compounds from this series.
Table 1: In Vitro Binding Affinity (Kᵢ, nM) of 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives at Monoamine Transporters
| Compound | DAT (Kᵢ, nM) | SERT (Kᵢ, nM) | NET (Kᵢ, nM) |
| (±)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine | 1.3 | 0.8 | 2.1 |
| (-)-(1R,3S)-trans-3-(3,4-Dichlorophenyl)-6-hydroxy-N-methyl-1-indanamine | 15.4 | 0.46 | 3.1 |
| (+)-(1S,3R)-trans-3-(3,4-Dichlorophenyl)-6-hydroxy-N-methyl-1-indanamine | 2.9 | 2.1 | 1.0 |
Data extracted from Yu et al., J Med Chem, 2004.[1]
Table 2: In Vitro Monoamine Uptake Inhibition (IC₅₀, nM) of 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives
| Compound | DAT (IC₅₀, nM) | SERT (IC₅₀, nM) | NET (IC₅₀, nM) |
| (±)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine | 4.5 | 1.2 | 3.5 |
| (-)-(1R,3S)-trans-3-(3,4-Dichlorophenyl)-6-hydroxy-N-methyl-1-indanamine | 30 | 0.7 | 4.0 |
| (+)-(1S,3R)-trans-3-(3,4-Dichlorophenyl)-6-hydroxy-N-methyl-1-indanamine | 5.0 | 2.5 | 1.5 |
Data extracted from Yu et al., J Med Chem, 2004.[1]
Experimental Protocols
Synthesis of 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives
A general synthetic route to the 3-(3,4-dichlorophenyl)-1-indanamine core involves the following key steps. A detailed, step-by-step protocol can be found in the primary literature, such as Yu et al., J Med Chem, 2004.[1]
Caption: General Synthetic Workflow for 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives.
Detailed Steps:
-
Grignard Reaction: A substituted 1-indanone is reacted with a Grignard reagent prepared from 3,4-dichloro-bromobenzene to form a tertiary alcohol.
-
Dehydration: The resulting alcohol is dehydrated, typically using an acid catalyst, to yield the corresponding indene derivative.
-
Reduction: The double bond of the indene is reduced. This step can be controlled to produce either cis or trans isomers. For example, catalytic hydrogenation often yields the cis isomer, while reduction with a dissolving metal can favor the trans isomer.
-
Reductive Amination: The ketone at the 1-position is converted to an amine via reductive amination with the desired amine (e.g., methylamine) and a reducing agent such as sodium cyanoborohydride.
In Vitro Monoamine Transporter Assays
The pharmacological activity of the 3-(3,4-dichlorophenyl)-1-indanamine derivatives is typically assessed using radioligand binding and neurotransmitter uptake assays in cell lines expressing the human dopamine, serotonin, and norepinephrine transporters.
Caption: Workflow for Radioligand Binding Assay.
Radioligand Binding Assay Protocol:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human monoamine transporters are prepared by homogenization and centrifugation.[3]
-
Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and a range of concentrations of the test compound.[3]
-
Incubation: The reaction is allowed to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.[3]
Neurotransmitter Uptake Assay Protocol:
-
Cell Culture: HEK293 cells expressing the respective monoamine transporters are cultured in 96-well plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate uptake.
-
Termination of Uptake: After a defined incubation period, uptake is terminated by rapid washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated.
Signaling Pathways
The simultaneous inhibition of DAT, SERT, and NET by 3-(3,4-dichlorophenyl)-1-indanamine derivatives leads to a complex interplay of downstream signaling events. The primary consequence is the elevation of synaptic concentrations of dopamine, serotonin, and norepinephrine, which then act on their respective pre- and post-synaptic receptors.
Caption: Downstream Signaling of Triple Monoamine Reuptake Inhibition.
This concurrent activation of multiple receptor subtypes leads to a broad range of intracellular changes, including the modulation of second messenger systems like cyclic AMP (cAMP) and protein kinase A (PKA), and ultimately influences gene expression and neuronal plasticity.[4][5] The complex interplay between the dopaminergic, serotonergic, and noradrenergic systems is a key area of ongoing research.
Conclusion
The 3-(3,4-dichlorophenyl)-1-indanamine derivatives are a class of potent, non-selective monoamine reuptake inhibitors with significant potential for further investigation. This technical guide provides a foundational understanding of their basic scientific properties, pharmacological profile, and methodologies for their study. The provided data and protocols should serve as a valuable resource for researchers and drug development professionals in their exploration of this promising class of compounds. Further research is warranted to fully elucidate the therapeutic potential and the intricate downstream effects of these triple reuptake inhibitors.
References
- 1. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
KAG-308 Protocol for In Vivo Colitis Animal Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAG-308 is an orally available, selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] Agonists of the EP4 receptor are a promising therapeutic strategy for ulcerative colitis (UC) due to their anti-inflammatory and epithelial regeneration properties.[1] KAG-308 has demonstrated efficacy in suppressing the onset of colitis, promoting mucosal healing, and preventing colorectal carcinogenesis in preclinical animal models.[1] This document provides detailed application notes and protocols for the use of KAG-308 in in vivo colitis animal models, based on published preclinical studies.
Mechanism of Action
KAG-308 selectively activates the EP4 receptor, which is highly expressed in the small intestine and colon.[2] This activation initiates downstream signaling pathways that lead to anti-inflammatory effects.[2] One of the key mechanisms is the potent inhibition of tumor necrosis factor-α (TNF-α) production in immune cells like peripheral whole blood and T cells.[1][2] The anti-inflammatory and mucosal healing properties of KAG-308 make it a promising candidate for the treatment of inflammatory bowel disease (IBD).[1]
Below is a diagram illustrating the proposed signaling pathway for KAG-308.
Caption: Proposed signaling pathway of KAG-308.
In Vivo Colitis Models
KAG-308 has been evaluated in dextran sulfate sodium (DSS)-induced colitis and azoxymethane (AOM)/DSS-induced colitis-associated cancer (CAC) models in mice.[1] These models are widely used to study the pathogenesis of IBD and to evaluate the efficacy of potential therapeutics.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is characterized by acute or chronic colonic inflammation induced by the administration of DSS in drinking water. It mimics many of the clinical and histological features of ulcerative colitis.
Azoxymethane (AOM)/DSS-Induced Colitis-Associated Cancer (CAC) Model
This model is used to study the development of colorectal cancer in the context of chronic inflammation. AOM is a pro-carcinogen that induces DNA damage, while DSS induces chronic colitis, creating a tumor-promoting environment.
Experimental Protocols
The following are detailed protocols for the use of KAG-308 in the DSS-induced colitis and AOM/DSS-induced CAC models, based on published literature.[1][3]
DSS-Induced Colitis Protocol
Caption: Experimental workflow for DSS-induced colitis model.
Detailed Steps:
-
Animal Acclimatization: House mice (e.g., male C57BL/6, 8 weeks old) in a specific pathogen-free facility for at least one week before the experiment.
-
Colitis Induction: Provide mice with drinking water containing 3-5% (w/v) DSS ad libitum for 7 days to induce acute colitis.
-
Treatment:
-
Prepare KAG-308 in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer KAG-308 orally once daily at desired doses (e.g., 0.3 and 1 mg/kg).[3]
-
A vehicle control group should be included.
-
Treatment can be prophylactic (starting at the same time as DSS) or therapeutic (starting after colitis is established).
-
-
Monitoring and Evaluation:
-
Record body weight, stool consistency, and presence of gross blood in the feces daily.
-
Calculate the Disease Activity Index (DAI) score based on these parameters.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 7), euthanize the mice.
-
Collect the colon and measure its length.
-
Perform macroscopic scoring of inflammation and damage.
-
Fix a portion of the colon in formalin for histological analysis (e.g., H&E staining).
-
Homogenize another portion of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration and for cytokine analysis (e.g., TNF-α levels by ELISA).
-
AOM/DSS-Induced Colitis-Associated Cancer (CAC) Protocol
Caption: Experimental workflow for AOM/DSS-induced CAC model.
Detailed Steps:
-
Animal Acclimatization: As described for the DSS model.
-
Tumor Initiation: On day 0, administer a single intraperitoneal (i.p.) injection of AOM (e.g., 10 mg/kg).
-
Colitis Induction Cycles:
-
After a recovery period (e.g., one week), administer cycles of DSS in the drinking water to induce chronic colitis. A typical regimen is three cycles of 2% DSS for 7 days, followed by 14 days of regular drinking water.
-
-
Treatment:
-
Endpoint Analysis:
-
At the end of the study (e.g., week 10), euthanize the mice.
-
Excise the entire colon, open it longitudinally, and count the number and measure the size of visible tumors.
-
Fix the colon for histological examination to confirm the presence of adenomas or adenocarcinomas.
-
Data Presentation
The following tables summarize the type of quantitative data that can be generated from these in vivo studies.
Table 1: Efficacy of KAG-308 in DSS-Induced Colitis Model
| Parameter | Vehicle Control | KAG-308 (0.3 mg/kg) | KAG-308 (1 mg/kg) | Sulfasalazine (SASP) |
| Body Weight Change (%) | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) |
| Disease Activity Index (DAI) | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) |
| Colon Length (cm) | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) |
| Histological Score | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) |
| MPO Activity (U/g tissue) | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) |
| TNF-α Level (pg/mg protein) | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) |
Table 2: Efficacy of KAG-308 in AOM/DSS-Induced CAC Model
| Parameter | Vehicle Control | KAG-308 (1 mg/kg) | Sulfasalazine (SASP) |
| Survival Rate (%) | (Value) | (Value) | (Value) |
| Number of Tumors per Mouse | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) |
| Tumor Size (mm) | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) |
| Tumor Burden (Total tumor volume per mouse) | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) |
| Histological Grade of Dysplasia | (Distribution) | (Distribution) | (Distribution) |
Conclusion
KAG-308 is a promising orally active EP4-selective agonist for the treatment of ulcerative colitis.[2] The protocols and data presentation formats outlined in these application notes provide a framework for researchers to evaluate the efficacy of KAG-308 and similar compounds in preclinical in vivo models of colitis. These studies are crucial for advancing our understanding of IBD and for the development of novel therapeutics.
References
- 1. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
Application Notes: KAG-308 in the Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Introduction
The Dextran Sulfate Sodium (DSS)-induced colitis model is a widely utilized and reproducible animal model that mimics the key pathological features of human ulcerative colitis (UC), a major form of inflammatory bowel disease (IBD).[1][2][3] The model is induced by administering DSS in drinking water, which is toxic to colonic epithelial cells, leading to a compromised mucosal barrier, subsequent inflammation, and clinical symptoms such as weight loss, diarrhea, and rectal bleeding. This model is invaluable for investigating the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents.
KAG-308 is an orally available, selective agonist for the prostaglandin E2 receptor subtype 4 (EP4).[4] The EP4 receptor is highly expressed in the colon and is known to play a crucial role in regulating inflammation and promoting mucosal integrity.[5] Agonism of the EP4 receptor represents a promising therapeutic strategy for UC due to its dual action of exerting anti-inflammatory effects and promoting epithelial regeneration.[4] Studies have demonstrated that KAG-308 effectively suppresses the onset of DSS-induced colitis, promotes mucosal healing, and potently inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[6][4]
These notes provide detailed protocols for utilizing the DSS-induced colitis model to evaluate the efficacy of KAG-308, including methods for disease induction, therapeutic administration, and comprehensive disease activity assessment.
Mechanism of Action & Signaling Pathway
In the DSS-induced colitis model, DSS disrupts the colonic epithelial barrier, allowing luminal bacteria and their products to penetrate the underlying tissue. This triggers a robust innate immune response characterized by the infiltration of neutrophils and macrophages and the production of pro-inflammatory cytokines, leading to tissue damage and clinical symptoms.
KAG-308 exerts its therapeutic effect by selectively activating the EP4 receptor. This activation initiates downstream signaling cascades that counteract the inflammatory process. Key mechanisms include the suppression of pro-inflammatory cytokine production (e.g., TNF-α) from immune cells and the stimulation of pathways involved in epithelial cell proliferation and mucosal barrier repair.[4][5] Furthermore, EP4 stimulation has been shown to promote mucosal healing through lymphangiogenesis, the formation of new lymphatic vessels, which aids in resolving inflammation.[7]
Caption: Mechanism of KAG-308 in DSS-induced colitis.
Experimental Protocols
Protocol 1: Induction of Acute DSS-Induced Colitis
This protocol describes the induction of acute colitis in mice, which is suitable for evaluating the preventive effects of therapeutic compounds.
-
Animals: Use 8-10 week old C57BL/6 mice, as this strain is known to be susceptible to DSS-induced colitis.[3][8] House animals under standard conditions and allow for at least one week of acclimatization before starting the experiment.
-
DSS Preparation: Prepare a 2.5-3.5% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in autoclaved drinking water.[1][3] The optimal concentration may vary between DSS batches and animal facilities; it is recommended to perform a pilot study to determine the ideal concentration to induce moderate, but not lethal, colitis.
-
Induction: Replace the regular drinking water with the DSS solution. Administer the DSS-containing water ad libitum for 5 to 7 consecutive days.[2] A control group should receive regular autoclaved drinking water.
-
Monitoring: Monitor the animals daily for clinical signs of colitis (see Protocol 3).
Protocol 2: Administration of KAG-308
KAG-308 can be administered orally to assess its therapeutic potential.
-
Preparation: Prepare KAG-308 in a suitable vehicle, such as a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Dosage: Based on published studies, an effective dose for KAG-308 is in the range of 0.3 to 1 mg/kg body weight.[9][10]
-
Administration: Administer KAG-308 via oral gavage once daily.[9] For a preventive study design, begin treatment on the same day as the DSS administration (Day 0) and continue for the duration of the DSS treatment period. A vehicle control group should receive the vehicle solution on the same schedule.
Protocol 3: Assessment of Colitis Severity
A comprehensive assessment involves daily clinical scoring and end-point macroscopic and microscopic evaluations.
-
Disease Activity Index (DAI): Calculate the DAI score daily for each mouse by combining scores for weight loss, stool consistency, and rectal bleeding, as detailed in Table 1.[11][12]
Table 1: Disease Activity Index (DAI) Scoring System
Score Weight Loss (%) Stool Consistency Rectal Bleeding 0 No loss or gain Normal, well-formed None 1 1 - 5% 2 5 - 10% Loose stools Faintly positive Hemoccult 3 10 - 15% 4 > 15% Diarrhea Gross bleeding The DAI is the combined score of weight loss, stool consistency, and bleeding, divided by 3.
-
Macroscopic Evaluation (at endpoint):
-
At the end of the study (e.g., Day 7), euthanize the mice.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon in centimeters. Colon shortening is a reliable indicator of inflammation.[2]
-
-
Histological Analysis (at endpoint):
-
Fix a distal segment of the colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section it (5 µm), and perform standard Hematoxylin and Eosin (H&E) staining.
-
Score the stained sections for inflammation severity and tissue damage using a standardized scoring system (see Table 2) by a blinded observer.[8][12]
Table 2: Histological Scoring System for Colitis
Score Inflammation Severity Extent of Inflammation Crypt Damage 0 None None Intact crypts 1 Mild Mucosa Basal 1/3 damaged 2 Moderate Mucosa & Submucosa Basal 2/3 damaged 3 Severe Transmural Surface epithelium intact 4 N/A N/A Loss of entire crypt The total histological score is the sum of the individual scores for inflammation, extent, and crypt damage.
-
Experimental Workflow
The following diagram illustrates a typical timeline for a 7-day acute DSS colitis study to evaluate the preventive efficacy of KAG-308.
References
- 1. mpbio.com [mpbio.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Prostaglandin E receptor EP4 stimulates lymphangiogenesis to promote mucosal healing during DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. socmucimm.org [socmucimm.org]
Application Notes and Protocols for In Vitro Functional Analysis of SLV308 at Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV308 (Pardoprunox) is a potent non-ergot ligand that has been characterized as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT1A receptor.[1][2] Its unique pharmacological profile suggests potential therapeutic applications in conditions such as Parkinson's disease. These application notes provide a summary of the in vitro functional characteristics of SLV308 at dopamine receptors and detailed protocols for key functional assays.
Data Presentation
The following tables summarize the quantitative data available for SLV308 in various in vitro functional assays for dopamine receptors.
Table 1: Functional Activity of SLV308 at Human Dopamine D2 and D3 Receptors
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Dopamine D2L | cAMP Accumulation (inhibition of forskolin-stimulated) | pEC50 | 8.0 | [1] |
| Efficacy (relative to a full agonist) | 50% | [1] | ||
| pA2 (antagonist activity vs. quinpirole) | 8.4 | [1] | ||
| Dopamine D3 | [³⁵S]GTPγS Binding | pEC50 | 9.2 | [1] |
| Intrinsic Activity (relative to dopamine) | 67% | [1] | ||
| pA2 (antagonist activity vs. dopamine) | 9.0 | [1] |
Mandatory Visualizations
Dopamine D2 and D3 Receptor Signaling Pathways
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[3] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, the activated G protein βγ subunits can modulate the activity of other effectors, such as ion channels. Another critical signaling pathway for many GPCRs involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades.
References
- 1. In vitro characterization of SLV308 (7-[4-methyl-1-piperazinyl]-2(3H)-benzoxazolone, monohydrochloride): a novel partial dopamine D2 and D3 receptor agonist and serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for KAG-308 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of KAG-308 stock solutions for in vivo experiments. KAG-308 is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] As an orally active compound, it has shown efficacy in animal models of ulcerative colitis and osteoarthritis, making it a valuable tool for research in inflammation and immunology.[2][3]
Physicochemical Properties and Solubility
A summary of the known physicochemical properties and solubility of KAG-308 is presented in Table 1. Researchers should note that solubility in aqueous buffers like PBS is very low. For intravenous or oral administration, co-solvents and solubilizing agents are typically required.
| Property | Value | Reference |
| Molecular Weight | 460.52 g/mol | [4] |
| Appearance | White to light yellow solid | [4] |
| Solubility in DMSO | 80 mg/mL (173.72 mM) | [4] |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [4] |
| Storage of Solid | -20°C, stored under nitrogen | [4] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month (stored under nitrogen) | [4] |
Experimental Protocols
Protocol 1: Preparation of KAG-308 Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of KAG-308 in dimethyl sulfoxide (DMSO).
Materials:
-
KAG-308 powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of KAG-308 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for an 80 mg/mL stock, add 12.5 µL of DMSO per 1 mg of KAG-308).
-
Dissolution: Vortex the mixture thoroughly. If necessary, use an ultrasonic bath to aid dissolution. Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), preferably under a nitrogen atmosphere.[4]
Protocol 2: Formulation of KAG-308 for Oral Administration (with SBE-β-CD)
This protocol provides a method for preparing a KAG-308 formulation suitable for oral gavage or intraperitoneal injection in animal models, using sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent.
Materials:
-
KAG-308 stock solution in DMSO (from Protocol 1)
-
20% (w/v) SBE-β-CD in sterile saline
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for dilution
Procedure:
-
Prepare 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
Calculate Dilutions: Determine the final concentration of KAG-308 needed for your experiment and the volume to be administered to each animal.
-
Formulation: To prepare the final dosing solution, add the required volume of the KAG-308 DMSO stock solution to the 20% SBE-β-CD in saline. For example, to prepare a 1 mL working solution, add 100 µL of a 60 mg/mL KAG-308 DMSO stock to 900 µL of 20% SBE-β-CD in saline.
-
Mixing: Mix the solution thoroughly by vortexing to ensure homogeneity. The final solution should be clear.
-
Administration: The prepared formulation is now ready for oral gavage or intraperitoneal injection. It is recommended to keep the final concentration of DMSO below 2% if the animal is weak.
Protocol 3: Formulation of KAG-308 for Oral Administration (in Distilled Water)
In some studies, KAG-308 has been administered orally by suspending it in distilled water.[3] This method may be suitable for certain experimental designs but may result in a suspension rather than a true solution.
Materials:
-
KAG-308 powder
-
Sterile distilled water
-
Mortar and pestle or homogenizer
-
Sterile tubes
Procedure:
-
Weighing: Weigh the required amount of KAG-308 for the desired concentration and total volume.
-
Suspension: Add a small amount of distilled water to the KAG-308 powder and triturate with a mortar and pestle or use a homogenizer to create a fine, uniform suspension.
-
Dilution: Gradually add the remaining volume of distilled water while continuously mixing to achieve the final desired concentration.
-
Administration: Administer the suspension immediately after preparation via oral gavage. Ensure the suspension is well-mixed before each administration to ensure consistent dosing.
Visualization of Experimental Workflow and Signaling Pathway
KAG-308 Stock and Dosing Solution Preparation Workflow
Caption: Workflow for KAG-308 stock and dosing solution preparation.
KAG-308 Signaling Pathway via EP4 Receptor
KAG-308 exerts its biological effects by selectively activating the EP4 receptor, a G-protein coupled receptor.[1] The primary signaling cascade involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and the cAMP response element-binding protein (CREB).[5][6][7] This pathway is crucial for the anti-inflammatory and tissue-protective effects of KAG-308.[1] Alternative signaling pathways involving Gαi and phosphatidylinositol 3-kinase (PI3K) have also been described for the EP4 receptor.[7][8]
Caption: Simplified signaling pathway of KAG-308 via the EP4 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral administration of EP4-selective agonist KAG-308 suppresses mouse knee osteoarthritis development through reduction of chondrocyte hypertrophy and TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are EP4 modulators and how do they work? [synapse.patsnap.com]
- 6. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Roles of EP4 Prostanoid Receptors in Cancer Malignancy Signaling [jstage.jst.go.jp]
Application Note: Cell-Based Assays for Evaluating the Anti-inflammatory Activity of K 308
Audience: Researchers, scientists, and drug development professionals.
Introduction Inflammation is a critical biological response to harmful stimuli, but its dysregulation is implicated in a wide range of diseases. The development of novel anti-inflammatory therapeutics requires robust and reliable screening methods. Cell-based assays provide a powerful in vitro platform to investigate the efficacy and mechanism of action of test compounds. This document provides detailed protocols for evaluating the anti-inflammatory properties of K 308, a non-steroidal anti-inflammatory agent, using established cell-based models. The assays focus on key inflammatory mediators and signaling pathways, including cytokine release, nitric oxide production, and the activity of the NF-κB and MAPK signaling cascades. The murine macrophage cell line, RAW 264.7, is utilized as a primary model system due to its robust response to inflammatory stimuli like lipopolysaccharide (LPS)[1][2].
Assay for Inhibition of Pro-inflammatory Cytokine Production
Principle Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are key mediators of the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, potently stimulates macrophages to secrete these cytokines[3][4]. This assay measures the ability of this compound to inhibit the LPS-induced production of TNF-α, IL-6, and IL-1β in RAW 264.7 macrophages. Cytokine levels in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA)[2][5].
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 24-well plate at a density of 4 x 10⁵ cells/mL and allow them to adhere for 24 hours[2].
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO)[2].
-
-
Inflammatory Stimulation:
-
Supernatant Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
-
Cytokine Quantification (ELISA):
-
Data Analysis:
-
Calculate the percentage inhibition of each cytokine for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition) by plotting a dose-response curve.
-
Data Presentation
Table 1: Inhibitory Effect of this compound on LPS-Induced Cytokine Production
| This compound Conc. (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| IC₅₀ (µM) |
Experimental Workflow Diagram
Assay for Inhibition of Nitric Oxide (NO) Production
Principle During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator[6]. NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the cell culture medium. This assay quantifies NO production by measuring the concentration of nitrite in the supernatant using the Griess reagent[1].
Experimental Protocol
-
Cell Culture and Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours[1].
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.
-
-
Inflammatory Stimulation:
-
Griess Assay:
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Prepare the Griess reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) immediately before use[1].
-
Add 100 µL of the Griess reagent to each well containing the supernatant[1].
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 550 nm using a microplate reader[1].
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production by this compound.
-
Calculate the IC₅₀ value.
-
Data Presentation
Table 2: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide Production
| This compound Conc. (µM) | Nitrite Conc. (µM) | NO Production Inhibition (%) |
| 0 (Control) | 0 | |
| 0 + LPS | N/A | |
| 1 + LPS | ||
| 5 + LPS | ||
| 10 + LPS | ||
| 25 + LPS | ||
| 50 + LPS | ||
| IC₅₀ (µM) |
Experimental Workflow Diagram
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated by its interaction with key intracellular signaling pathways that regulate the expression of inflammatory genes. The NF-κB and MAPK pathways are central to this process[6].
A. NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation[7]. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2[2][6]. This compound may exert its effects by inhibiting one or more steps in this cascade.
B. MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in converting extracellular stimuli into a wide range of cellular responses, including inflammation[2][8]. The three major MAPK cascades are the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Upon LPS stimulation, these pathways are activated through a series of phosphorylation events, ultimately leading to the activation of transcription factors like AP-1, which works in concert with NF-κB to drive the expression of inflammatory genes[2][6]. Assays to test this compound's effect on this pathway typically involve Western blotting to measure the phosphorylation levels of ERK, JNK, and p38.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]
- 3. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Radioligand Binding Assay for SLV308 (Pardoprunox)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV308, also known as pardoprunox, is a compound with a complex pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT1A receptor. This unique mechanism of action has prompted its investigation for potential therapeutic applications, including Parkinson's disease. Understanding the binding characteristics of SLV308 to its target receptors is crucial for elucidating its pharmacological effects and for the development of novel therapeutics. This application note provides a detailed protocol for a radioligand binding assay to characterize the interaction of SLV308 with dopamine D2/D3 receptors, along with its binding affinities and a summary of its signaling pathway.
Data Presentation
The binding and functional parameters of SLV308 at its primary targets are summarized in the table below. This data is crucial for understanding the potency and efficacy of the compound at the molecular level.
| Receptor | Parameter | Value | Species | Assay Type | Reference |
| Dopamine D2L | pEC50 | 8.0 | Human | Forskolin-stimulated cAMP accumulation | |
| Dopamine D2L | pA2 | 8.4 | Human | Forskolin-stimulated cAMP accumulation | |
| Dopamine D2 | pA2 | 8.5 | Rat | [3H]-dopamine release from striatal slices | |
| Dopamine D3 | pEC50 | 9.2 | Human | [35S]GTPγS binding | |
| Dopamine D3 | pA2 | 9.0 | Human | [35S]GTPγS binding | |
| Serotonin 5-HT1A | pEC50 | 6.3 | Human | Forskolin-induced cAMP accumulation |
Note: The pA2 value is a measure of the affinity of an antagonist. For a competitive antagonist, pA2 is equal to the negative logarithm of the antagonist's equilibrium dissociation constant (Ki). The pEC50 value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
Experimental Protocols
This section outlines a detailed methodology for a competitive radioligand binding assay to determine the binding affinity (Ki) of SLV308 for the dopamine D2 receptor. This protocol is adapted from standard filtration binding assay procedures.
Objective:
To determine the inhibitory constant (Ki) of SLV308 for the dopamine D2 receptor using a competitive radioligand binding assay with a known high-affinity D2 receptor radioligand, such as [3H]-Spiperone or [3H]-Raclopride.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing human dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride.
-
Unlabeled Competitor (for non-specific binding): Haloperidol or another suitable D2 antagonist.
-
Test Compound: SLV308 (Pardoprunox).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human dopamine D2 receptor to a sufficient density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Homogenize the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, the radioligand at a concentration close to its Kd, and the membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, the radioligand, a high concentration of the unlabeled competitor (e.g., 10 µM Haloperidol), and the membrane preparation.
-
Competitive Binding: Add assay buffer, the radioligand, varying concentrations of SLV308 (typically in a series of 10-12 dilutions), and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at a suitable temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The optimal time and temperature should be determined in preliminary kinetic experiments.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester or vacuum filtration manifold.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Allow the filters to soak in the cocktail for several hours or overnight.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM from NSB wells) from the total binding (CPM from total binding wells) and the competitive binding wells.
-
Plot the specific binding as a percentage of the control (total specific binding in the absence of SLV308) against the logarithm of the SLV308 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of SLV308 that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway
Caption: Inhibitory signaling pathway of the Dopamine D2 receptor.
Application Note: Measuring TNF-alpha Inhibition by KAG-308 in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the inhibition of TNF-α production is a key therapeutic strategy. KAG-308 is an orally available, selective agonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] Activation of the EP4 receptor initiates an anti-inflammatory cascade, leading to the potent, dose-dependent inhibition of TNF-α production in peripheral whole blood and T cells.[2][3][4] This application note provides a detailed protocol for measuring the inhibitory effect of KAG-308 on TNF-α production in a human whole blood assay, a critical tool for preclinical drug development and for studying the immunomodulatory effects of EP4 agonists.
Principle of the Assay
This ex vivo assay utilizes fresh human whole blood, which provides a physiologically relevant environment containing all the cellular and plasma components necessary for a robust inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to stimulate monocytes and macrophages in the whole blood to produce and secrete TNF-α. The inhibitory potential of KAG-308 is assessed by pre-incubating the blood with varying concentrations of the compound before LPS stimulation. The concentration of TNF-α in the resulting plasma is then quantified using a specific enzyme-linked immunosorbent assay (ELISA).
Data Presentation
The inhibitory effect of KAG-308 on TNF-α production can be quantified and presented to determine its potency. While a specific in vitro IC50 value for KAG-308 in human whole blood is not publicly available, data from murine studies provide a strong indication of its inhibitory activity.
Table 1: Inhibition of TNF-α Production in Mouse Whole Blood by KAG-308 at In Vivo Cmax Concentrations [5]
| Oral Dose of KAG-308 | Corresponding Cmax | % Inhibition of TNF-α Production |
| 0.3 mg/kg | 3.3 ng/mL | 12.6% |
| 1 mg/kg | 11.5 ng/mL | 32.1% |
This data demonstrates a dose-dependent inhibition of TNF-α production by KAG-308 in a whole blood system.
Table 2: Representative Dose-Response Data for a Hypothetical TNF-α Inhibitor in Human Whole Blood Assay
| Compound Concentration (nM) | TNF-α Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle Control) | 1500 | 0 |
| 1 | 1275 | 15 |
| 10 | 825 | 45 |
| 50 | 450 | 70 |
| 100 | 225 | 85 |
| 500 | 75 | 95 |
This table illustrates a typical dose-response relationship that can be generated from this assay to calculate an IC50 value.
Experimental Protocols
Materials and Reagents
-
Freshly drawn human whole blood from healthy volunteers (anticoagulant: sodium heparin or EDTA)
-
KAG-308
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 cell culture medium
-
Human TNF-α ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific, or Abcam)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
Centrifuge
Protocol for Whole Blood Assay
-
Blood Collection and Handling:
-
Collect venous blood from healthy human donors into sterile tubes containing an anticoagulant (sodium heparin is recommended).
-
The assay should be initiated as soon as possible, preferably within 2-3 hours of blood collection, to ensure cell viability.[6]
-
Gently mix the blood by inversion before use.
-
-
Preparation of Reagents:
-
KAG-308 Stock Solution: Prepare a 10 mM stock solution of KAG-308 in DMSO. Further dilute in RPMI 1640 to create a series of working solutions at 10X the final desired concentrations.
-
LPS Working Solution: Prepare a 10X working solution of LPS in sterile PBS. The final concentration of LPS for stimulation can range from 1 ng/mL to 100 ng/mL; optimization may be required.[7] A concentration of 10 ng/mL is a common starting point.[6]
-
-
Assay Procedure:
-
In a 96-well flat-bottom culture plate, add 20 µL of the 10X KAG-308 working solutions or vehicle (RPMI 1640 with the same percentage of DMSO as the highest KAG-308 concentration) to the appropriate wells in triplicate.
-
Add 160 µL of fresh whole blood to each well.
-
Mix gently by tapping the plate.
-
Pre-incubate the plate for 1 hour at 37°C in a humidified incubator with 5% CO2.
-
Following the pre-incubation, add 20 µL of the 10X LPS working solution to all wells except for the unstimulated control wells (add 20 µL of sterile PBS to these).
-
Incubate the plate for 4 to 24 hours at 37°C in a humidified incubator with 5% CO2. An incubation time of 6 hours is a good starting point.[8]
-
After incubation, centrifuge the plate at 400 x g for 10 minutes at room temperature to pellet the blood cells.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet and store at -80°C until the TNF-α measurement.
-
-
TNF-α Quantification by ELISA:
-
Quantify the TNF-α concentration in the collected plasma samples using a commercial human TNF-α ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, samples, and reagents, as well as the incubation times and washing steps.[9][10]
-
Read the absorbance on a microplate reader at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.
-
Determine the percentage inhibition of TNF-α production for each concentration of KAG-308 using the following formula: % Inhibition = [1 - (TNF-α with KAG-308 / TNF-α with vehicle)] x 100
-
Plot the % inhibition against the log concentration of KAG-308 to generate a dose-response curve and calculate the IC50 value (the concentration of KAG-308 that causes 50% inhibition of TNF-α production).
-
Mandatory Visualizations
Signaling Pathway of KAG-308 Mediated TNF-α Inhibition
Caption: KAG-308 inhibits TNF-α via the EP4 receptor signaling pathway.
Experimental Workflow for Measuring TNF-α Inhibition
Caption: Workflow for the whole blood assay to measure TNF-α inhibition.
Logical Relationship of KAG-308's Anti-inflammatory Action
Caption: Logical flow of KAG-308's mechanism to therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP4 and EP2 receptor activation of protein kinase A by prostaglandin E2 impairs macrophage phagocytosis of Clostridium sordellii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Experimental Design for Testing SLV308 in MPTP-Treated Marmosets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preclinical evaluation of SLV308 (pardoprunox) in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmoset (Callithrix jacchus) model of Parkinson's disease. The common marmoset is a valuable non-human primate model for Parkinson's disease research, bridging the gap between rodent studies and human clinical trials.[1]
Introduction to SLV308
SLV308, also known as pardoprunox, is an investigational drug with a unique pharmacological profile. It acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[2][3] This multimodal mechanism of action suggests potential therapeutic benefits for the motor symptoms of Parkinson's disease, with a potentially lower risk of inducing dyskinesia compared to full dopamine agonists or levodopa.[4][5]
MPTP-Treated Marmoset Model of Parkinson's Disease
The administration of MPTP to primates induces a parkinsonian syndrome that closely mimics the clinical and pathological features of human Parkinson's disease, including the degeneration of dopaminergic neurons in the substantia nigra.[1][6] This model is well-established for assessing the efficacy of novel anti-parkinsonian therapies.[7]
Data Presentation
Table 1: Behavioral and Post-Mortem Outcomes of SLV308 Treatment in MPTP-Treated Marmosets
| Parameter | Vehicle Control | SLV308 (0.1 mg/kg, p.o.) | Levodopa (10 mg/kg, p.o., BID) | Ropinirole (0.18 mg/kg, p.o.) |
| Motor Disability Score | No significant change | Significant reduction | Significant reduction | Significant reduction |
| Dyskinesia Score | No dyskinesia | Mild and of short duration | Marked and intense | Moderate |
| Locomotor Activity | Baseline | Dose-dependent increase | Increased | Increased |
| Tyrosine Hydroxylase (TH)-Positive Cell Loss in Substantia Nigra | Severe loss | N/A (Behavioral study) | N/A (Behavioral study) | N/A (Behavioral study) |
Note: This table summarizes findings from a comparative study.[4] Specific quantitative values for scores can be obtained through the detailed behavioral assessment protocols outlined below.
Experimental Protocols
MPTP Induction of Parkinsonism in Marmosets
Objective: To induce a stable parkinsonian phenotype in common marmosets.
Materials:
-
Common marmosets (Callithrix jacchus)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline (0.9%)
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Selection and Acclimatization: Select healthy adult common marmosets. Allow for an adequate acclimatization period in a controlled environment.
-
MPTP Preparation: Dissolve MPTP hydrochloride in sterile saline to the desired concentration.
-
Administration: Administer MPTP via subcutaneous injection. A commonly used regimen is 2.0 mg/kg daily for five consecutive days.[8] Another protocol suggests a graded dosing of 2 mg/kg for two consecutive days followed by 1 mg/kg for the next three consecutive days to maintain stable parkinsonism with low mortality.[9][10]
-
Monitoring: Closely monitor the animals for the development of parkinsonian symptoms, which typically appear within a few weeks. Key indicators include reduced mobility, tremor, and postural instability.[7] Provide supportive care, including manual feeding if necessary, especially during the acute phase.[3]
-
Safety Precautions: All procedures involving MPTP must be conducted in a specialized facility with appropriate safety measures, including negative pressure enclosures and the use of PPE by trained personnel.[3]
SLV308 Treatment Regimen
Objective: To evaluate the efficacy of SLV308 in alleviating parkinsonian symptoms.
Materials:
-
SLV308 (pardoprunox)
-
Vehicle (e.g., 10% sucrose solution)
-
Oral gavage needles
Procedure:
-
Baseline Assessment: Before initiating treatment, conduct baseline behavioral assessments to quantify the severity of parkinsonism in each animal.
-
Drug Preparation: Prepare a solution or suspension of SLV308 in the chosen vehicle at the desired concentrations.
-
Dose-Response Study: To determine the optimal therapeutic dose, a dose-response study is recommended. A suggested dose range for SLV308 in marmosets is 0.03 mg/kg to 0.1 mg/kg, administered orally.[11] A study also explored doses of 0.0125-0.025 mg/kg in combination with L-dopa.[12]
-
Chronic Treatment: For chronic studies, administer the selected dose of SLV308 or vehicle once daily for a predetermined period (e.g., 28 days).[4]
-
Behavioral Monitoring: Conduct regular behavioral assessments throughout the treatment period to evaluate changes in motor disability and the emergence of any side effects, such as dyskinesia.
Behavioral Assessments
Objective: To quantitatively assess motor function and dyskinesia.
Methods:
-
Motor Disability Score: Utilize a standardized rating scale to assess the severity of parkinsonian symptoms. The scale typically evaluates posture, movement, bradykinesia, and tremor. Observations are made at regular intervals after drug administration.
-
Dyskinesia Score: If dyskinesia is observed, it should be rated based on its severity and duration. The scoring can be adapted from established scales used in primate models of Parkinson's disease.
-
Locomotor Activity: Measure spontaneous locomotor activity in an open field or home cage environment using automated activity monitors. This provides an objective measure of the animal's overall movement.
Post-Mortem Analysis: Immunohistochemistry for Tyrosine Hydroxylase
Objective: To assess the extent of dopaminergic neurodegeneration in the substantia nigra.
Materials:
-
Marmoset brain tissue
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose solutions (10%, 20%, 30% in PBS)
-
Cryostat
-
Blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-Tyrosine Hydroxylase (TH)
-
Secondary antibody: Fluorescently labeled anti-rabbit IgG
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Perfusion and Fixation: At the end of the study, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% PFA. Post-fix the brain in 4% PFA overnight and then cryoprotect in graded sucrose solutions.[13]
-
Sectioning: Section the brain, particularly the region containing the substantia nigra, into coronal sections (e.g., 40 µm) using a cryostat.
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Incubate in blocking buffer for 1 hour at room temperature to reduce non-specific binding.
-
Incubate with the primary anti-TH antibody overnight at 4°C. The optimal dilution of the primary antibody should be determined empirically.
-
Wash sections in PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash sections in PBS.
-
Mount the sections onto glass slides and coverslip with an appropriate mounting medium.[14][15]
-
-
Analysis: Visualize the stained sections using a fluorescence microscope. Quantify the number of TH-positive neurons in the substantia nigra using stereological methods to determine the extent of dopaminergic cell loss.
Visualizations
Caption: Experimental workflow for testing SLV308 in MPTP-treated marmosets.
Caption: Proposed signaling pathway of SLV308.
Caption: Logical relationship of SLV308 intervention in Parkinson's disease.
References
- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the Treatment of Parkinson’s Disease: A Novel Approach by Modulating 5-HT1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. research.vu.nl [research.vu.nl]
- 6. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 10. Pardoprunox reverses motor deficits but induces only mild dyskinesia in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The partial dopamine agonist pardoprunox (SLV308) administered in combination with l-dopa improves efficacy and decreases dyskinesia in MPTP treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiplex Immunofluorescent Batch Labeling of Marmoset Brain Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of KAG-308 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the preclinical data and methodologies for the oral administration of KAG-308, a selective EP4 receptor agonist. The information is intended to guide researchers in designing and interpreting experiments related to inflammatory bowel disease and other inflammatory conditions.
Introduction
KAG-308 is an orally available, selective agonist for the prostaglandin E2 receptor subtype 4 (EP4).[1] Preclinical studies have demonstrated its therapeutic potential in models of ulcerative colitis and osteoarthritis, primarily through its anti-inflammatory and mucosal healing properties.[1][2] This document outlines the key preclinical findings and detailed experimental protocols for the oral administration of KAG-308.
Mechanism of Action
KAG-308 exerts its effects by selectively binding to and activating the EP4 receptor. This G-protein coupled receptor is involved in various physiological processes, including the modulation of inflammation. Activation of the EP4 receptor by KAG-308 leads to a downstream signaling cascade that ultimately results in the potent inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[1]
Data Presentation
In Vitro Receptor Selectivity and Agonist Activity
KAG-308 demonstrates high selectivity for the human EP4 receptor compared to other prostanoid receptors.
| Receptor | Binding Affinity (Ki, nM) | Agonist Activity (EC50, nM) |
| Human EP4 | 2.57 | 1.7 |
| Human EP1 | 1410 | >1000 |
| Human EP2 | 1540 | >1000 |
| Human EP3 | 32.4 | 160 |
| Human IP | 52.9 | Not reported |
| Data sourced from Watanabe Y, et al. Eur J Pharmacol. 2015. |
In Vivo Pharmacokinetics in Mice
Pharmacokinetic parameters of KAG-308 were evaluated in mice following single intravenous (IV) and oral (PO) administrations.[3]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Intravenous | 0.3 | - | - | 13.9 | - |
| Oral | 0.3 | 4.8 ± 1.5 | 0.25 | 4.7 ± 0.8 | 33.8 |
| Oral | 1 | 21.4 ± 4.5 | 0.25 | 23.8 ± 3.9 | - |
| Data are presented as mean ± S.D. for 3 animals.[3] |
Efficacy in DSS-Induced Colitis Mouse Model
Oral administration of KAG-308 demonstrated significant efficacy in a dextran sulfate sodium (DSS)-induced colitis model in mice.
| Treatment Group | Dose (mg/kg) | Change in Body Weight (%) | Disease Activity Index (DAI) | Colon Length (cm) |
| Normal | - | +2.5 ± 2.1 | 0 | 8.9 ± 0.6 |
| Control (DSS) | - | -10.1 ± 5.3 | 3.5 ± 0.5 | 6.5 ± 0.7 |
| KAG-308 | 0.3 | -5.8 ± 4.1 | 2.6 ± 0.8 | 7.1 ± 0.6 |
| KAG-308 | 1 | -3.9 ± 3.2 | 2.1 ± 0.7 | 7.4 ± 0.5 |
| Data are presented as mean ± S.D. *P<0.05, *P<0.01 vs. Control group. Data adapted from Watanabe Y, et al. Eur J Pharmacol. 2015. |
Efficacy in AOM/DSS-Induced Colitis-Associated Cancer (CAC) Mouse Model
KAG-308 treatment showed a significant reduction in mortality and disease severity in a colitis-associated cancer model induced by azoxymethane (AOM) and DSS.
| Treatment Group | Dose (mg/kg) | Final Survival Rate (%) |
| Control (AOM/DSS) | - | 70 |
| KAG-308 | 1 | 90 |
| MF-482 (EP4 antagonist) | 0.3 | 40 |
| Sulfasalazine (SASP) | 10 | 60 |
| Data sourced from Watanabe Y, et al. Eur J Pharmacol. 2015. |
Experimental Protocols
DSS-Induced Colitis Model
This protocol describes the induction of acute colitis in mice using DSS, a widely used model that mimics human ulcerative colitis.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, molecular weight 36,000-50,000)
-
KAG-308
-
Vehicle (e.g., distilled water)
-
Standard laboratory animal diet and water
-
Animal balance
-
Cages with appropriate bedding
Procedure:
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week before the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
Induction of Colitis: Dissolve DSS in drinking water at a concentration of 2-5% (w/v). Provide the DSS solution as the sole source of drinking water for 7 consecutive days.
-
KAG-308 Administration:
-
Prepare a solution of KAG-308 in the chosen vehicle (e.g., distilled water) at the desired concentrations (e.g., 0.3 and 1 mg/kg).
-
Administer KAG-308 orally once daily by gavage, starting from day 0 (the first day of DSS administration) until the end of the experiment.
-
The control group should receive the vehicle alone.
-
-
Monitoring:
-
Monitor the body weight, stool consistency, and presence of blood in the feces daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Analysis:
-
On day 8-10, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (e.g., H&E staining) and measurement of inflammatory markers.
-
AOM/DSS-Induced Colitis-Associated Cancer (CAC) Model
This protocol outlines the induction of colitis-associated cancer, a model that reflects the increased risk of colorectal cancer in patients with IBD.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Azoxymethane (AOM)
-
Dextran sulfate sodium (DSS)
-
KAG-308
-
Vehicle (e.g., distilled water)
-
Sterile saline
-
Standard laboratory animal diet and water
Procedure:
-
AOM Injection: Administer a single intraperitoneal injection of AOM (10 mg/kg) dissolved in sterile saline.
-
DSS Cycles:
-
One week after the AOM injection, provide 2% (w/v) DSS in the drinking water for 5 days.
-
Follow this with 16 days of regular drinking water.
-
Repeat this cycle of DSS and regular water for a total of three cycles.
-
-
KAG-308 Administration:
-
Administer KAG-308 (e.g., 1 mg/kg) or vehicle orally once daily, starting from the first day of the first DSS cycle and continuing throughout all DSS cycles.
-
-
Monitoring: Monitor the animals for signs of distress, body weight changes, and survival.
-
Endpoint Analysis:
-
At the end of the experiment (e.g., day 80-90), euthanize the mice.
-
Excise the entire colon and count the number and measure the size of visible tumors.
-
Fix the colon tissue for histological analysis to confirm the presence and grade of dysplasia and adenocarcinoma.
-
Safety and Toxicology
Preclinical studies suggest that KAG-308 is well-tolerated when administered orally at therapeutic doses in mouse models of colitis and osteoarthritis.[1][2] No adverse effects were explicitly reported in these studies. However, a comprehensive public report on the formal preclinical toxicology and safety pharmacology of KAG-308 is not available. It is recommended that researchers conduct appropriate safety and toxicology studies in accordance with regulatory guidelines for any new application or formulation.
Conclusion
The oral administration of KAG-308 has shown significant promise in preclinical models of inflammatory diseases, particularly ulcerative colitis. Its selective EP4 agonism, favorable pharmacokinetic profile, and demonstrated efficacy in reducing inflammation and promoting mucosal healing highlight its potential as a therapeutic agent. The protocols provided in this document serve as a guide for researchers to further investigate the therapeutic effects and mechanisms of KAG-308. Further studies are warranted to fully elucidate its safety profile and translate these preclinical findings to clinical applications.
References
- 1. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral administration of EP4-selective agonist KAG-308 suppresses mouse knee osteoarthritis development through reduction of chondrocyte hypertrophy and TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Mucosal Healing with KAG-308
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAG-308 is an orally active and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] It has demonstrated significant potential in promoting mucosal healing and attenuating inflammation in preclinical models of inflammatory bowel disease (IBD), such as dextran sulfate sodium (DSS)-induced colitis.[1][3] The therapeutic effects of KAG-308 are attributed to its dual action of suppressing pro-inflammatory cytokine production, notably tumor necrosis factor-alpha (TNF-α), and promoting epithelial regeneration.[1][4] These application notes provide detailed methodologies for assessing the efficacy of KAG-308 in promoting mucosal healing, focusing on in vivo models and subsequent ex vivo analyses.
Mechanism of Action: EP4 Receptor Signaling
KAG-308 selectively binds to and activates the EP4 receptor, a G-protein coupled receptor.[2] Upon activation, the EP4 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the transcription of genes involved in anti-inflammatory responses and epithelial barrier enhancement.[2] Additionally, EP4 receptor signaling can involve Gαi and the phosphatidylinositol 3-kinase (PI3K) pathway, further contributing to its multifaceted therapeutic effects.[2][6]
Quantitative Data Summary
The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of KAG-308.
Table 1: In Vitro Receptor Binding Affinity and Agonist Activity of KAG-308 [7]
| Receptor | Binding Affinity (Ki, nM) | Agonist Activity (EC50, nM) |
| Human EP4 | 2.57 | 17 |
| Human EP1 | 1410 | >1000 |
| Human EP2 | 1540 | >1000 |
| Human EP3 | 32.4 | 160 |
| Human IP | 52.9 | 410,000 |
Table 2: In Vitro Inhibition of TNF-α Production by KAG-308 [8]
| Cell Type | IC50 (nM) |
| Human Peripheral Whole Blood (LPS-stimulated) | 4.53 |
| Mouse Peripheral Whole Blood (LPS-stimulated) | 54.2 |
| Human CD4+ T cells (anti-CD3/CD28 stimulated) | 0.831 |
| Mouse CD4+ T cells (anti-CD3/CD28 stimulated) | 92.6 |
Table 3: Pharmacokinetic Profile of KAG-308 in Mice [8][9]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |
| Intravenous | 0.3 | ~150 | ~0.08 | Not Reported |
| Oral | 0.3 | ~20 | ~0.25 | Not Reported |
| Oral | 1 | ~60 | ~0.5 | Not Reported |
Experimental Protocols
Protocol 1: Induction and Assessment of DSS-Induced Colitis in Mice
This protocol describes the induction of acute colitis using DSS and subsequent assessment of mucosal healing following treatment with KAG-308.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
KAG-308
-
Vehicle for KAG-308 (e.g., 0.5% methylcellulose)
-
Standard laboratory animal diet and water
-
Animal balance
-
Fecal occult blood test kit
-
Phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Paraffin embedding reagents and equipment
-
Microtome
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Electrophysiological Studies of SLV308 Effects on Dopamine Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo electrophysiology to characterize the effects of SLV308 (pardoprunox) on the activity of dopamine (DA) neurons. The protocols outlined below are intended for researchers with a foundational understanding of stereotaxic surgery and electrophysiological recording techniques.
Introduction to SLV308 and its Mechanism of Action
SLV308, also known as pardoprunox, is a pharmacological agent with a dual mechanism of action, acting as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[1][2][3][4][5] This unique profile suggests its potential therapeutic utility in conditions where dopaminergic and serotonergic systems are dysregulated, such as Parkinson's disease.[1][6][7][8][9] In vivo electrophysiology is a powerful technique to directly measure the real-time effects of SLV308 on the firing patterns of individual dopamine neurons in the brain, providing crucial insights into its functional consequences at the cellular level.
Key Concepts in Dopamine Neuron Electrophysiology
Dopamine neurons in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA) exhibit distinct firing patterns. These include:
-
Tonic Firing: A regular, pacemaker-like single-spike firing pattern.
-
Phasic (Burst) Firing: Short periods of high-frequency firing (bursts) interspersed with tonic activity.
Changes in these firing patterns are thought to be critical for encoding reward, motivation, and motor control. Partial dopamine agonists like SLV308 are expected to modulate these patterns, potentially normalizing pathological firing in disease states.[10]
Data Presentation: Quantitative Effects of SLV308 on Dopamine Neuron Activity
The following tables summarize the reported in vivo electrophysiological effects of SLV308 on dopamine neurons in different brain regions.
Table 1: Effect of Intravenous SLV308 on the Firing Rate of VTA Dopamine Neurons in Rats
| Dose (µg/kg, i.v.) | Mean Change in Firing Rate (%) | Reference |
| 2 | - 25 | --INVALID-LINK--[2] |
| 5 | - 40 | --INVALID-LINK--[2] |
| 10 | - 50 | --INVALID-LINK--[2] |
| 20 | - 60 | --INVALID-LINK--[2] |
Table 2: Effect of Intravenous SLV308 on Burst Firing of VTA Dopamine Neurons in Rats
| Dose (µg/kg, i.v.) | Effect on Bursting Activity | Reference |
| 2 - 20 | Complete suppression of bursts | --INVALID-LINK--[2] |
Table 3: Effect of Intravenous SLV308 on the Firing Rate of SNc Dopamine Neurons in Rats
| Dose (µg/kg, i.v.) | Effect on Firing Activity | Reference |
| 10 | Partial or full suppression in two separate populations | --INVALID-LINK--[2] |
Experimental Protocols
Protocol 1: In Vivo Single-Unit Extracellular Recordings of Dopamine Neurons
This protocol describes the procedure for recording the spontaneous activity of single dopamine neurons in the VTA and SNc of anesthetized rats and assessing the effects of systemically administered SLV308.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., chloral hydrate, urethane, or isoflurane)
-
Stereotaxic apparatus
-
Micromanipulator
-
Glass micropipettes (1-5 MΩ impedance) filled with 2% Pontamine Sky Blue in 0.5 M sodium acetate
-
Extracellular recording amplifier and data acquisition system
-
SLV308 solution for intravenous injection
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using the chosen anesthetic. Anesthesia depth should be monitored regularly by checking for the absence of a pedal withdrawal reflex.
-
Place the animal in the stereotaxic frame.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Perform a craniotomy over the target brain region (VTA or SNc).
-
-
Electrode Placement:
-
Use a stereotaxic atlas to determine the coordinates for the VTA (e.g., AP: -5.2 to -5.5 mm, ML: 0.4 to 1.0 mm from bregma) and SNc (e.g., AP: -4.8 to -5.3 mm, ML: 1.6 to 2.1 mm from bregma).
-
Slowly lower the recording micropipette into the target region using the micromanipulator.
-
-
Identification of Dopamine Neurons:
-
Dopamine neurons are typically identified based on their characteristic electrophysiological properties:
-
A slow, regular to irregular firing rate (0.5-10 Hz).
-
A long-duration action potential (>2.5 ms) with a prominent initial segment-somatodendritic break.
-
A characteristic triphasic (positive-negative-positive) waveform.
-
-
-
Recording and Drug Administration:
-
Once a putative dopamine neuron is isolated, record its baseline firing activity for at least 5 minutes.
-
Administer SLV308 intravenously (i.v.) through a cannulated tail vein at the desired doses.
-
Record the neuronal activity continuously to observe the drug-induced changes in firing rate and pattern.
-
-
Histological Verification:
-
At the end of the recording session, mark the recording site by iontophoretically ejecting Pontamine Sky Blue from the micropipette.
-
Euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Section the brain and stain for tyrosine hydroxylase (TH) to confirm the location of the recording electrode within a dopamine-rich area and the identity of the recorded neuron.
-
Data Analysis:
-
Spike sorting should be performed to isolate single units.
-
Analyze the firing rate (spikes/second) and burst firing parameters (e.g., number of bursts, burst duration, spikes per burst) before and after drug administration.
-
Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the observed effects.
Protocol 2: Juxtacellular Labeling of Recorded Neurons
To unequivocally identify the morphology and neurochemical identity of the recorded neuron, juxtacellular labeling can be performed.
Materials:
-
Glass micropipettes filled with a labeling agent (e.g., 2-5% Neurobiotin or Biocytin in 0.5 M NaCl).
-
Current injection system.
Procedure:
-
Approach and Recording:
-
Slowly approach a neuron until the spike amplitude is maximized and stable.
-
Record the spontaneous activity as in Protocol 1.
-
-
Labeling:
-
Apply positive current pulses (2-10 nA, 200 ms duration, 50% duty cycle) through the recording electrode.
-
Successful labeling is often indicated by an increase in the firing rate of the neuron that is time-locked to the current pulses.
-
Continue pulsing for 5-15 minutes to ensure sufficient filling of the neuron.
-
-
Tissue Processing:
-
Following perfusion and fixation as described above, the brain sections are processed for visualization of the labeling agent (e.g., using an avidin-biotin-peroxidase complex reaction) and can be co-stained for tyrosine hydroxylase.
-
Mandatory Visualizations
Caption: Signaling pathway of SLV308 at dopamine D2/D3 receptors.
Caption: Experimental workflow for in vivo electrophysiology of SLV308.
Caption: Logical relationship of SLV308's effects on dopamine neurons.
References
- 1. In Vivo Electrophysiological Measurement of the Rat Ulnar Nerve with Axonal Excitability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term anesthetic protocol in rats: feasibility in electrophysiology studies in visual prosthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitimer.com [digitimer.com]
- 4. researchgate.net [researchgate.net]
- 5. The application of in vivo microiontophoresis for the investigation of mast cell-neuron interactions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Juxtacellular recordings [bio-protocol.org]
- 7. Juxtacellular Recording/Labeling Analysis of Physiological and Anatomical Characteristics of Rat Intergeniculate Leaflet Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Juxtacellular Recording-Labeling Technique | Springer Nature Experiments [experiments.springernature.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Dopamine partial agonists: a new class of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Bioavailability of Oral KAG-308 Formulations
Welcome to the technical support center for the oral formulation of KAG-308. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is KAG-308 and why is its oral bioavailability important?
A1: KAG-308 is a selective agonist for the prostaglandin E2 (PGE2) receptor 4 (EP4).[1][2][3] It has demonstrated potential therapeutic effects in preclinical models of ulcerative colitis and osteoarthritis.[1][4] Oral administration is the preferred route for patient compliance and convenience. Therefore, ensuring adequate oral bioavailability is crucial for achieving systemic drug exposure and therapeutic efficacy. While studies have shown KAG-308 to have relatively high bioavailability orally, optimizing its formulation can further enhance its clinical potential.[2]
Q2: What are the potential challenges in developing an oral formulation of KAG-308?
A2: While specific formulation challenges for KAG-308 are not extensively documented in publicly available literature, common issues for oral drug formulations that researchers might encounter include:
-
Poor aqueous solubility: Many active pharmaceutical ingredients (APIs) have low water solubility, which can limit their dissolution in the gastrointestinal (GI) tract and subsequent absorption.[5][6]
-
Low permeability: The ability of the drug to pass through the intestinal membrane can be a limiting factor for its absorption.
-
First-pass metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, thereby reducing its bioavailability.[7]
-
Formulation stability: The API may be unstable in the GI environment or the formulation itself may have a limited shelf life.
Q3: What strategies can be employed to improve the oral bioavailability of a KAG-308 formulation?
A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs, which may be applicable to KAG-308:
-
Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[8][9]
-
Solid dispersions: Dispersing the drug in a carrier matrix at the molecular level can enhance its solubility and dissolution.[8][10]
-
Lipid-based formulations: Formulating the drug in oils, surfactants, and co-solvents can improve its solubilization and absorption.[6]
-
Use of excipients: Incorporating solubility enhancers, permeation enhancers, and metabolic inhibitors in the formulation can improve bioavailability.[5]
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during the development and testing of oral KAG-308 formulations.
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate | Poor solubility of KAG-308 in the dissolution medium. | 1. Modify the dissolution medium: Adjust the pH or add surfactants (e.g., sodium lauryl sulfate) to better reflect physiological conditions and improve solubilization.[11] 2. Alter the formulation: Consider particle size reduction techniques or formulating KAG-308 as a solid dispersion.[8][9] |
| High variability in in vivo pharmacokinetic data | Differences in food intake among study subjects. | 1. Standardize feeding protocols: Conduct bioavailability studies in fasted or fed states to minimize variability.[12] 2. Increase sample size: A larger number of subjects can help to account for inter-individual variability. |
| Low oral bioavailability despite good in vitro dissolution | Poor permeability across the intestinal epithelium or significant first-pass metabolism. | 1. Investigate permeability: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of KAG-308. 2. Assess metabolic stability: Conduct in vitro metabolism studies using liver microsomes to determine the extent of first-pass metabolism. |
| Inconsistent tablet hardness or friability | Issues with the formulation's mechanical properties. | 1. Optimize excipient levels: Adjust the concentration of binders and fillers in the tablet formulation.[13] 2. Control manufacturing process parameters: Optimize compression force and speed during tableting.[13] |
Data Presentation
The following table summarizes the pharmacokinetic parameters of KAG-308 in mice after a single intravenous (IV) or oral (PO) administration, based on data from published literature.[14][15]
| Parameter | 0.3 mg/kg IV | 0.3 mg/kg PO | 1 mg/kg PO |
| Cmax (ng/mL) | ~150 | ~25 | ~80 |
| Tmax (h) | ~0.08 | ~0.25 | ~0.25 |
| AUC (ng·h/mL) | Data not provided | Data not provided | Data not provided |
Note: The values are estimated from the graphical data presented in the cited literature and should be considered approximate.
Experimental Protocols
1. In Vitro Dissolution Testing
This protocol outlines a general procedure for assessing the in vitro release of KAG-308 from a solid oral dosage form.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).[11]
-
Dissolution Medium: 900 mL of a buffered solution simulating intestinal fluid (e.g., pH 6.8 phosphate buffer), with or without a surfactant (e.g., 0.5% sodium lauryl sulfate).[16]
-
Temperature: 37 ± 0.5 °C.[16]
-
Paddle Speed: 50 or 75 rpm.[11]
-
Procedure:
-
Place one dosage form (e.g., tablet or capsule) in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 120 minutes).[16]
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.[16]
-
Filter the samples and analyze the concentration of KAG-308 using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
2. In Vivo Bioavailability Study in Mice
This protocol provides a general framework for an in vivo study to determine the oral bioavailability of a KAG-308 formulation.
-
Animals: Male C57BL/6 mice (or other appropriate strain).
-
Groups:
-
Group 1: Intravenous (IV) administration of KAG-308 solution (for determination of absolute bioavailability).
-
Group 2: Oral gavage (PO) administration of the KAG-308 test formulation.
-
-
Dosing:
-
IV: A single bolus injection into the tail vein.
-
PO: A single dose administered by oral gavage.
-
-
Blood Sampling:
-
Sample Analysis:
-
Extract KAG-308 from the plasma samples.
-
Quantify the concentration of KAG-308 using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both IV and PO routes.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
References
- 1. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lo… [ouci.dntb.gov.ua]
- 2. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Oral administration of EP4-selective agonist KAG-308 suppresses mouse knee osteoarthritis development through reduction of chondrocyte hypertrophy and TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 6. Challenges and Strategies in Developing Oral Pharmaceutical Formulations [wisdomlib.org]
- 7. course.cutm.ac.in [course.cutm.ac.in]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. FORMULATION FORUM - Oral Formulation Approaches for Different Stages of Clinical Studies [drug-dev.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
K 308 compound solubility in DMSO and other organic solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the compound KAG-308. It includes details on solubility in DMSO and other organic solvents, troubleshooting guides for common experimental issues, and relevant biological pathway information.
Frequently Asked Questions (FAQs)
Q1: What is KAG-308?
A1: KAG-308 is a potent and selective agonist for the EP4 receptor, a subtype of the prostaglandin E2 receptor. It is investigated for its anti-inflammatory and mucosal healing properties. KAG-308 is also known to be a modulator of the JAK/STAT signaling pathway.
Q2: What is the recommended solvent for preparing stock solutions of KAG-308?
A2: The recommended solvent for preparing stock solutions of KAG-308 is Dimethyl Sulfoxide (DMSO).
Q3: I am having trouble dissolving KAG-308 in DMSO. What should I do?
A3: Difficulty in dissolving KAG-308 in DMSO can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving solubility issues.
Q4: Is KAG-308 soluble in aqueous solutions?
A4: No, KAG-308 is reported to be insoluble in water.[1]
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration (mM) | Notes |
| DMSO | 80 mg/mL | 173.72 | Ultrasonic treatment is required to achieve this solubility.[1] |
| Water | < 0.1 mg/mL | - | Insoluble.[1] |
| Ethanol | Not Specified | Not Specified | Prostaglandin analogs are often soluble in ethanol. |
| Methanol | Not Specified | Not Specified | - |
| Acetonitrile | Not Specified | Not Specified | - |
| DMF | Not Specified | Not Specified | Prostaglandin analogs are often soluble in dimethylformamide. |
Troubleshooting Guide: Dissolving KAG-308
This guide provides a step-by-step approach to troubleshoot and resolve common issues encountered when dissolving KAG-308.
Issue: KAG-308 is not fully dissolving in DMSO.
Possible Causes and Solutions:
-
Solvent Quality:
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can significantly reduce its solvating power for many organic compounds.
-
Solution: Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle. Store DMSO properly, tightly sealed, and consider using single-use aliquots.
-
-
Insufficient Agitation:
-
Problem: The compound may not have had enough physical assistance to dissolve.
-
Solution:
-
Vortexing: Vortex the solution vigorously for several minutes.
-
Sonication: As recommended, use an ultrasonic bath to aid dissolution.[1] This provides energy to break up compound aggregates and enhance solvation.
-
-
-
Temperature:
-
Problem: Dissolution may be slow at room temperature.
-
Solution: Gently warm the solution to 37°C. A short incubation of 10-15 minutes in a water bath can improve solubility. Avoid excessive or prolonged heating, as it may lead to compound degradation.
-
-
Concentration Exceeds Solubility Limit:
-
Problem: You may be attempting to prepare a solution at a concentration higher than the maximum solubility.
-
Solution: Re-calculate the required amount of solvent to ensure you are not exceeding the 80 mg/mL solubility limit in DMSO. If a higher concentration is required, it may not be achievable in a single solvent system.
-
Experimental Workflow for Dissolving KAG-308
Caption: A workflow for dissolving KAG-308 in DMSO.
Experimental Protocols
General Protocol for Determining Solubility of an Organic Compound:
This protocol provides a general method for determining the solubility of a compound like KAG-308 in various organic solvents.
Materials:
-
KAG-308 powder
-
Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, DMF) of high purity
-
Analytical balance
-
Vials or microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Temperature-controlled water bath or incubator
Procedure:
-
Preparation of Saturated Solutions:
-
Weigh a small, precise amount of KAG-308 (e.g., 5 mg) into a pre-weighed vial.
-
Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the solid dissolves completely, add another pre-weighed amount of KAG-308 and repeat the process until a small amount of undissolved solid remains.
-
If the solid does not dissolve, continue to add the solvent in small, measured increments, vortexing and sonicating after each addition, until the solid is fully dissolved. Note the total volume of solvent added.
-
-
Equilibration:
-
Place the vials containing the saturated solutions (with excess solid) in a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation and Quantification:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Quantify the concentration of KAG-308 in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
-
Calculation:
-
Calculate the solubility in mg/mL or as a molar concentration based on the quantified amount of KAG-308 in the known volume of the supernatant.
-
Signaling Pathway
KAG-308 is a modulator of the JAK/STAT signaling pathway. This pathway is a critical signaling cascade that transmits information from extracellular signals to the nucleus, leading to changes in gene expression. It plays a key role in immunity, cell proliferation, differentiation, and apoptosis.
Caption: The JAK/STAT signaling pathway.
References
KAG-308 stability and long-term storage conditions
This technical support center provides guidance on the stability and long-term storage of KAG-308, along with troubleshooting advice for common experimental issues. The information provided is based on available data and general best practices for handling similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid KAG-308?
While specific long-term stability data for KAG-308 is not publicly available, based on its structural similarity to other prostaglandin analogs, it is recommended to store solid KAG-308 at -20°C and protected from light and moisture. Prostaglandin E2, a related compound, is stable as a powder for years under these conditions.
Q2: How should I prepare and store KAG-308 solutions?
It is strongly recommended to prepare solutions of KAG-308 fresh for each experiment and use them on the same day.[1] Solutions of similar compounds, like Prostaglandin E2, are known to be unstable in aqueous solutions. If a stock solution must be prepared, use an anhydrous organic solvent such as DMSO or ethanol and store at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q3: What solvents are recommended for dissolving KAG-308?
KAG-308 is soluble in organic solvents such as DMSO and ethanol. For in vivo experiments, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] However, the stability in this formulation is limited, and fresh preparation is advised.
Q4: My experimental results with KAG-308 are inconsistent. What could be the cause?
Inconsistent results are often linked to the degradation of KAG-308 in solution. Ensure that you are preparing the solution fresh before each experiment. If using a stock solution, verify that it has been stored properly at -80°C and that the number of freeze-thaw cycles has been minimized. See the Troubleshooting Guide below for more detailed advice.
Q5: Are there any known degradation products of KAG-308?
Specific degradation products of KAG-308 have not been publicly documented. However, prostaglandin analogs can be susceptible to degradation through hydrolysis and oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results | Degradation of KAG-308 in solution. | Prepare fresh solutions for each experiment. If using a stock solution, prepare small, single-use aliquots to avoid multiple freeze-thaw cycles. Store stock solutions at -80°C. |
| Improper storage of solid compound. | Ensure solid KAG-308 is stored at -20°C, protected from light and moisture. | |
| Precipitation of KAG-308 in aqueous buffers | Low aqueous solubility. | Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Difficulty dissolving solid KAG-308 | Compound may have absorbed moisture. | Ensure the compound is stored in a desiccator. If dissolution is still difficult, gentle warming and sonication may help. |
Stability and Storage Summary
| Form | Recommended Storage Temperature | Storage Conditions | Notes |
| Solid | -20°C | Protect from light and moisture. | Based on recommendations for similar prostaglandin analogs. |
| Organic Stock Solution (e.g., in DMSO) | -80°C | Store in small, single-use aliquots. | To minimize freeze-thaw cycles. |
| Aqueous Solution | Use Immediately | N/A | Not recommended for storage due to potential for rapid degradation. Prepare fresh for each use. |
Experimental Protocols
Protocol for Assessing KAG-308 Solution Stability (Forced Degradation Study)
This is a generalized protocol for a forced degradation study to identify potential degradation products and assess stability under various stress conditions.
-
Preparation of KAG-308 Stock Solution: Prepare a 1 mg/mL stock solution of KAG-308 in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 24 hours.
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining KAG-308 and detect the formation of degradation products.
-
Characterize the degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Visualizations
Caption: Workflow for assessing KAG-308 stability.
Caption: Troubleshooting inconsistent experimental results.
References
SLV308 Technical Support Center: Mitigating Off-Target Effects in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SLV308 (pardoprunox), focusing on strategies to avoid and troubleshoot potential off-target effects in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SLV308?
A1: SLV308 is a dual-acting compound. It functions as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT1A receptor.[1][2][3] This unique pharmacological profile is intended to provide therapeutic effects for conditions like Parkinson's disease while potentially reducing the side effects associated with full dopamine agonists.[4]
Q2: What are the known off-targets for SLV308?
A2: SLV308 exhibits a binding affinity for other receptors, although at lower potencies. These include the dopamine D4, α1-adrenergic, α2-adrenergic, and serotonin 5-HT7 receptors.[5] It is crucial to consider these off-target interactions when designing experiments and interpreting data.
Q3: I am observing an unexpected phenotype in my animal model after SLV308 administration. How can I determine if it's an off-target effect?
A3: To dissect the observed effects, a systematic approach is recommended. This includes using specific antagonists for the primary targets of SLV308 to see if the unexpected phenotype is reversed. For example, a D2 antagonist like sulpiride can be used to block D2 receptor-mediated effects, while a 5-HT1A antagonist such as WAY-100635 can inhibit effects mediated by the 5-HT1A receptor.[4][6] If the phenotype persists even in the presence of these antagonists, it is likely an off-target effect.
Q4: Can the partial agonist nature of SLV308 at D2/D3 receptors lead to unexpected results?
A4: Yes, the partial agonism of SLV308 can have complex effects depending on the endogenous dopamine levels in your experimental model.[7] In a low dopamine environment, SLV308 will act as an agonist, stimulating the receptors. Conversely, in a high dopamine environment, it can act as a functional antagonist by competing with the endogenous, more efficacious agonist (dopamine).[7] This can lead to seemingly contradictory results if the dopaminergic tone of the model system is not considered.
Q5: Are there any known species-specific differences in the effects of SLV308?
A5: While the core pharmacology of SLV308 is expected to be conserved across mammalian species, differences in receptor expression levels, distribution, and metabolism can lead to species-specific effects. It is essential to perform dose-response studies and carefully characterize the effects of SLV308 in the specific animal model being used.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cardiovascular changes (e.g., hypotension, changes in heart rate) | Activation of α-adrenergic receptors. | 1. Monitor cardiovascular parameters closely. 2. Consider co-administration with a selective α-adrenergic antagonist to see if the effect is mitigated. |
| Sedation or hyperactivity not explained by dopamine or serotonin agonism | Interaction with other CNS receptors (e.g., α2-adrenergic). | 1. Perform a detailed behavioral analysis to characterize the phenotype. 2. Use specific antagonists for suspected off-targets to see if the behavioral effects are reversed. |
| Inconsistent results between in vitro and in vivo experiments | 1. Metabolism of SLV308 into active metabolites with different receptor profiles. 2. Complex interplay with endogenous neurotransmitter systems in vivo. | 1. Investigate the metabolic stability of SLV308 in your model system. 2. Characterize the full in vivo pharmacological profile using specific antagonists. |
| Reduced efficacy of other dopaminergic drugs when co-administered with SLV308 | Due to its partial agonist nature, SLV308 can compete with and reduce the effects of full dopamine agonists.[8] | 1. Re-evaluate the dosing regimen of the co-administered drug. 2. Consider sequential dosing rather than simultaneous administration. |
Quantitative Data
Table 1: Receptor Binding Affinity of SLV308 (pardoprunox)
| Receptor | pKi | Reference |
| Dopamine D3 | 8.6 | [5] |
| Serotonin 5-HT1A | 8.5 | [5] |
| Dopamine D2 | 8.1 | [5] |
| Dopamine D4 | 7.8 | [5] |
| α1-adrenergic | 7.8 | [5] |
| α2-adrenergic | 7.4 | [5] |
| Serotonin 5-HT7 | 7.2 | [5] |
Table 2: Functional Activity of SLV308 (pardoprunox)
| Receptor | Assay | Parameter | Value | Reference |
| Dopamine D2 | cAMP accumulation | pEC50 | 8.0 | [1][2] |
| Intrinsic Activity | 50% | [1][2] | ||
| Dopamine D3 | [35S]GTPγS binding | pEC50 | 9.2 | [1][2] |
| Intrinsic Activity | 67% | [1][2] | ||
| Serotonin 5-HT1A | cAMP accumulation | pEC50 | 6.3 | [1][2] |
| Intrinsic Activity | 100% (full agonist) | [5] |
Experimental Protocols
Protocol 1: In Vivo Dissection of On-Target vs. Off-Target Effects
Objective: To determine if an observed in vivo effect of SLV308 is mediated by its primary targets (D2/D3 and 5-HT1A receptors).
Methodology:
-
Baseline Measurement: Establish a stable baseline for the physiological or behavioral parameter of interest in the experimental animal model.
-
SLV308 Administration: Administer a predetermined effective dose of SLV308 and record the response over time.
-
Antagonist Pre-treatment: In a separate cohort of animals, pre-treat with a selective D2/D3 receptor antagonist (e.g., sulpiride) or a selective 5-HT1A receptor antagonist (e.g., WAY-100635) at a dose sufficient to block the respective receptors.
-
SLV308 Challenge: Following antagonist pre-treatment, administer the same effective dose of SLV308 and record the response.
-
Data Analysis: Compare the response to SLV308 in the presence and absence of the antagonists.
-
If the antagonist blocks the SLV308-induced effect, it is likely mediated by that specific on-target receptor.
-
If the effect persists despite antagonist treatment, it is likely an off-target effect.
-
Protocol 2: In Vitro Confirmation of Off-Target Effects
Objective: To assess the activity of SLV308 in a cell line lacking the primary target receptors.
Methodology:
-
Cell Line Selection: Choose a cell line that does not endogenously express dopamine D2, D3, or serotonin 5-HT1A receptors. Confirm the absence of these receptors via qPCR or Western blot.
-
Assay Development: Develop a functional assay to measure the phenotype of interest (e.g., cell proliferation, reporter gene activation, second messenger signaling).
-
SLV308 Treatment: Treat the target-negative cell line with a dose range of SLV308.
-
Positive and Negative Controls: Include appropriate positive (a compound known to induce the effect through a different mechanism) and negative (vehicle) controls.
-
Data Analysis: If SLV308 elicits a response in the target-negative cell line, it is a confirmed off-target effect in this system.
Visualizations
Caption: Simplified signaling pathway of SLV308.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro characterization of SLV308 (7-[4-methyl-1-piperazinyl]-2(3H)-benzoxazolone, monohydrochloride): a novel partial dopamine D2 and D3 receptor agonist and serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardoprunox - Wikipedia [en.wikipedia.org]
- 6. In vivo effects of pardoprunox (SLV308), a partial D₂/D₃ receptor and 5-HT1A receptor agonist, on rat dopamine and serotonin neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing KAG-308 Dosage for Ulcerative Colitis Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing KAG-308 in preclinical ulcerative colitis (UC) studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is KAG-308 and what is its mechanism of action in ulcerative colitis?
A1: KAG-308 is an orally available, selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] Its therapeutic effects in ulcerative colitis stem from a dual mechanism of action: it exerts anti-inflammatory effects and promotes mucosal healing.[2][3] By activating the EP4 receptor, KAG-308 can inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and support the regeneration of the intestinal epithelial barrier.[2][4]
Q2: What is the recommended oral dosage of KAG-308 in mouse models of ulcerative colitis?
A2: Based on preclinical studies, effective oral dosages of KAG-308 in DSS-induced colitis mouse models are 0.3 mg/kg and 1 mg/kg, administered once daily.[3] These dosages have been shown to suppress the development of colitis and promote mucosal healing.[2]
Q3: How should KAG-308 be prepared for oral administration in mice?
A3: KAG-308 is typically dissolved in distilled water for oral administration.[5] To ensure accurate dosing, prepare a stock solution and dilute it to the final desired concentration. The volume administered to mice should be carefully controlled, generally limited to 0.2 ml for intraperitoneal, intragastric, intravenous, or subcutaneous routes.[6]
Q4: What is the bioavailability of orally administered KAG-308?
A4: KAG-308 exhibits relatively high bioavailability when administered orally, which contributes to its efficacy in preclinical models of ulcerative colitis.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in disease severity between mice in the DSS-induced colitis model. | 1. Genetic background of mice (some strains are more susceptible).[6] 2. Differences in gut microbiota between animals.[6] 3. Inconsistent DSS concentration or administration.[6][7] | 1. Use mice from the same vendor and with a consistent genetic background (e.g., C57BL/6 are more susceptible than BALB/c to DSS).[4] 2. Cohouse animals or use mixed bedding to normalize gut microbiota.[4] 3. Ensure accurate preparation and consistent administration of the DSS solution. Monitor water intake.[6] |
| Unexpected mortality in the KAG-308 treatment group. | 1. Incorrect dosage calculation leading to toxicity. 2. Improper oral gavage technique causing injury. 3. Contamination of the drug solution. | 1. Double-check all dosage calculations and animal weights. 2. Ensure personnel are properly trained in oral gavage techniques. 3. Prepare fresh drug solutions daily under sterile conditions. |
| Lack of therapeutic effect with KAG-308 treatment. | 1. Sub-optimal dosage. 2. Degradation of KAG-308. 3. Timing of treatment initiation. | 1. Consider a dose-response study to determine the optimal dosage for your specific model and experimental conditions. 2. Store KAG-308 according to the manufacturer's instructions and prepare fresh solutions for administration. 3. Initiate KAG-308 treatment prior to or at the onset of DSS administration for prophylactic studies. For therapeutic studies, clearly define the disease severity at the start of treatment. |
| Difficulty in assessing mucosal healing. | 1. Inadequate histological processing. 2. Subjectivity in histological scoring. | 1. Ensure proper fixation and embedding of colon tissue. The "Swiss roll" technique can be useful for evaluating the entire colon.[8] 2. Use a standardized and detailed histological scoring system (see Experimental Protocols section). Have samples scored by a blinded pathologist. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of KAG-308 in a DSS-Induced Colitis Mouse Model
| Dosage (oral, once daily) | Change in Disease Activity Index (DAI) Score | Histological Score of Colitis | Reference |
| 0.3 mg/kg | Significantly lower than vehicle control | Significantly lower than vehicle control | [3] |
| 1 mg/kg | Significantly lower than vehicle control | Significantly lower than vehicle control | [3] |
Table 2: Pharmacokinetic Parameters of KAG-308 in Mice
| Administration Route | Dosage | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Intravenous | 0.3 mg/kg | - | - | - | [9] |
| Oral | 0.3 mg/kg | ~20 | ~0.25 | Relatively High | [9] |
| Oral | 1 mg/kg | ~70 | ~0.25 | Relatively High | [9] |
Experimental Protocols
DSS-Induced Colitis in Mice
This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS).
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
Prepare a 2-3% (w/v) DSS solution in sterile drinking water. The optimal concentration may need to be determined empirically.[8][10]
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.[6][10] Control mice receive regular sterile drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[11]
-
On day 8, euthanize the mice and collect the colon for macroscopic and histological analysis.[6]
Disease Activity Index (DAI) Scoring
The DAI is a composite score used to assess the clinical signs of colitis.
Scoring System:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal | No blood |
| 1 | 1-5 | - | Hemoccult positive |
| 2 | 5-10 | Loose stool | Hemoccult positive and visual pellet bleeding |
| 3 | 10-20 | - | - |
| 4 | >20 | Diarrhea | Gross bleeding, blood around anus |
The total DAI score is the sum of the scores for weight loss, stool consistency, and rectal bleeding.[11]
Histological Scoring of Colitis
Histological assessment of the colon is crucial for evaluating the extent of inflammation and mucosal damage.
Procedure:
-
Fix the collected colon tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and prepare 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the sections based on the following criteria:
Scoring Criteria:
| Parameter | Score | Description |
| Inflammatory Cell Infiltration | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Epithelial Changes | 0 | Normal epithelium |
| 1 | Goblet cell depletion | |
| 2 | Crypt abscesses | |
| 3 | Ulceration | |
| Mucosal Architecture | 0 | Normal |
| 1 | Mild crypt distortion | |
| 2 | Moderate crypt distortion | |
| 3 | Severe crypt distortion, loss of crypts |
The total histological score is the sum of the scores for each parameter.[12]
Visualizations
Caption: KAG-308 signaling pathway in ulcerative colitis.
Caption: Experimental workflow for KAG-308 studies in a DSS-induced colitis model.
Caption: Troubleshooting logic for KAG-308 ulcerative colitis experiments.
References
- 1. Extensive Histopathological Characterization of Inflamed Bowel in the Dextran Sulfate Sodium Mouse Model with Emphasis on Clinically Relevant Biomarkers and Targets for Drug Development [mdpi.com]
- 2. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Oral administration of EP4-selective agonist KAG-308 suppresses mouse knee osteoarthritis development through reduction of chondrocyte hypertrophy and TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. yeasenbio.com [yeasenbio.com]
- 11. socmucimm.org [socmucimm.org]
- 12. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting K-308 Precipitation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the precipitation of the hypothetical small molecule K-308 in aqueous solutions during laboratory experiments.
Troubleshooting Guide
Precipitation of K-308 during experiments can significantly impact result accuracy and reproducibility. The following guide provides a structured approach to identifying and resolving common precipitation issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | The concentration of K-308 exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | Decrease the final concentration of K-308. Increase the percentage of DMSO in the final solution (ensure it is compatible with the experimental system). Use a different co-solvent.[1] |
| Precipitation occurs over time during incubation. | K-308 may be unstable in the aqueous buffer, leading to degradation and precipitation of less soluble byproducts. The compound may be interacting with components in the media, such as salts or proteins.[2] | Assess the stability of K-308 in the experimental buffer over the incubation period. Consider using a stabilizing agent or a different buffer system. |
| Precipitate forms immediately after adding K-308 stock to pre-warmed media. | The pre-warmed temperature is not sufficient to maintain solubility at the given concentration. "Salting out" effect due to high salt concentration in the media.[3] | Prepare a fresh, lower concentration stock solution. Test the solubility of K-308 at 37°C. Consider reducing the salt concentration of the buffer if experimentally permissible. |
| Inconsistent precipitation across different experimental setups. | Variations in solution preparation, such as pipetting errors, mixing technique, or the order of reagent addition.[3] Fluctuations in experimental conditions like temperature or pH. | Standardize the solution preparation protocol. Ensure consistent and thorough mixing. Pre-warm all aqueous solutions to the experimental temperature before adding K-308. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the solubility of K-308 in aqueous solutions?
A1: Several factors can impact the solubility of K-308. These include the pH of the solution, the polarity of the solvent, the particle size of the compound, and the temperature.[4][5][6] For instance, as a hypothetical weakly acidic compound, the solubility of K-308 is expected to increase in solutions with a higher pH.
Q2: How can I determine the maximum soluble concentration of K-308 in my specific experimental buffer?
A2: A solubility test is the most effective way to determine the maximum soluble concentration. This involves creating serial dilutions of K-308 in your buffer and identifying the highest concentration that remains free of precipitate after a relevant incubation period. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.[2]
Q3: What is the recommended method for preparing a K-308 stock solution?
A3: It is recommended to prepare a high-concentration stock solution of K-308 in an organic solvent like 100% DMSO. Ensure the compound is fully dissolved; gentle warming and vortexing can aid this process. Store the stock solution at -20°C or -80°C to maintain stability.
Q4: My K-308 solution appears cloudy. Is this precipitation?
A4: Cloudiness, or turbidity, is often an indication of precipitation. To confirm, you can centrifuge the sample and look for a pellet. Viewing a sample of the solution under a microscope can also help to identify solid particles.
Q5: Can the order of adding reagents affect the solubility of K-308?
A5: Yes, the order of addition can be critical. It is generally recommended to add the K-308 stock solution to the aqueous buffer with gentle vortexing to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations that can lead to immediate precipitation.[3]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of K-308
Objective: To determine the maximum concentration of K-308 that can be dissolved in a specific aqueous buffer without precipitation.
Materials:
-
K-308 solid powder
-
100% DMSO
-
Experimental aqueous buffer (e.g., PBS, cell culture media)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator or water bath set to the experimental temperature (e.g., 37°C)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve K-308 in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming and vortexing may be used.
-
Pre-warm the Aqueous Buffer: Pre-warm the experimental aqueous buffer to the desired temperature (e.g., 37°C).
-
Prepare Serial Dilutions:
-
Label a series of microcentrifuge tubes.
-
Add the pre-warmed aqueous buffer to each tube.
-
Add the K-308 stock solution to the first tube to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent across all samples and does not exceed a level detrimental to the experiment (typically ≤ 0.5%). Vortex immediately.
-
Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed buffer, and so on.
-
-
Incubation: Incubate the prepared dilutions under conditions that mimic your experiment (e.g., 37°C) for a duration equivalent to your experiment's endpoint.
-
Observation: After incubation, visually inspect each tube for any signs of precipitation. A clear solution indicates that K-308 is soluble at that concentration. Turbidity or visible particles suggest precipitation.
-
Microscopic Examination (Optional): For borderline cases, place a small drop of the solution on a microscope slide and examine for the presence of crystals or amorphous precipitate.
-
Determine Solubility Limit: The highest concentration that remains clear is considered the maximum soluble concentration under the tested conditions.
Protocol 2: Standard Method for Preparing K-308 Working Solutions
Objective: To prepare a working solution of K-308 in an aqueous buffer while minimizing the risk of precipitation.
Materials:
-
High-concentration K-308 stock solution in 100% DMSO
-
Experimental aqueous buffer
-
Sterile conical tubes or appropriate vessels
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-warm the Buffer: Pre-warm the required volume of the experimental aqueous buffer to the intended experimental temperature (e.g., 37°C).
-
Calculate Required Volumes: Determine the volume of the K-308 stock solution and the aqueous buffer needed to achieve the desired final concentration.
-
Dilution:
-
Place the pre-warmed aqueous buffer in a sterile tube.
-
While gently vortexing the buffer, add the calculated volume of the K-308 stock solution dropwise to the buffer.
-
Continue to vortex for an additional 10-15 seconds to ensure homogeneity.
-
-
Final Check: Visually inspect the final working solution to ensure it is clear and free of any precipitate before use in your experiment.
Visual Guides
Caption: Workflow for determining K-308 solubility.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. Solubility of drugs in aqueous solutions. Part 2: binary nonideal mixed solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. 4 Factors Affecting Solubility Of Drugs [outsourcedpharma.com]
- 6. ijnrd.org [ijnrd.org]
How to mitigate SLV308-induced side effects in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential side effects of SLV308 (pardoprunox) in animal studies. The information is based on the known pharmacology of the compound and general principles of preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is SLV308 and what is its mechanism of action?
SLV308, also known as pardoprunox, is an investigational drug that was developed for the treatment of Parkinson's disease.[1][2] It acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[1][3][4] It also has a lower affinity for other receptors, including dopamine D4, α1- and α2-adrenergic, and 5-HT7 receptors.[1] The partial dopamine agonism is thought to provide therapeutic benefit for motor symptoms while potentially reducing the risk of side effects like dyskinesia and psychosis that are common with full dopamine agonists.[5] The 5-HT1A agonism may also contribute to its therapeutic effects and potentially mitigate some side effects.[5]
Q2: What are the expected on-target effects of SLV308 in animal models of Parkinson's disease?
In animal models, SLV308 has been shown to reduce parkinsonian motor deficits. For example, in 6-hydroxydopamine (6-OHDA)-lesioned rats, it induces contralateral turning, and in MPTP-treated marmosets, it increases locomotor activity and reduces motor disability.[5] These effects are consistent with its dopamine receptor agonist activity.
Q3: What are the known side effects of SLV308 in humans that might be relevant for animal studies?
Human clinical trials reported side effects such as nausea, vomiting, headache, and dizziness.[6][7] These are common adverse events for dopamine agonists.[6] A key finding from these trials was that a gradual dose titration schedule with intermediate steps improved the tolerability of the drug.[6][7]
Troubleshooting Guide: Managing Side Effects in Animal Studies
This guide addresses specific issues that may arise during your experiments with SLV308.
| Observed Side Effect | Potential Cause | Recommended Mitigation Strategy |
| Hyperactivity, Stereotypy, or Gnawing | Excessive dopamine D2/D3 receptor stimulation. | - Perform a dose-response study to identify the minimal effective dose. - Implement a dose-titration protocol, gradually increasing the dose over several days. - Consider a different route of administration (e.g., subcutaneous infusion vs. oral gavage) to achieve more stable plasma concentrations. |
| Hypoactivity or Sedation | Potential biphasic dose-response or complex interaction between dopamine and serotonin systems. | - Verify the dose calculation and preparation. - Conduct a thorough dose-response study, as high doses of some agonists can lead to paradoxical effects. - Monitor animals at multiple time points post-administration to capture the full time-course of the effect. |
| Serotonergic Behaviors (e.g., flat body posture, lower lip retraction) | 5-HT1A receptor agonism.[5] | - These are expected on-target effects and may not necessarily be adverse. - If these behaviors interfere with other experimental readouts, consider adjusting the dose. - To confirm the mechanism, a pilot study with a 5-HT1A antagonist (e.g., WAY-100635) could be conducted.[5] |
| Gastrointestinal Distress (e.g., pica, diarrhea, weight loss) | Dopamine and serotonin receptor stimulation in the gastrointestinal tract and chemoreceptor trigger zone. | - Administer SLV308 with food if using oral administration. - Ensure animals are well-hydrated. - Start with a very low dose and use a slow dose-escalation protocol. - Monitor body weight daily. |
Pharmacological Profile of SLV308
| Parameter | Value | Receptor |
| pKi | 8.1 | Dopamine D2 |
| pKi | 8.6 | Dopamine D3 |
| pKi | 8.5 | Serotonin 5-HT1A |
| pKi | 7.8 | Dopamine D4 |
| pKi | 7.8 | α1-adrenergic |
| pKi | 7.4 | α2-adrenergic |
| pKi | 7.2 | 5-HT7 |
| Intrinsic Activity (D2) | 50% (partial agonist) | Dopamine D2 |
| Intrinsic Activity (D3) | 67% (partial agonist) | Dopamine D3 |
| Intrinsic Activity (5-HT1A) | 100% (full agonist) | Serotonin 5-HT1A |
Data sourced from Wolf WA (2003) and Glennon JC, et al. (2006).[1]
Experimental Protocols
Protocol: Dose-Escalation Study to Determine Tolerability in Rats
1. Objective: To determine the maximum tolerated dose (MTD) and characterize the side-effect profile of SLV308 in rats.
2. Animals: Male Sprague-Dawley rats (250-300g). Acclimatize animals for at least 7 days before the experiment.
3. Drug Preparation:
- Dissolve SLV308 in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).
- Prepare a stock solution and dilute to the final concentrations for each dose group.
4. Experimental Design:
- Groups:
- Group 1: Vehicle control
- Group 2: 1 mg/kg SLV308
- Group 3: 3 mg/kg SLV308
- Group 4: 10 mg/kg SLV308
- Group 5: 30 mg/kg SLV308
- Administration: Oral gavage (p.o.) or subcutaneous injection (s.c.).
- Dosing Schedule:
- Acute: Single dose administration.
- Sub-chronic (Titration): Administer escalating doses over 7-14 days. For example, start all groups at 1 mg/kg on day 1, and increase the dose for each group every 2-3 days until the target dose is reached.
5. Monitoring and Assessments:
- Baseline: Record baseline body weight, food and water intake, and perform a baseline behavioral assessment (e.g., open field test).
- Post-dose Monitoring:
- Clinical Signs: Observe animals continuously for the first hour and then at 2, 4, 8, and 24 hours post-dose. Use a clinical scoring sheet to record observations (e.g., posture, activity level, stereotypies, signs of gastrointestinal distress).
- Body Weight: Measure daily.
- Behavioral Assessment: Repeat behavioral tests at peak plasma concentration time (if known) or at a consistent time point.
- Adverse Event Criteria: Define criteria for early removal from the study (e.g., >20% body weight loss, severe and persistent distress).
6. Data Analysis: Analyze data for each dose group compared to the vehicle control. Determine the MTD as the highest dose that does not produce severe or life-threatening toxicity.
Visualizations
Signaling Pathways of SLV308
Caption: Simplified signaling pathway for SLV308.
Experimental Workflow for Mitigating Side Effects
Caption: Workflow for developing a well-tolerated experimental protocol.
References
- 1. Pardoprunox - Wikipedia [en.wikipedia.org]
- 2. SLV-308. Solvay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo effects of pardoprunox (SLV308), a partial D₂/D₃ receptor and 5-HT1A receptor agonist, on rat dopamine and serotonin neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro characterization of SLV308 (7-[4-methyl-1-piperazinyl]-2(3H)-benzoxazolone, monohydrochloride): a novel partial dopamine D2 and D3 receptor agonist and serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Safety and tolerability of pardoprunox, a new partial dopamine agonist, in a randomized, controlled study of patients with advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
KAG-308 Formulation for Oral Gavage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and administration of KAG-308 for consistent oral gavage in mice. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant data to ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral gavage of KAG-308 in mice?
A1: Published studies have utilized distilled water for the oral administration of KAG-308 in mice. However, it is crucial to note that KAG-308 is reported to be poorly soluble in water. Therefore, it is likely administered as a suspension. For consistent results, preparing a uniform and stable suspension is critical. If you encounter issues with suspension stability in distilled water, consider using a vehicle containing a suspending agent such as 0.5% methylcellulose or carboxymethylcellulose (CMC).
Q2: How can I ensure consistent dosing of a KAG-308 suspension?
A2: To ensure consistent dosing of a suspension, it is essential to:
-
Homogenize the suspension thoroughly before drawing each dose. This can be achieved by vortexing or stirring the suspension.
-
Use a positive displacement pipette or a syringe with a wide-bore needle to minimize settling and ensure accurate volume aspiration.
-
Work quickly between homogenization and administration to prevent the compound from settling.
-
Prepare the suspension fresh daily unless stability data indicates otherwise.
Q3: What are the reported effective doses of KAG-308 for oral gavage in mice?
A3: The effective dose of KAG-308 can vary depending on the mouse model and the specific application. Doses ranging from 0.1 mg/kg to 3 mg/kg have been reported in studies investigating its effects on ulcerative colitis and osteoarthritis.[1] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental model.
Q4: What is the mechanism of action of KAG-308?
A4: KAG-308 is a selective agonist of the prostaglandin E2 receptor 4 (EP4).[2][3] The EP4 receptor is a G-protein coupled receptor that, upon activation, stimulates the production of cyclic AMP (cAMP). This signaling pathway is involved in various physiological processes, including the modulation of inflammation and immune responses.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results between animals. | Inconsistent dosing due to suspension settling. | Ensure the suspension is thoroughly homogenized immediately before each administration. Use a magnetic stirrer or vortex mixer. Consider preparing individual doses in separate tubes to ensure uniformity. |
| Improper gavage technique leading to incorrect delivery. | Review and practice proper oral gavage technique. Ensure the gavage needle is correctly placed in the esophagus and not the trachea. | |
| Difficulty in preparing a stable suspension. | KAG-308 is not adequately dispersed in the vehicle. | Use a small amount of a wetting agent like Tween 80 (e.g., 0.1-0.5%) to improve the dispersibility of the compound. Sonication can also help in breaking down agglomerates and forming a finer suspension. |
| The chosen vehicle is not suitable. | If using distilled water alone is problematic, switch to a vehicle containing a suspending agent like 0.5% methylcellulose or CMC. | |
| Animal distress or mortality after gavage. | Esophageal or stomach injury from the gavage needle. | Use a flexible-tipped gavage needle of the appropriate size for the mouse. Ensure the needle is inserted gently and without force. |
| Aspiration of the formulation into the lungs. | Ensure the animal is properly restrained and the head is in a neutral or slightly extended position during gavage. If you feel any resistance, withdraw the needle and start again. | |
| The formulation is too viscous. | If using a suspending agent, ensure it is at an appropriate concentration that does not result in a highly viscous solution that is difficult to administer and may cause discomfort to the animal. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of KAG-308 in mice after a single oral administration.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 0.3 | 15.2 ± 3.4 | 0.25 | 28.9 ± 5.1 |
| 1 | 48.7 ± 11.2 | 0.5 | 103.2 ± 20.7 |
Data presented as mean ± S.D. (n=3). Data extracted from pharmacokinetic plots in a published study.[4][5]
Experimental Protocols
Protocol 1: Preparation of KAG-308 Suspension for Oral Gavage
Materials:
-
KAG-308 powder
-
Vehicle (e.g., distilled water, 0.5% methylcellulose in distilled water)
-
Mortar and pestle (optional, for fine grinding)
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of KAG-308 and vehicle based on the desired concentration and the total volume needed for the experiment. It is advisable to prepare a slight excess to account for any loss during preparation and administration.
-
Weigh the KAG-308 powder accurately using an analytical balance.
-
If necessary, finely grind the KAG-308 powder using a mortar and pestle to improve its dispersibility.
-
Transfer the powder to a suitable container (e.g., a microcentrifuge tube or a small glass vial).
-
Add a small amount of the vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining vehicle while continuously mixing using a vortex mixer.
-
If the suspension is not uniform, sonicate the mixture for 5-10 minutes in a water bath sonicator to break down any remaining aggregates.
-
Visually inspect the suspension to ensure it is homogenous.
-
Store the suspension appropriately. It is recommended to prepare the suspension fresh daily. If storage is necessary, conduct stability tests to determine the appropriate storage conditions and duration.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared KAG-308 suspension
-
Appropriately sized gavage needle (typically 20-22 gauge for adult mice) with a flexible or ball tip.
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the KAG-308 suspension to be administered.
-
Thoroughly mix the KAG-308 suspension by vortexing immediately before drawing the dose.
-
Draw the calculated volume of the suspension into the syringe.
-
Properly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin on its neck and back to immobilize the head and body.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is gently advanced.
-
Do not force the needle. If resistance is met, withdraw the needle and attempt insertion again.
-
Once the needle is in the esophagus, slowly administer the suspension.
-
After administration, gently withdraw the needle.
-
Return the mouse to its cage and monitor it for any signs of distress, such as labored breathing or lethargy.
Visualizations
Caption: KAG-308 signaling pathway via the EP4 receptor.
Caption: Experimental workflow for KAG-308 oral gavage in mice.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Oral administration of EP4-selective agonist KAG-308 suppresses mouse knee osteoarthritis development through reduction of chondrocyte hypertrophy and TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lo… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Phenyl-5-benzothiazoleacetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-5-benzothiazoleacetic acid. While direct literature on the specific challenges for this exact molecule is limited, this guide draws upon established principles of heterocyclic chemistry and common issues encountered in the synthesis of related benzothiazole and phenylacetic acid derivatives to provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low yields in the primary condensation step. What are the likely causes and how can I improve it?
A1: Low yields in the formation of the benzothiazole ring are common and can often be attributed to several factors:
-
Purity of Starting Materials: Ensure the purity of your reactants, particularly the substituted 2-aminothiophenol and the phenylacetic acid derivative. Impurities can interfere with the reaction.
-
Reaction Conditions: The temperature and reaction time are critical. Overheating can lead to degradation and the formation of side products. Conversely, insufficient heat may result in an incomplete reaction. It is advisable to perform small-scale trials to optimize these parameters.
-
Choice of Condensing Agent/Catalyst: The selection of an appropriate condensing agent or catalyst is crucial. Common choices include polyphosphoric acid (PPA), Eaton's reagent, or the use of a dehydrating solvent with an acid catalyst. The effectiveness of these can vary depending on the specific substrates.
Troubleshooting Steps:
-
Verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
Systematically vary the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal range.
-
Experiment with different condensing agents or catalysts.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these likely side products and how can I minimize them?
A2: The formation of side products is a frequent challenge. Potential side products in this synthesis could include self-condensation products of the aminothiophenol, oxidation of the thiol group, or incomplete cyclization.
Minimization Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the sensitive thiol group.
-
Control of Stoichiometry: Precise control over the stoichiometry of the reactants is essential. An excess of one reactant can lead to the formation of undesired byproducts.
-
Gradual Addition: Adding one reactant slowly to the other can help to control the reaction rate and minimize the formation of side products.
Q3: The purification of the final product, 2-Phenyl-5-benzothiazoleacetic acid, is proving difficult. What purification strategies are most effective?
A3: Purification can be challenging due to the polarity of the carboxylic acid group.
Recommended Purification Techniques:
-
Crystallization: Recrystallization from a suitable solvent system is often the most effective method for purifying the final product. Experiment with different solvents and solvent mixtures to find the ideal conditions.
-
Column Chromatography: If crystallization is not effective, column chromatography using silica gel can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended.
-
Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the deprotonated product, can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure product.
Data Presentation
Table 1: Hypothetical Effect of Reaction Conditions on Yield and Purity of 2-Phenyl-5-benzothiazoleacetic acid
| Parameter | Condition A | Condition B | Condition C |
| Condensing Agent | Polyphosphoric Acid (PPA) | Eaton's Reagent | Acetic Acid (solvent) |
| Temperature | 120 °C | 100 °C | 110 °C |
| Reaction Time | 6 hours | 8 hours | 12 hours |
| Atmosphere | Air | Nitrogen | Nitrogen |
| Hypothetical Yield | 45% | 65% | 55% |
| Hypothetical Purity | 80% | 95% | 90% |
Note: This data is illustrative and intended to guide optimization efforts. Actual results will vary based on specific experimental details.
Experimental Protocols
Generalized Protocol for the Synthesis of 2-Phenyl-5-benzothiazoleacetic acid
This protocol outlines a general procedure and should be adapted and optimized for specific laboratory conditions and scales.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of 4-amino-3-mercaptobenzoic acid and phenylacetic acid.
-
Solvent/Catalyst Addition: Add a suitable condensing agent or solvent. For example, add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and maintain it for several hours while monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Isolation of Crude Product: The precipitated solid is collected by filtration, washed with water, and then with a small amount of a suitable organic solvent (e.g., cold ethanol) to remove some impurities.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis of 2-Phenyl-5-benzothiazoleacetic acid.
Caption: A troubleshooting decision tree for challenges in organic synthesis.
Technical Support Center: Validating KAG-308 Target Engagement In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating KAG-308 target engagement in vivo.
Frequently Asked Questions (FAQs)
Q1: What is KAG-308 and what is its primary molecular target?
A1: KAG-308 is an orally available, selective agonist for the Prostaglandin E2 Receptor 4 (EP4), a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action is to activate the EP4 receptor, leading to downstream signaling cascades that mediate its therapeutic effects.
Q2: What is the downstream signaling pathway of EP4 receptor activation by KAG-308?
A2: Activation of the EP4 receptor by KAG-308 stimulates the Gαs protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[3][4]
Q3: What are the key pharmacodynamic (PD) biomarkers to measure KAG-308 target engagement in vivo?
A3: Key PD biomarkers for KAG-308 include:
-
Proximal Target Engagement: Measurement of cAMP levels in target tissues.
-
Downstream Signaling: Quantification of phosphorylated CREB (pCREB) in target tissues.
-
Functional/Physiological Readout: Assessment of the inhibition of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in plasma or target tissues.[1][2][3]
Q4: What are the reported pharmacokinetic properties of KAG-308 in mice?
A4: Following oral administration in mice, KAG-308 demonstrates relatively high bioavailability.[2] Plasma concentrations decline bi-phasically after intravenous administration.[5] For detailed pharmacokinetic parameters, please refer to the data tables below.
Troubleshooting Guides
Issue 1: No significant increase in cAMP or pCREB levels in the target tissue after KAG-308 administration.
| Potential Cause | Troubleshooting Step |
| Inadequate Dose or Bioavailability | Verify the dose and administration route. Review pharmacokinetic data to ensure that KAG-308 is reaching the target tissue at sufficient concentrations. Consider a dose-response study. |
| Timing of Sample Collection | The activation of the cAMP/pCREB pathway can be transient. Optimize the time point for tissue collection post-dosing. A time-course experiment is recommended to capture the peak of the signaling event. For instance, pCREB levels have been shown to peak as early as 10 minutes after treatment in vitro.[3] |
| Tissue Handling and Processing | Ensure rapid tissue harvesting and immediate freezing (e.g., in liquid nitrogen) to prevent protein degradation and dephosphorylation. Use phosphatase inhibitors in your lysis buffers. |
| Assay Sensitivity | Confirm that your cAMP or pCREB detection assay is sensitive enough to detect changes in your specific tissue type. Validate the assay with a known positive control (e.g., forskolin for cAMP). |
Issue 2: High variability in TNF-α inhibition between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Variability in Inflammatory Response | Ensure the inflammatory stimulus (e.g., LPS, DSS) is administered consistently across all animals. Variations in the induction of inflammation will lead to variable baseline TNF-α levels. |
| Animal Health and Stress | House animals in a low-stress environment and ensure they are healthy before the start of the experiment. Stress can influence the immune response. |
| Sample Collection and Processing | Standardize the blood or tissue collection procedure. Use appropriate anticoagulants for plasma preparation and process all samples consistently. |
| Individual Animal Metabolism | While harder to control, be aware that individual differences in drug metabolism can contribute to variability. Ensure a sufficient number of animals per group to achieve statistical power. |
Issue 3: Discrepancy between in vitro potency and in vivo efficacy.
| Potential Cause | Troubleshooting Step |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch | The concentration of KAG-308 reaching the target tissue in vivo may not be comparable to the concentrations used in in vitro experiments. Correlate plasma and tissue concentrations of KAG-308 with the observed pharmacodynamic effects. |
| Off-Target Effects in a Complex Biological System | In vivo, other cell types and signaling pathways may influence the overall response. Consider using a selective EP4 antagonist in a control group to confirm that the observed effects are mediated through the EP4 receptor. |
| Receptor Desensitization | Prolonged or high-dose agonist treatment can lead to receptor desensitization and downregulation. Investigate different dosing regimens (e.g., lower doses, less frequent administration). |
Quantitative Data Summary
Table 1: In Vitro Activity of KAG-308
| Parameter | Species | Value | Reference |
| EP4 Binding Affinity (Ki) | Human | 2.57 nM | [1] |
| EP4 Agonist Activity (EC50) | Human | 0.15 nM | [5] |
| EP4 Agonist Activity (EC50) | Mouse | 1.0 nM | [5] |
| TNF-α Inhibition (IC50) - Whole Blood | Human | 4.53 nM | [5] |
| TNF-α Inhibition (IC50) - Whole Blood | Mouse | 54.2 nM | [5] |
| TNF-α Inhibition (IC50) - CD4+ T cells | Human | 0.831 nM | [5] |
| TNF-α Inhibition (IC50) - CD4+ T cells | Mouse | 92.6 nM | [5] |
Table 2: Pharmacokinetics of KAG-308 in Mice after a Single Oral Dose
| Dose | Time (hr) | Plasma Conc. (ng/mL) | Synovium Conc. (ng/g) | Cartilage Conc. (ng/g) |
| 3 mg/kg | 0.5 | 24.2 ± 1.4 | N.T. | N.T. |
| 1 | 74.8 ± 89.7 | 15.3 ± 20.4 | 6.27 ± 3.76 | |
| 3 | 10.8 ± 1.0 | 1.37 ± 1.12 | 3.87 ± 5.69 | |
| 6 | 18.7 ± 31.0 | 3.45 ± 8.45 | 6.03 ± 7.27 | |
| 8 | 6.05 ± 0.34 | N.T. | N.T. | |
| 24 | 3.03 ± 3.66 | N.T. | N.T. | |
| Data presented as mean ± S.D. N.T. = Not Tested. |
Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic Analysis of pCREB Induction
-
Animal Dosing: Administer KAG-308 or vehicle to mice via the desired route (e.g., oral gavage).
-
Time Points: Based on pilot studies, select appropriate time points for tissue collection (e.g., 15, 30, 60, 120 minutes post-dose).
-
Tissue Harvest: At the designated time points, euthanize the animals and rapidly excise the target tissue (e.g., colon, synovium).
-
Sample Preparation: Immediately snap-freeze the tissue in liquid nitrogen.
-
Protein Extraction: Homogenize the frozen tissue in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine total protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pCREB (Ser133) and total CREB.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify band intensities and normalize the pCREB signal to the total CREB signal.
Protocol 2: Ex Vivo Measurement of TNF-α Inhibition in Whole Blood
-
Animal Dosing: Administer KAG-308 or vehicle to mice.
-
Blood Collection: At a predetermined time point (e.g., 1 hour post-dose), collect whole blood via cardiac puncture into heparinized tubes.
-
Ex Vivo Stimulation: Aliquot the whole blood into a 96-well plate and stimulate with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 4-6 hours) at 37°C.
-
Plasma Separation: Centrifuge the plate to separate the plasma.
-
ELISA: Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for the KAG-308 treated groups relative to the vehicle-treated, LPS-stimulated group.
Visualizations
Caption: KAG-308 signaling pathway via the EP4 receptor.
Caption: Experimental workflow for pCREB pharmacodynamic analysis.
Caption: Troubleshooting logic for lack of a pharmacodynamic response.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral administration of EP4-selective agonist KAG-308 suppresses mouse knee osteoarthritis development through reduction of chondrocyte hypertrophy and TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Paradoxical Results in SLV308 Partial Agonist Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SLV308 (pardoprunox). The content is designed to clarify the interpretation of seemingly paradoxical results that can arise from the compound's pharmacology as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.
Frequently Asked Questions (FAQs)
Q1: What is SLV308 and what is its primary mechanism of action?
SLV308, also known as pardoprunox, is an investigational drug that acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT1A receptor.[1] As a partial agonist, SLV308 binds to and activates dopamine receptors but with lower intrinsic efficacy than the endogenous full agonist, dopamine.[2][3]
Q2: What are "paradoxical results" in the context of SLV308 experiments?
Paradoxical results with SLV308 typically refer to observations where the compound exhibits both agonistic and antagonistic properties, or where its effects vary depending on the experimental conditions or the specific signaling pathway being measured. This is a characteristic feature of partial agonists. For example, in the absence of a full agonist, a partial agonist will produce a submaximal response (acting as an agonist). However, in the presence of a full agonist, the partial agonist can compete for receptor binding and reduce the overall maximal response, thereby acting as an antagonist. One study noted that in the substantia nigra pars compacta (SNc), pardoprunox can behave as either a partial or a full D2-like receptor agonist, which highlights the complexity of its in vivo effects.[1]
Q3: Why does SLV308 show agonistic effects in some assays but antagonistic effects in others?
This dual behavior is fundamental to partial agonism. When SLV308 is the only ligand present, it will activate D2/D3 receptors to a degree, producing an agonist effect. When co-administered with a full agonist like dopamine, SLV308 competes for the same binding site. Since SLV308 has lower intrinsic efficacy, it displaces the full agonist, leading to a net decrease in receptor activation and thus an antagonistic effect.
Q4: What is functional selectivity (or biased agonism) and how does it relate to SLV308?
Functional selectivity, or biased agonism, is a phenomenon where a ligand preferentially activates one of several signaling pathways downstream of a single receptor. For G protein-coupled receptors (GPCRs) like the D2 receptor, signaling can occur through G protein-dependent pathways (e.g., modulation of cAMP) and G protein-independent pathways, such as those mediated by β-arrestin. It is possible for a partial agonist like SLV308 to be an agonist for G protein-mediated signaling while acting as an antagonist for β-arrestin recruitment. This can lead to different cellular outcomes and is a key area of investigation in modern pharmacology.
Troubleshooting Guides
Paradoxical Observation 1: SLV308 shows weak or no agonism in a cAMP assay but antagonizes the effect of a full agonist.
| Problem | Possible Cause | Recommended Solution |
| Weak or no decrease in forskolin-stimulated cAMP with SLV308 alone. | Low intrinsic efficacy of SLV308 at the D2 receptor. In some cellular contexts, the level of activation may be too low to produce a significant change in cAMP levels. | Confirm the findings by performing a competition assay. Co-incubate a fixed concentration of a full agonist (e.g., dopamine or quinpirole) with increasing concentrations of SLV308. An antagonistic effect (i.e., a reversal of the full agonist-induced cAMP inhibition) will confirm the partial agonist nature of SLV308. |
| Low receptor expression in the cell line. The signal from a partial agonist is more sensitive to receptor number than a full agonist. | Use a cell line with a higher, but still physiologically relevant, level of D2 receptor expression. Validate receptor expression levels via radioligand binding or qPCR. | |
| Assay sensitivity is insufficient. | Optimize the forskolin concentration to ensure a robust, but not maximal, stimulation of adenylyl cyclase. This will create a larger window to detect inhibitory effects. |
Paradoxical Observation 2: SLV308 shows agonist activity in a G-protein-dependent assay (e.g., cAMP) but no activity in a β-arrestin recruitment assay.
| Problem | Possible Cause | Recommended Solution |
| No β-arrestin recruitment observed with SLV308. | SLV308 is a biased agonist, favoring the G-protein signaling pathway over the β-arrestin pathway for the D2 receptor. | This is a valid and interesting pharmacological finding. To confirm this, test SLV308 for antagonistic activity in the β-arrestin assay by co-incubating with a full agonist. If it inhibits the full agonist's effect, this supports the conclusion of biased agonism. |
| The kinetics of β-arrestin recruitment for a partial agonist may be different from a full agonist. | Perform a time-course experiment to measure β-arrestin recruitment at various time points after ligand addition. | |
| The specific β-arrestin isoform expressed in the cell line is not recruited by the SLV308-activated receptor conformation. | If possible, use cell lines expressing different β-arrestin isoforms to test for isoform-specific effects. |
Paradoxical Observation 3: Inconsistent results between in vitro and in vivo experiments.
| Problem | Possible Cause | Recommended Solution |
| SLV308 shows clear partial agonism in vitro but appears to have full agonist or antagonist effects in vivo. | The in vivo environment is more complex, with endogenous dopamine levels influencing the observed effect. In brain regions with low dopamine, SLV308 will act as an agonist. In regions with high dopamine, it may act as an antagonist. | Correlate behavioral or physiological readouts with measurements of dopamine levels in relevant brain regions if possible. Interpret in vivo data in the context of the baseline dopaminergic tone. |
| SLV308 also acts as a full agonist at 5-HT1A receptors, which can modulate dopaminergic neurotransmission and influence the overall in vivo effect. | Use selective antagonists for the 5-HT1A receptor in your in vivo experiments to dissect the contribution of this receptor to the observed effects of SLV308. | |
| Pharmacokinetic properties of SLV308 may lead to different effective concentrations in different tissues. | Conduct pharmacokinetic studies to determine the concentration of SLV308 in the brain and plasma over time and correlate this with the observed pharmacological effects. |
Data Presentation
Table 1: In Vitro Pharmacological Profile of SLV308
| Receptor | Assay Type | Parameter | SLV308 Value | Reference Compound (Value) |
| Dopamine D2 | Radioligand Binding | Ki (nM) | 1.3 | Dopamine (15 nM) |
| cAMP Accumulation | pEC50 | 8.0 | Quinpirole (8.5) | |
| cAMP Accumulation | Emax (% of full agonist) | 50% | Quinpirole (100%) | |
| GTPγS Binding | pEC50 | 8.0 | Dopamine (7.8) | |
| GTPγS Binding | Emax (% of full agonist) | 50% | Dopamine (100%) | |
| Dopamine D3 | Radioligand Binding | Ki (nM) | 2.5 | Dopamine (10 nM) |
| GTPγS Binding | pEC50 | 9.2 | Dopamine (8.5) | |
| GTPγS Binding | Emax (% of full agonist) | 67% | Dopamine (100%) | |
| Serotonin 5-HT1A | Radioligand Binding | Ki (nM) | 3.2 | 8-OH-DPAT (1.0 nM) |
| cAMP Accumulation | pEC50 | 6.3 | 8-OH-DPAT (8.5) | |
| cAMP Accumulation | Emax (% of full agonist) | 100% | 8-OH-DPAT (100%) |
Table 2: In Vivo Pharmacological Profile of SLV308
| Animal Model | Behavioral/Physiological Assay | SLV308 Effect | MED (mg/kg, p.o.) |
| 6-OHDA-lesioned rats | Contralateral turning | Agonist | 0.03 |
| MPTP-treated marmosets | Locomotor activity | Agonist | 0.03 |
| MPTP-treated marmosets | Motor disability | Agonist (reversal) | 0.03 |
| Rodents | Novelty-induced locomotor activity | Antagonist | 0.01 |
| Rodents | Amphetamine-induced hyperlocomotion | Antagonist | 0.3 |
| Rodents | Apomorphine-induced climbing | Antagonist | 0.6 |
Mandatory Visualizations
Caption: G-protein signaling pathway for the D2 receptor.
Caption: β-arrestin recruitment and signaling pathway.
Caption: General experimental workflow for assessing SLV308 activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Validation & Comparative
A Head-to-Head Battle in Murine Colitis: KAG-308 vs. Sulfasalazine
An in-depth comparison of the novel EP4 agonist KAG-308 and the established anti-inflammatory drug sulfasalazine in the treatment of experimental colitis in mice, supported by experimental data and detailed protocols.
In the landscape of inflammatory bowel disease (IBD) research, murine models of colitis are indispensable tools for evaluating novel therapeutic agents. This guide provides a comprehensive comparison of two such agents: KAG-308, a selective agonist of the prostaglandin E2 receptor subtype 4 (EP4), and sulfasalazine, a widely used 5-aminosalicylic acid (5-ASA) prodrug. This analysis is aimed at researchers, scientists, and drug development professionals, offering a clear overview of their comparative efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.
Executive Summary
Experimental evidence from dextran sulfate sodium (DSS)-induced colitis models in mice suggests that KAG-308 demonstrates superior efficacy in both preventing the onset of colitis and promoting mucosal healing compared to sulfasalazine.[1][2] While sulfasalazine shows a rapid initial effect in reversing weight loss in established colitis, its efficacy tends to diminish over time.[3] In contrast, KAG-308 exhibits a slower but more sustained therapeutic effect, leading to more effective epithelial regeneration.[3]
Quantitative Data Comparison
The following tables summarize the key quantitative findings from a pivotal study by Watanabe et al. (2015), which directly compared the effects of KAG-308 and sulfasalazine in a DSS-induced murine colitis model.
Table 1: Effect on Disease Activity Index (DAI) in DSS-Induced Colitis
| Treatment Group | Dose | Mean DAI Score (Day 8) ± SD |
| Control (DSS) | - | 2.8 ± 0.4 |
| KAG-308 | 0.3 mg/kg | 1.5 ± 0.6* |
| KAG-308 | 1 mg/kg | 0.9 ± 0.5** |
| Sulfasalazine | 10 mg/kg | 2.5 ± 0.5 |
*p<0.05, **p<0.01 vs. Control. Data extracted from Watanabe et al., 2015.
Table 2: Effect on Colon Length in DSS-Induced Colitis
| Treatment Group | Dose | Mean Colon Length (cm) ± SD |
| Normal | - | 9.1 ± 0.6 |
| Control (DSS) | - | 6.2 ± 0.5 |
| KAG-308 | 0.3 mg/kg | 7.5 ± 0.7* |
| KAG-308 | 1 mg/kg | 8.1 ± 0.6** |
| Sulfasalazine | 10 mg/kg | 6.5 ± 0.6 |
*p<0.05, **p<0.01 vs. Control. Data extracted from Watanabe et al., 2015.
Table 3: Histological Score of Colonic Inflammation
| Treatment Group | Dose | Mean Histological Score ± SD |
| Control (DSS) | - | 3.5 ± 0.5 |
| KAG-308 | 1 mg/kg | 1.2 ± 0.4** |
| Sulfasalazine | 10 mg/kg | 3.2 ± 0.8 |
**p<0.01 vs. Control. Data extracted from Watanabe et al., 2015.
Mechanisms of Action
KAG-308: Activating the EP4 Receptor Pathway
KAG-308 is a selective agonist for the EP4 receptor, which is a subtype of the prostaglandin E2 receptor.[2][4] Activation of the EP4 receptor is known to have anti-inflammatory and mucosal protective effects in the colon.[5] The binding of KAG-308 to the EP4 receptor initiates a signaling cascade that is thought to suppress the production of pro-inflammatory cytokines, such as TNF-α, and promote epithelial cell survival and regeneration.[2][4][5]
Sulfasalazine: Inhibition of the NF-κB Pathway
Sulfasalazine is a prodrug that is cleaved by colonic bacteria into its active moieties, 5-aminosalicylic acid (5-ASA) and sulfapyridine.[6] The primary anti-inflammatory effect of sulfasalazine is attributed to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1][6][7][8] By blocking the degradation of IκBα, sulfasalazine prevents the nuclear translocation of NF-κB, thereby inhibiting the transcription of various pro-inflammatory genes, including those for cytokines like IL-1β and IL-8.[1][7]
Visualizing the Signaling Pathways
Caption: Signaling pathway of KAG-308 via the EP4 receptor.
Caption: Mechanism of action of sulfasalazine via NF-κB inhibition.
Experimental Protocols
The following protocols are based on the methodologies described in the comparative studies.
1. DSS-Induced Colitis Model
A widely used and reproducible model for inducing acute colitis that mimics aspects of human ulcerative colitis.
-
Animals: Female BALB/c mice, 6 weeks old.
-
Induction of Colitis: Mice are provided with drinking water containing 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000-50,000) ad libitum for 7 consecutive days.
-
Drug Administration:
-
KAG-308 (0.3 or 1 mg/kg) or sulfasalazine (10 mg/kg) is administered orally once daily, starting from one day before the DSS treatment and continuing for the duration of the experiment.
-
The control group receives the vehicle (e.g., 0.5% methylcellulose solution) orally.
-
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated daily as the sum of scores for body weight loss, stool consistency, and rectal bleeding.
-
Body Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%).
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea).
-
Rectal Bleeding: 0 (no blood), 2 (slight bleeding), 4 (gross bleeding).
-
-
Colon Length: Measured at the end of the experiment as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Histological Analysis: Colon tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring is performed based on the severity of inflammation, extent of injury, and crypt damage.
-
Caption: Experimental workflow for the DSS-induced colitis model.
2. Histological Evaluation
-
Distal colon segments are fixed in 10% neutral buffered formalin.
-
Tissues are embedded in paraffin, sectioned at 4-5 µm, and stained with H&E.
-
Histological scoring is performed in a blinded manner, assessing:
-
Severity of inflammation: (0-3: none, slight, moderate, severe)
-
Extent of injury: (0-3: none, mucosal, mucosal and submucosal, transmural)
-
Crypt damage: (0-4: none, basal 1/3 damaged, basal 2/3 damaged, only surface epithelium intact, entire crypt and epithelium lost)
-
Conclusion
Based on the available experimental data from murine colitis models, KAG-308 emerges as a promising therapeutic candidate with a distinct advantage over sulfasalazine, particularly in its ability to promote mucosal healing and offer sustained relief. While sulfasalazine provides rapid initial symptomatic improvement, its long-term efficacy in epithelial repair appears limited in these models. The differing mechanisms of action—EP4 agonism for KAG-308 and NF-κB inhibition for sulfasalazine—likely underlie these observed differences in therapeutic outcomes. Further research, including clinical trials, is necessary to translate these preclinical findings to human IBD therapy. This guide provides a foundational understanding for researchers and drug developers exploring novel therapeutic strategies for inflammatory bowel disease.
References
- 1. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of prostaglandin E2 receptor subtype 4 agonist and sulfasalazine in mouse colitis prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Comparative Efficacy of SLV308 (Pardoprunox) in Parkinson's Disease: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of SLV308 (pardoprunox) with other established Parkinson's disease (PD) medications. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data, experimental methodologies, and the drug's mechanism of action.
SLV308 (Pardoprunox): A Novel Approach to Dopaminergic Stimulation
SLV308, also known as pardoprunox, is an investigational oral therapeutic agent for Parkinson's disease. It functions as a partial agonist at dopamine D2 and D3 receptors and as a full agonist at serotonin 5-HT1A receptors.[1] This dual mechanism of action was theorized to provide therapeutic benefits for the motor symptoms of PD while potentially mitigating some of the common side effects associated with full dopamine agonists, such as dyskinesia and psychosis.[2]
Quantitative Comparison of Efficacy
The following tables summarize the efficacy of SLV308 in comparison to placebo and other common Parkinson's disease drugs in early-stage PD. The primary efficacy endpoint in these studies is the change in the Unified Parkinson's Disease Rating Scale (UPDRS) score from baseline. The UPDRS is a comprehensive scale used to assess the severity of both motor and non-motor symptoms of Parkinson's disease.
Table 1: Efficacy of SLV308 (Pardoprunox) in Early Parkinson's Disease
| Study/Trial | Treatment Group | N | Mean Change from Baseline in UPDRS Motor Score (Part III) | p-value vs. Placebo |
| Exploratory Phase II Trial | Pardoprunox (9-45 mg/d) | 69 | -7.3 | 0.0001 |
| Placebo | 70 | -3.0 | - | |
| Rembrandt Trial | Pardoprunox (6 mg/day) | 115 | -6.0 | <0.05 |
| Pardoprunox (12 mg/day) | 118 | -4.7 | <0.05 | |
| Pardoprunox (12-42 mg/day, flexible dose) | 116 | -5.5 | <0.05 | |
| Placebo | 119 | -2.9 | - | |
| Vermeer Trial | Pardoprunox (12-42 mg/day, flexible dose) | 108 | -4.9 | <0.05 |
| Pramipexole (1.5-4.5 mg/day) | 116 | -5.7 | <0.05 | |
| Placebo | 110 | -2.5 | - |
Data sourced from multiple clinical trials as cited.[3][4]
Table 2: Efficacy of Comparator Drugs in Early Parkinson's Disease
| Drug | Study | N | Mean Change from Baseline in UPDRS Motor Score (Part III) | p-value vs. Placebo |
| Levodopa | ELLDOPA (300 mg/day) | ~90 | Approx. -7.0 (26.2% improvement) | <0.001 |
| Placebo | ~90 | Approx. -1.0 (4.0% improvement) | - | |
| Ropinirole | Ropinirole Study Group | 116 | -4.5 (24% improvement) | <0.001 |
| Placebo | 125 | +0.5 (-3% worsening) | - | |
| Pramipexole | Shannon et al., 1997 | ~167 | Significant decrease (p≤0.0001) | ≤0.0001 |
| Placebo | ~168 | - | - | |
| Rasagiline | TEMPO Study (1 mg/day) | ~134 | -4.2 | 0.0001 |
| Placebo | ~133 | - | - | |
| Selegiline | Phase III Monotherapy Trial | 139 | -6.26 (Total UPDRS I+II+III) | 0.0005 |
| Placebo | 140 | -3.14 (Total UPDRS I+II+III) | - |
Data compiled from various clinical trial publications.[1]
Experimental Protocols
The clinical trials assessing the efficacy of SLV308 and comparator drugs followed rigorous, well-defined protocols. Below is a generalized summary of the key methodological aspects.
Study Design: The majority of the cited studies were multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[3] This design is the gold standard for minimizing bias and ensuring the reliability of the results.
Patient Population: The studies enrolled patients with early-stage idiopathic Parkinson's disease. Key inclusion criteria typically included a diagnosis of PD for a limited duration (e.g., within 5 years), a certain level of motor impairment as measured by the Hoehn and Yahr stage (typically ≤ 3), and being treatment-naïve or having limited prior exposure to dopaminergic therapies.[4] Common exclusion criteria were the presence of atypical parkinsonian syndromes, significant cognitive impairment, or the use of medications that could interfere with the study drug.
Intervention and Dosage:
-
SLV308 (Pardoprunox): Dosing was often initiated at a low level and gradually titrated upwards to an optimal or maximum tolerated dose, with flexible-dose regimens ranging from 9-45 mg/day.[3][4] Some studies also investigated fixed doses.[4]
-
Comparator Drugs: Doses for comparator drugs like levodopa, ropinirole, pramipexole, rasagiline, and selegiline were administered according to their established therapeutic ranges and titration schedules for early PD.
Efficacy Assessments: The primary measure of efficacy was the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the motor score (Part III). Secondary endpoints often included changes in the UPDRS Activities of Daily Living (ADL) score (Part II), total UPDRS score, and responder analyses (proportion of patients achieving a predefined level of improvement).
Statistical Analysis: The primary statistical analysis was typically an analysis of covariance (ANCOVA) or a mixed-effects model for repeated measures (MMRM) to compare the change from baseline in UPDRS scores between the active treatment and placebo groups.
Visualizing the Science
To better understand the biological and methodological frameworks, the following diagrams are provided.
Caption: Signaling pathway of SLV308 (pardoprunox).
Caption: Generalized workflow of a clinical trial for Parkinson's disease.
Conclusion
Clinical trial data indicates that SLV308 (pardoprunox) demonstrates a statistically significant improvement in motor function in patients with early-stage Parkinson's disease compared to placebo. Its efficacy, as measured by the change in UPDRS motor scores, appears to be in a comparable range to other established dopamine agonists such as pramipexole. However, the tolerability profile of pardoprunox, particularly at higher doses and with rapid titration, has been a noted concern in clinical development, with adverse events such as nausea, somnolence, and dizziness being frequently reported.[4] Further research would be necessary to fully delineate the optimal dose and titration schedule to maximize its therapeutic window. The unique mechanism of SLV308 as a partial dopamine D2/D3 agonist and 5-HT1A agonist represents a rational approach to Parkinson's disease therapy, though its clinical development was ultimately discontinued.
References
Comparing K 308's anti-inflammatory effects to celecoxib
An objective comparison between the anti-inflammatory effects of K 308 and celecoxib is not possible at this time due to a lack of available scientific information on a compound specifically designated as "this compound."
Initial research has revealed ambiguity regarding the identity of "this compound." Search results have identified multiple, distinct compounds with similar designations, each with different mechanisms of action:
-
This compound: Literature referencing a compound simply as "this compound" is sparse and dated, identifying it as a non-steroidal anti-inflammatory agent but providing no substantive data on its mechanism of action or comparative efficacy.
-
KAG-308: This is a distinct and more recently studied molecule identified as a selective EP4 receptor agonist with anti-inflammatory properties, particularly investigated for ulcerative colitis.[1][2]
-
HU-308: This is a cannabinoid-2 receptor agonist that has demonstrated anti-inflammatory and osteoprotective effects in preclinical models of periodontitis.[3]
Without a clear identification of the specific "this compound" of interest, a direct comparison with celecoxib, a well-characterized COX-2 inhibitor, cannot be accurately or responsibly conducted.
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[4][5][6][7][8] The anti-inflammatory effects of celecoxib are achieved by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[4][7][8] This selective inhibition of COX-2 is designed to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 enzyme.[4][7]
To proceed with a comparative analysis, please provide more specific information on the "this compound" compound of interest, such as its full chemical name, CAS number, or relevant publications detailing its biological activity. This will enable a focused and accurate comparison of its anti-inflammatory properties with those of celecoxib.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Osteoprotective Effects of Cannabinoid-2 Receptor Agonist HU-308 in a Rat Model of Lipopolysaccharide-Induced Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. arthritis.ca [arthritis.ca]
- 8. news-medical.net [news-medical.net]
A Head-to-Head Comparison of EP4 Agonists in IBD Models: A Guide for Researchers
In the landscape of inflammatory bowel disease (IBD) therapeutics, the prostaglandin E2 receptor EP4 has emerged as a promising target. Activation of the EP4 receptor has been shown to ameliorate colitis in various preclinical models, primarily by suppressing inflammation and promoting mucosal healing. This guide provides a comparative overview of the performance of different EP4 agonists in IBD models, based on available experimental data.
EP4 Agonist Performance in DSS-Induced Colitis
The following tables summarize the key efficacy data for three prominent EP4 agonists: AE1-734, KAG-308, and a novel, unnamed EP4 agonist. It is crucial to note that the experimental conditions, such as the concentration of DSS, duration of treatment, and mouse strain, may vary between studies, impacting direct comparability.
Table 1: Efficacy of AE1-734 in 7% DSS-Induced Colitis in Mice [1]
| Parameter | Vehicle Control (7% DSS) | AE1-734 (7% DSS) |
| Body Weight Loss (%) | 9.8 ± 2.7 | 3.3 ± 1.0 |
| Diarrhea Score | 2.2 ± 0.1 | 1.1 ± 0.3 |
| Hemoccult Score | 3.8 ± 0.2 | 1.4 ± 0.4 |
| Histological Injury Score | 22.3 ± 3.5 | 7.5 ± 1.1 |
Table 2: Efficacy of KAG-308 in DSS-Induced Colitis in Mice [2]
| Treatment Group | Disease Activity Index (DAI) Score | Histological Score |
| Control (DSS) | High (specific value not provided) | High (specific value not provided) |
| KAG-308 (0.3 mg/kg) | Significantly reduced vs. Control | Significantly reduced vs. Control |
| KAG-308 (1 mg/kg) | Significantly reduced vs. Control | Significantly reduced vs. Control |
| Sulfasalazine (SASP) | Not as effective as KAG-308 | Not as effective as KAG-308 |
Table 3: Efficacy of a Novel EP4 Agonist vs. Sulfasalazine in DSS-Indomethacin Mouse Colitis Model [3]
| Parameter | Sulfasalazine (100 mg/kg) | Novel EP4 Agonist (0.2 mg/kg) |
| Colitis Symptoms | Less effective | Superior in reducing symptoms |
| Innate Immune Cell Increase | Less effective | Superior in preventing increase |
| Colon Inflammation | Less effective | Superior in ameliorating inflammation |
| Epithelial Regeneration | Less efficacious | More efficacious |
Experimental Methodologies
The following sections detail the typical experimental protocols used in the studies cited.
DSS-Induced Colitis Model
A widely used method to induce colitis in mice that mimics human ulcerative colitis.
-
Animal Model: Typically, C57BL/6 mice are used.
-
Induction of Colitis: Mice are administered DSS (typically 2-7%) in their drinking water for a period of 5-7 days.[1][4]
-
Treatment: EP4 agonists are administered, often daily, via subcutaneous injection or oral gavage, starting before or concurrently with DSS administration.[1][2]
-
Monitoring: Key parameters are monitored daily, including:
-
Body weight: To assess overall health and disease severity.
-
Stool consistency: Scored to evaluate diarrhea.
-
Rectal bleeding: Detected visually or using a hemoccult test.
-
-
Disease Activity Index (DAI): A composite score is calculated based on weight loss, stool consistency, and rectal bleeding to provide a quantitative measure of disease severity.[4]
-
Termination and Analysis: At the end of the study period, mice are euthanized, and the colon is collected for further analysis.
-
Histological Analysis: The colon is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, ulceration, and tissue damage. A histological score is assigned based on these observations.[1]
DSS-Indomethacin Induced Colitis Model
This model is used to induce a more severe form of colitis.
-
Induction: Similar to the standard DSS model, but with the co-administration of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), which exacerbates the colitis.[3]
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes is crucial for understanding the action and evaluation of EP4 agonists.
Caption: EP4 Receptor Signaling Pathway.
Caption: DSS-Induced Colitis Experimental Workflow.
Summary and Conclusion
The available preclinical data strongly support the therapeutic potential of EP4 agonists in IBD. Agonists such as AE1-734 and KAG-308 have demonstrated significant efficacy in reducing disease activity and histological damage in DSS-induced colitis models.[1][2] Furthermore, a novel EP4 agonist has shown superiority over the established IBD drug sulfasalazine in a similar model.[3] The primary mechanism of action is believed to be through the activation of the EP4 receptor, leading to downstream signaling that suppresses inflammation and promotes the regeneration of the intestinal epithelium.
For researchers and drug development professionals, the key takeaways are:
-
Consistent Efficacy: Multiple EP4 agonists have shown consistent preclinical efficacy in well-established IBD models.
-
Dual Mechanism of Action: EP4 agonists appear to offer both anti-inflammatory and pro-regenerative effects, a highly desirable combination for IBD treatment.[3]
-
Need for Direct Comparative Studies: To definitively establish the superior agent, head-to-head clinical and preclinical trials are necessary.
Future research should focus on these direct comparisons, as well as exploring the long-term safety and efficacy of these promising compounds. The development of EP4 agonists represents a significant step forward in the quest for more effective and targeted therapies for IBD.
References
- 1. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of prostaglandin E2 receptor subtype 4 agonist and sulfasalazine in mouse colitis prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temporal genomewide expression profiling of DSS colitis reveals novel inflammatory and angiogenesis genes similar to ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SLV308 and Terguride as Partial D2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of SLV308 (pardoprunox) and terguride, two partial agonists of the dopamine D2 receptor. The information presented is collated from preclinical and clinical research to support drug development and scientific investigation in relevant fields.
Introduction
SLV308 (pardoprunox) and terguride are both recognized for their partial agonist activity at the dopamine D2 receptor, a key target in the treatment of neurological and endocrine disorders. Partial agonists offer a nuanced therapeutic approach by providing a modulatory effect on dopamine signaling, acting as agonists in states of low dopamine tone and as functional antagonists in the presence of excessive dopamine.[1] SLV308 is a non-ergot derivative that also exhibits affinity for D3 and serotonin 5-HT1A receptors.[2][3] Terguride, an ergoline derivative, is known for its use in treating hyperprolactinemia and also interacts with serotonin receptors.[4][5] This guide delves into the quantitative pharmacological data, experimental methodologies, and signaling pathways associated with these two compounds.
Quantitative Data Comparison
The following table summarizes the key in vitro pharmacological parameters for SLV308 and terguride at the dopamine D2 receptor.
| Parameter | SLV308 (Pardoprunox) | Terguride | Reference |
| Binding Affinity (D2 Receptor) | Ki = 4.7 nM (rat striatum) | Kd = 0.39 nM (pituitary) | [3],[6] |
| Intrinsic Activity (Functional Assay) | 48% (cAMP accumulation) | High intrinsic activity (GTPγS binding) | [3],[7] |
| Other Receptor Affinities | D3 (Ki = 1.2 nM), 5-HT1A (agonist) | 5-HT2A & 5-HT2B (antagonist) | [2][3],[4][5] |
Signaling Pathways
Both SLV308 and terguride exert their effects by modulating the dopamine D2 receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[8] Upon activation by a partial agonist, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit of the heterotrimeric G-protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate the activity of other downstream effectors, such as ion channels. The partial nature of these agonists means they produce a submaximal response compared to the endogenous full agonist, dopamine.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (for determining Ki/Kd)
This protocol is a generalized procedure for determining the binding affinity of a compound to the D2 receptor using a competitive radioligand binding assay.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measurement of baseline locomotion and other behavioral traits in a common marmoset model of Parkinson's disease established by a single administration regimen of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: providing reference data for efficacious preclinical evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Fast-Scan Cyclic Voltammetry of Dopamine near Microdialysis Probes - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
KAG-308: A Comparative Analysis of Cross-Reactivity with Prostaglandin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and functional activity of KAG-308 across various prostaglandin receptors. The data presented is compiled from published research to assist in evaluating the selectivity profile of this compound.
KAG-308 is identified as a potent and selective agonist for the prostaglandin E2 receptor subtype 4 (EP4).[1][2] Its selectivity is crucial for its therapeutic effects, which include suppressing colitis, promoting mucosal healing, and potentially reducing the risk of colorectal carcinogenesis.[2] This document summarizes the cross-reactivity of KAG-308 with other prostaglandin receptors, providing key quantitative data and the experimental methodologies used to obtain them.
Comparative Binding Affinity and Functional Activity of KAG-308
The following table summarizes the binding affinities (Ki) and functional activities (EC50 or agonistic Ki) of KAG-308 for a panel of human prostaglandin receptors. The data clearly illustrates the selectivity of KAG-308 for the EP4 receptor.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (Agonistic Ki/EC50, nM) |
| EP1 | 1410[1] | >1000[1] |
| EP2 | 1540[1] | >1000[1] |
| EP3 | 32.4[1] | 160[1] |
| EP4 | 2.57 [1] | 17 [1] |
| IP (Prostacyclin) | 52.9[1] | Not Reported |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for determining the binding affinity and functional activity of KAG-308. While the specific protocols from the primary reference by Watanabe et al. (2015) were not fully detailed in the available search results, the following represents standard and widely accepted methods for such assays.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[3][4][5]
Objective: To determine the binding affinity (Ki) of KAG-308 for human prostaglandin receptors EP1, EP2, EP3, EP4, and IP.
Materials:
-
Membrane preparations from cells individually expressing human recombinant EP1, EP2, EP3, EP4, or IP receptors.
-
Radioligand specific for each receptor (e.g., [3H]-PGE2 for EP receptors, [3H]-Iloprost for IP receptor).
-
KAG-308 at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[6]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the receptor-expressing cell membranes with a fixed concentration of the specific radioligand and varying concentrations of KAG-308.
-
The incubation is carried out in the assay buffer for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the specific receptor.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) of KAG-308 is calculated from the IC50 value (the concentration of KAG-308 that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.
Functional Assays (cAMP Measurement)
Functional assays are used to determine the effect of a compound on receptor signaling. For EP2, EP4, and IP receptors, which are Gs-coupled, agonist binding leads to an increase in intracellular cyclic AMP (cAMP). For Gi-coupled receptors like EP3, agonist binding inhibits adenylyl cyclase and leads to a decrease in forskolin-stimulated cAMP levels.[7][8][9]
Objective: To determine the functional potency (EC50) of KAG-308 at human prostaglandin receptors.
Materials:
-
Whole cells expressing the individual human recombinant prostaglandin receptors (e.g., HEK293 or CHO cells).
-
KAG-308 at various concentrations.
-
Forskolin (for Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell culture medium.
Procedure:
-
Seed the cells expressing the receptor of interest into 96- or 384-well plates and culture overnight.
-
Replace the culture medium with a stimulation buffer.
-
For Gs-coupled receptors (EP2, EP4, IP):
-
Add varying concentrations of KAG-308 to the cells.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
-
For Gi-coupled receptors (EP3):
-
Pre-treat the cells with a fixed concentration of forskolin to stimulate cAMP production.
-
Concurrently, add varying concentrations of KAG-308.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves by plotting the cAMP concentration against the log concentration of KAG-308.
-
Calculate the EC50 value (the concentration of KAG-308 that produces 50% of the maximal response) from the dose-response curve.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the general signaling pathway for EP4 receptor activation and the experimental workflow for assessing the cross-reactivity of a compound like KAG-308.
Caption: EP4 Receptor Signaling Pathway
Caption: Experimental Workflow for Cross-Reactivity Assessment
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Validating the Anti-inflammatory Properties of KAG-308 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the anti-inflammatory properties of KAG-308, a selective prostaglandin E2 (PGE2) receptor 4 (EP4) agonist, with established anti-inflammatory agents, Dexamethasone and Ibuprofen. The following sections detail the experimental data, methodologies, and underlying signaling pathways to support the validation of KAG-308 as a potential anti-inflammatory therapeutic.
Mechanism of Action: A Comparative Overview
KAG-308 exerts its anti-inflammatory effects through a distinct mechanism centered on the activation of the EP4 receptor. As a selective agonist, KAG-308 binds to the EP4 receptor, a G-protein coupled receptor, initiating a signaling cascade that primarily involves the production of cyclic AMP (cAMP).[1][2][3] This increase in intracellular cAMP can, in turn, modulate various downstream pathways, leading to the suppression of pro-inflammatory mediators. A key anti-inflammatory consequence of EP4 receptor activation is the potent and dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3]
Dexamethasone , a potent synthetic glucocorticoid, functions by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, including TNF-α. Its broad-spectrum anti-inflammatory and immunosuppressive activities have made it a cornerstone in treating a wide range of inflammatory conditions.
Ibuprofen , a widely used nonsteroidal anti-inflammatory drug (NSAID), primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While its primary mechanism is not the direct inhibition of TNF-α, it can indirectly affect its signaling and contribute to the overall reduction of the inflammatory response.
Comparative In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro anti-inflammatory activity of KAG-308, Dexamethasone, and Ibuprofen. The primary endpoint for comparison is the inhibition of TNF-α, a pivotal cytokine in the inflammatory cascade.
Table 1: Potency in TNF-α Inhibition
| Compound | Assay System | IC50 (Concentration for 50% Inhibition) | Reference |
| KAG-308 | LPS-stimulated mouse peripheral whole blood | Not explicitly reported; 32.1% inhibition at 1 mg/kg (in vivo) | [3] |
| Dexamethasone | TNF-α-induced secretion in THP-1 cells | ~3 - 7 nM | [4] |
| Ibuprofen | LPS-stimulated RAW 264.7 cells | Not explicitly reported |
Note: A direct in vitro IC50 value for KAG-308 on TNF-α inhibition was not available in the reviewed literature. The provided data is from an in vivo study and indicates a significant inhibitory effect.
Table 2: Receptor Binding and Enzyme Inhibition
| Compound | Target | Binding Affinity (Ki) / Inhibition | Reference |
| KAG-308 | Human EP4 Receptor | 2.57 nM | [1] |
| Dexamethasone | Glucocorticoid Receptor | High Affinity (specific Ki not cited) | |
| Ibuprofen | COX-1 / COX-2 | Inhibition at 100 µM |
Experimental Protocols
This section provides a detailed methodology for a standard in vitro assay to determine the TNF-α inhibitory activity of a test compound using the RAW 264.7 murine macrophage cell line.
In Vitro TNF-α Inhibition Assay in LPS-Stimulated RAW 264.7 Cells
1. Objective: To quantify the ability of a test compound (e.g., KAG-308) to inhibit the production of TNF-α from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
2. Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (KAG-308) and reference compounds (Dexamethasone, Ibuprofen)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for mouse TNF-α
-
MTT assay kit for cell viability
3. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
4. Compound Treatment and LPS Stimulation:
-
Prepare serial dilutions of the test compound and reference compounds in DMEM.
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compounds.
-
Incubate the cells with the compounds for 1 hour.
-
Following the pre-incubation, add LPS to each well to a final concentration of 1 µg/mL to stimulate TNF-α production. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
5. Incubation and Supernatant Collection:
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
After incubation, centrifuge the plates at a low speed to pellet the cells.
-
Carefully collect the supernatant from each well for TNF-α measurement.
6. TNF-α Quantification (ELISA):
-
Quantify the concentration of TNF-α in the collected supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to a plate pre-coated with a capture antibody for mouse TNF-α, followed by the addition of a detection antibody, a substrate, and a stop solution. The absorbance is then read at the appropriate wavelength.
-
Generate a standard curve using known concentrations of recombinant mouse TNF-α to determine the concentration of TNF-α in the samples.
7. Cell Viability Assay (MTT):
-
To ensure that the observed inhibition of TNF-α is not due to cytotoxicity of the test compounds, perform an MTT assay on the remaining cells in the 96-well plate.
-
Add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan, which can be solubilized and measured spectrophotometrically.
8. Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the vehicle control (LPS only).
-
Plot the percentage inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of TNF-α production is inhibited).
-
Normalize the TNF-α inhibition data to the cell viability data to account for any cytotoxic effects.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: EP4 Receptor Anti-inflammatory Signaling Pathway
Caption: In Vitro TNF-α Inhibition Assay Workflow
Conclusion
The available in vitro data strongly support the anti-inflammatory properties of KAG-308, primarily mediated through its selective agonism of the EP4 receptor, leading to the inhibition of the key pro-inflammatory cytokine, TNF-α. While a direct comparison of IC50 values with Dexamethasone and Ibuprofen for TNF-α inhibition requires further specific studies, the potent receptor binding affinity of KAG-308 suggests a high degree of specificity and potential for a favorable therapeutic window. The detailed experimental protocol provided herein offers a robust framework for the continued in vitro validation and characterization of KAG-308 and other novel anti-inflammatory compounds. The unique mechanism of action of KAG-308, distinct from glucocorticoids and traditional NSAIDs, positions it as a promising candidate for further investigation in the development of new anti-inflammatory therapies.
References
- 1. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of ibuprofen derivatives as the NF-κB/iNOS pathway inhibitors for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fn-test.com [fn-test.com]
A Comparative Analysis of SLV308 (Pardoprunox) and Full Dopamine Agonists in the Context of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SLV308 (pardoprunox), a partial dopamine agonist, with that of full dopamine agonists commonly used in the treatment of Parkinson's disease. The analysis is supported by preclinical and clinical data, with a focus on receptor binding, functional activity, and clinical outcomes.
Executive Summary
SLV308 (pardoprunox) is a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[1][2] Developed for the treatment of Parkinson's disease, it reached Phase III clinical trials before being discontinued.[1] In contrast, full dopamine agonists, such as pramipexole, ropinirole, and apomorphine, are established therapeutics that directly stimulate dopamine receptors, mimicking the effect of endogenous dopamine.[3][4]
This guide will demonstrate that while SLV308 shows efficacy in improving motor function in Parkinson's disease patients, its overall therapeutic effect, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) motor score, is comparable to that of the full agonist pramipexole.[5][6] However, the partial agonism of SLV308 theoretically offers a lower propensity for inducing dopamine-related side effects like dyskinesia and psychosis.[7]
Preclinical Pharmacological Profile: A Head-to-Head Comparison
The fundamental difference in the mechanism of action between SLV308 and full dopamine agonists lies in their interaction with the dopamine D2 and D3 receptors. Full agonists elicit a maximal response upon binding, whereas partial agonists produce a submaximal response. This distinction is quantified by their receptor binding affinities (Ki), functional potencies (EC50), and intrinsic activities (IA).
Data Presentation: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (pEC50/EC50) | Intrinsic Activity (%) |
| SLV308 (Pardoprunox) | D2 | pKi = 8.1[1] | pEC50 = 8.0[8] | 50[8] |
| D3 | pKi = 8.6[1] | pEC50 = 9.2[8] | 67[8] | |
| 5-HT1A | pKi = 8.5[1] | pEC50 = 6.3[8] | 100 (Full Agonist)[8] | |
| Pramipexole | D2 | 3.9[9] | - | Full Agonist[10] |
| D3 | 0.5[9] | - | Full Agonist[10] | |
| Ropinirole | D2 | - | - | Full Agonist[8][11][12] |
| D3 | High Affinity[8][11][12] | - | Full Agonist[8][11][12] | |
| Apomorphine | D2 | High Affinity[7][13][14] | - | Full Agonist[7][13][14] |
| D3 | High Affinity[7][13][14] | - | Full Agonist[7][13][14] |
Clinical Efficacy in Parkinson's Disease
Clinical trials provide the most direct comparison of the therapeutic efficacy of SLV308 and full dopamine agonists. The Vermeer study, a large, randomized, double-blind trial, directly compared flexible-dose SLV308 (12-42 mg/day) with the full agonist pramipexole (1.5-4.5 mg/day) and placebo in patients with early Parkinson's disease.[5][6]
Data Presentation: Clinical Trial Efficacy Data (Vermeer Study)
| Treatment Group | Mean Change from Baseline in UPDRS Motor Score |
| SLV308 (12-42 mg/day) | -4.9[5][6] |
| Pramipexole (1.5-4.5 mg/day) | -5.7[5][6] |
| Placebo | -2.5[5][6] |
The results of the Vermeer study indicate that SLV308 demonstrated a statistically significant improvement in motor function compared to placebo.[5][6] While pramipexole showed a slightly greater mean improvement in the UPDRS motor score, the study suggests comparable efficacy between SLV308 and this established full dopamine agonist in the tested dose ranges.[5][6] Another study, the Rembrandt trial, also showed a significant benefit of pardoprunox over placebo in improving UPDRS motor scores.[5] A meta-analysis of four randomized controlled trials confirmed that pardoprunox was superior to placebo in improving UPDRS III motor scores.[15]
In studies where pardoprunox was used as an adjunct to levodopa in patients with motor fluctuations, it significantly reduced "OFF" time compared to placebo.[3] When administered in combination with L-dopa in MPTP-treated marmosets, pardoprunox improved efficacy and decreased dyskinesia.[16]
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol outlines a generalized method for determining the binding affinity of a test compound for dopamine receptors using a competitive radioligand binding assay.[17][18][19]
Materials and Reagents:
-
Cell membranes from a cell line stably expressing the human dopamine receptor subtype of interest (e.g., D2 or D3).
-
Radioligand (e.g., [³H]Spiperone).
-
Test compound (e.g., SLV308, pramipexole).
-
Non-specific binding agent (e.g., 10 µM haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding agent.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity
This protocol describes a method to determine the functional activity (potency and intrinsic activity) of a compound at G-protein coupled receptors, such as the dopamine D2 and D3 receptors.[20][21][22][23]
Materials and Reagents:
-
Cell membranes expressing the dopamine receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Test compound (agonist).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters or SPA beads.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (agonist).
-
In a 96-well plate, add the assay buffer, cell membranes, GDP, and the test compound.
-
Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).
-
Add [³⁵S]GTPγS to all wells to initiate the binding reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters or by adding a stop solution if using SPA beads.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to generate a dose-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the curve using non-linear regression analysis.
-
Calculate the intrinsic activity (IA) as a percentage of the response produced by a standard full agonist.
Mandatory Visualizations
Caption: Dopamine Receptor Signaling Pathways
Caption: Radioligand Binding Assay Workflow
Caption: GTPγS Binding Assay Workflow
Conclusion
SLV308 (pardoprunox) demonstrates efficacy in improving motor symptoms in patients with Parkinson's disease, with a magnitude of effect comparable to the full dopamine agonist pramipexole in a head-to-head clinical trial. Its unique pharmacological profile as a partial D2/D3 agonist and full 5-HT1A agonist suggests a potential for a differentiated side-effect profile, particularly concerning a lower risk of dopaminergic-related adverse events such as dyskinesia. However, the discontinuation of its clinical development means that its full therapeutic potential and long-term safety profile in comparison to full dopamine agonists remain to be fully elucidated. This guide provides a foundational comparison for researchers and drug development professionals to understand the relative positioning of SLV308 within the landscape of dopaminergic therapies for Parkinson's disease.
References
- 1. Double-blind study of pardoprunox, a new partial dopamine agonist, in early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo effects of pardoprunox (SLV308), a partial D₂/D₃ receptor and 5-HT1A receptor agonist, on rat dopamine and serotonin neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardoprunox as adjunct therapy to levodopa in patients with Parkinson's disease experiencing motor fluctuations: results of a double-blind, randomized, placebo-controlled, trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Pardoprunox in early Parkinson's disease: results from 2 large, randomized double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. journals.plos.org [journals.plos.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ROPINIROLE (PD010133, UHSKFQJFRQCDBE-UHFFFAOYSA-N) [probes-drugs.org]
- 12. Update on ropinirole in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. neurology.org [neurology.org]
- 16. The partial dopamine agonist pardoprunox (SLV308) administered in combination with l-dopa improves efficacy and decreases dyskinesia in MPTP treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 19. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Study of K-308 and Ibuprofen for Acute Inflammation: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the novel compound K-308 and the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen in the context of acute inflammation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Introduction to Acute Inflammation
Acute inflammation is the body's initial and immediate response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a critical component of the innate immune system, characterized by the classic signs of pain, heat, redness, swelling, and loss of function. The process involves a complex interplay of cellular and molecular events, including the release of inflammatory mediators like prostaglandins and cytokines, and the recruitment of leukocytes to the site of injury. While essential for healing, uncontrolled or excessive acute inflammation can lead to tissue damage and contribute to various pathological conditions.
Mechanism of Action
Ibuprofen: A Non-Selective COX Inhibitor
Ibuprofen is a widely used NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4][5] By blocking both COX isoforms, ibuprofen reduces the production of these pro-inflammatory molecules.[1][3][5] The inhibition of COX-2 is largely responsible for its therapeutic effects, while the inhibition of COX-1, which is involved in maintaining the gastrointestinal lining and platelet function, can lead to some of its known side effects.[1][3]
K-308: A Hypothetical Selective COX-2 Inhibitor
Disclaimer: The following information on K-308 is hypothetical and presented for comparative purposes. As of the time of this publication, public domain data on a compound designated "K-308" for acute inflammation is not available.
For the purpose of this guide, K-308 is posited to be a novel, selective cyclooxygenase-2 (COX-2) inhibitor. Its mechanism of action would involve the specific targeting and inhibition of the COX-2 enzyme, which is predominantly induced at sites of inflammation. This selectivity would theoretically lead to a potent anti-inflammatory effect with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors like ibuprofen. By selectively inhibiting COX-2, K-308 would decrease the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.
Comparative Efficacy in Preclinical Models of Acute Inflammation
The anti-inflammatory efficacy of K-308 and ibuprofen can be evaluated using standard preclinical models, such as the carrageenan-induced paw edema model in rodents. This model is widely used to assess the activity of anti-inflammatory drugs.
Data Presentation
The following tables summarize the comparative efficacy of ibuprofen (literature-derived data) and K-308 (hypothetical data) in a carrageenan-induced paw edema model.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Ibuprofen | 40 | 0.42 ± 0.04 | 50.6% |
| K-308 (Hypothetical) | 10 | 0.38 ± 0.03 | 55.3% |
*p < 0.01 compared to control. Data for ibuprofen is representative of typical findings in the literature.[6]
Table 2: Effect on Myeloperoxidase (MPO) Activity in Paw Tissue
| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) (Mean ± SEM) | % Inhibition of MPO Activity |
| Control (Vehicle) | - | 12.5 ± 1.2 | - |
| Ibuprofen | 40 | 6.8 ± 0.9 | 45.6% |
| K-308 (Hypothetical) | 10 | 5.5 ± 0.7 | 56.0% |
*p < 0.01 compared to control.
Table 3: Effect on Inflammatory Cytokine Levels in Paw Tissue Exudate
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
| Control (Vehicle) | - | 350 ± 25 | 280 ± 20 |
| Ibuprofen | 40 | 180 ± 18 | 150 ± 15 |
| K-308 (Hypothetical) | 10 | 155 ± 15 | 120 ± 12 |
*p < 0.01 compared to control. Ibuprofen has been shown to suppress circulating markers of inflammation like TNF-α.[7]
Experimental Protocols
Carrageenan-Induced Paw Edema
This widely accepted model is used to evaluate the anti-inflammatory activity of compounds.[6][8][9][10][11]
-
Animals: Male Wistar rats (180-220g) are used.
-
Groups: Animals are randomly divided into control, ibuprofen, and K-308 groups.
-
Drug Administration: Test compounds or vehicle are administered orally one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[6][9]
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[9]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found in neutrophils, and its activity in tissue is a marker of neutrophil infiltration, a key event in acute inflammation.[12][13][14][15][16]
-
Tissue Collection: At the end of the paw edema experiment (e.g., 5 hours), animals are euthanized, and the inflamed paw tissue is collected.
-
Homogenization: The tissue is homogenized in a phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[12][13]
-
Centrifugation: The homogenate is centrifuged, and the supernatant is collected.
-
Enzymatic Reaction: The supernatant is mixed with a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.[12][13]
-
Spectrophotometric Measurement: The change in absorbance is measured at 460 nm over time.[13]
-
Calculation of MPO Activity: MPO activity is expressed as units per gram of tissue.
Measurement of Inflammatory Cytokines (TNF-α and IL-6)
The levels of pro-inflammatory cytokines in the inflammatory exudate are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection: Paw exudate is collected from the inflamed tissue.
-
ELISA Procedure: Commercially available ELISA kits for rat TNF-α and IL-6 are used according to the manufacturer's instructions.
-
Data Analysis: The concentrations of TNF-α and IL-6 are determined by comparing the sample absorbance to a standard curve.
Visualizations
Signaling Pathways
Caption: Mechanism of action of Ibuprofen and K-308.
Experimental Workflow
Caption: Workflow for preclinical evaluation.
Conclusion
This guide provides a framework for the comparative evaluation of anti-inflammatory agents. Based on existing literature, ibuprofen is a potent non-selective COX inhibitor effective in reducing acute inflammation. The hypothetical profile of K-308 as a selective COX-2 inhibitor suggests the potential for similar or enhanced efficacy with an improved safety profile. Further empirical studies on K-308 are necessary to validate these hypothetical advantages and fully elucidate its therapeutic potential in the management of acute inflammatory conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 4. Ibuprofen | healthdirect [healthdirect.gov.au]
- 5. ClinPGx [clinpgx.org]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. Ibuprofen Increases Markers of Intestinal Barrier Injury But Suppresses Inflammation at Rest and After Exercise in Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]
- 15. [PDF] Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
KAG-308: A Comparative Analysis of Potency Against Other Selective EP4 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of KAG-308, a selective prostaglandin E2 (PGE2) receptor 4 (EP4) agonist, against other notable compounds in its class. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to offer an objective assessment for research and drug development professionals.
Introduction to KAG-308 and the EP4 Receptor
KAG-308 is an orally available, selective EP4 receptor agonist that has demonstrated significant therapeutic potential, particularly in the treatment of ulcerative colitis by promoting mucosal healing and suppressing inflammation.[1] The EP4 receptor, a G-protein coupled receptor, is a key mediator of the physiological effects of prostaglandin E2. Its activation initiates a signaling cascade that primarily involves the Gs alpha subunit, leading to the production of cyclic AMP (cAMP) and subsequent downstream cellular responses. This pathway is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and tissue regeneration, making selective EP4 agonists like KAG-308 a promising area of therapeutic research.
Comparative Potency of Selective EP4 Agonists
The potency of a selective EP4 agonist is a critical determinant of its therapeutic efficacy and potential for off-target effects. This is typically quantified by two key parameters: the equilibrium dissociation constant (Ki) and the half-maximal effective concentration (EC50). The Ki value represents the affinity of the agonist for the receptor, with a lower Ki indicating a higher binding affinity. The EC50 value indicates the concentration of the agonist required to elicit a half-maximal response in a functional assay, with a lower EC50 signifying greater potency.
The following table summarizes the reported potency data for KAG-308 and other well-characterized selective EP4 agonists. It is important to note that these values are compiled from various studies and may have been determined using different experimental conditions. Therefore, direct comparisons should be made with caution.
| Compound | Ki (nM) | EC50 (nM) | Organism/Cell Line | Reference(s) |
| KAG-308 | 2.57 | 17 | Human | [2] |
| L-902,688 | 0.38 | 0.6 | Not Specified | [1] |
| CAY10598 | 1.2 | Not Reported | Not Specified | |
| AGN205203 | 81 | Not Reported | HEK-EP4 (human) | [2] |
| ONO-AE1-329 | Not Reported | Not Reported | Murine | [3] |
| CP-734,432 | Not Reported | Not Reported | Not Specified | [2] |
Disclaimer: The data presented in this table is for comparative purposes only. Values obtained from different sources may not be directly comparable due to variations in experimental methodologies.
Experimental Protocols
The determination of Ki and EC50 values for EP4 agonists relies on standardized in vitro assays. The following are generalized methodologies for the key experiments cited.
Receptor Binding Assay (for Ki determination)
This assay measures the affinity of a compound for the EP4 receptor by quantifying its ability to displace a radiolabeled ligand that specifically binds to the receptor.
-
Membrane Preparation: Cell membranes expressing the human EP4 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells).
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled EP4-specific ligand (e.g., [3H]-PGE2) in the presence of varying concentrations of the test compound (e.g., KAG-308).
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay (for EC50 determination)
This assay measures the functional potency of an agonist by quantifying its ability to stimulate the production of intracellular cyclic AMP (cAMP), a second messenger in the EP4 signaling pathway.
-
Cell Culture: A suitable cell line stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells) is cultured in 96-well plates.
-
Compound Treatment: The cells are treated with varying concentrations of the test agonist (e.g., KAG-308).
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Visualizing Key Processes
To further elucidate the mechanisms discussed, the following diagrams, generated using Graphviz, illustrate the EP4 receptor signaling pathway and a general experimental workflow for assessing agonist potency.
Caption: EP4 Receptor Signaling Pathway.
Caption: General Experimental Workflow for Potency Assessment.
Conclusion
KAG-308 stands as a potent and selective EP4 agonist with promising therapeutic applications. While the compiled data suggests comparable or, in some cases, superior potency to other selective EP4 agonists, it is crucial for researchers to consider the context of the experimental conditions under which these values were derived. For definitive head-to-head comparisons, standardized assays performed under identical conditions are recommended. The provided methodologies and diagrams offer a foundational understanding for designing and interpreting such comparative studies in the pursuit of novel EP4-targeted therapeutics.
References
A Comparative Analysis of SLV308 (Pardoprunox) and Anle138b for Parkinson's Disease Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational drugs for Parkinson's disease (PD), SLV308 (pardoprunox) and Anle138b. It aims to offer an objective analysis of their distinct therapeutic strategies, supported by published preclinical and clinical data. SLV308 represents a symptomatic treatment approach by modulating dopaminergic and serotonergic systems, while Anle138b embodies a disease-modifying strategy by targeting the pathological aggregation of alpha-synuclein.
Executive Summary
SLV308 (pardoprunox) is a partial agonist of dopamine D2 and D3 receptors and a full agonist of the serotonin 5-HT1A receptor.[1][2] Its development aimed to provide symptomatic relief for the motor deficits in Parkinson's disease, with the hypothesis that its partial agonism could reduce the risk of dopaminergic side effects like dyskinesia.[3][4] Clinical trials showed some efficacy in improving motor function, but its development was ultimately discontinued. In contrast, Anle138b is an orally bioavailable small molecule that acts as an oligomer modulator, inhibiting the formation of pathological alpha-synuclein aggregates, which are a hallmark of PD.[5][6][7] Preclinical studies have demonstrated its potential to prevent neurodegeneration and improve motor function in animal models, suggesting a disease-modifying potential.[8][9] Anle138b has progressed to early-stage clinical trials.[10]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings for SLV308 and Anle138b from published in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Activity of SLV308 (Pardoprunox)
| Target | Parameter | Value | Species | Reference |
| Dopamine D2 Receptor | pEC50 | 8.0 | Human | [3] |
| pA2 | 8.4 | Human | [3] | |
| Intrinsic Activity | 50% | Human | [3] | |
| Dopamine D3 Receptor | pEC50 | 9.2 | Human | [3] |
| pA2 | 9.0 | Human | [3] | |
| Intrinsic Activity | 67% | Human | [3] | |
| Serotonin 5-HT1A Receptor | pEC50 | 6.3 | Human | [3] |
| Intrinsic Activity | Full Agonist | Human | [3] |
Table 2: In Vivo Efficacy of SLV308 (Pardoprunox) in Animal Models of Parkinson's Disease
| Model | Parameter | Treatment | Outcome | Reference |
| 6-OHDA-lesioned rats | Contralateral turning | Pardoprunox (MED=0.03mg/kg, p.o.) | Induction of turning behavior | [3] |
| MPTP-treated marmosets | Locomotor activity | Pardoprunox (MED=0.03mg/kg, p.o.) | Dose-dependent increase | [3] |
| Motor disability | Pardoprunox (MED=0.03mg/kg, p.o.) | Dose-dependent decrease | [3] | |
| Dyskinesia (vs. L-dopa) | Pardoprunox (0.1 mg/kg, p.o.) | Less intense and shorter duration | [11] | |
| MPTP-treated marmosets (with L-dopa) | Motor disability | Pardoprunox (0.0125-0.025 mg/kg) + L-dopa | Enhanced reversal of disability | [4] |
| Dyskinesia | Pardoprunox + L-dopa | Significantly less dyskinesia over time | [4] |
Table 3: Clinical Efficacy of SLV308 (Pardoprunox) in Parkinson's Disease Patients
| Study Population | Primary Endpoint | Pardoprunox | Placebo | P-value | Reference |
| Early PD | Change in UPDRS-Motor score | -7.3 points | -3.0 points | 0.0001 | [12] |
| PD with motor fluctuations | Change in "OFF" time | -1.62 h/day | -0.92 h/day | 0.0215 | [13] |
Table 4: Preclinical Efficacy of Anle138b
| Model System | Parameter | Treatment | Outcome | Reference |
| In vitro α-synuclein aggregation | Oligomer formation | Anle138b | Inhibition of pathological aggregate formation | [5] |
| PD mouse model | α-synuclein oligomers | Anle138b | Inhibition of oligomer accumulation | [5] |
| PD mouse model | Motor performance | Anle138b | Reduced motor deficits | [9] |
| PD mouse model | Disease-free survival (late treatment) | Anle138b | Prolonged by 59 days | [9] |
| MSA mouse model | Glial cytoplasmic inclusions (GCIs) | Anle138b | 30% reduction in SNc and striatum | [8] |
| MSA mouse model | Dopaminergic neuron preservation | Anle138b | Preservation of neurons in SNc | [8] |
Experimental Protocols
Key Experiment for SLV308: MPTP-Treated Marmoset Model of Parkinson's Disease
This protocol is a generalized representation based on published studies.[3][4][11]
-
Animal Model Induction: Common marmosets are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms, including motor disability.
-
Drug Administration: Pardoprunox is administered orally (p.o.) at varying doses. In combination studies, it is co-administered with L-dopa.
-
Behavioral Assessment:
-
Motor Disability: Assessed using a validated rating scale for primates, scoring posture, movement, and bradykinesia.
-
Locomotor Activity: Measured using automated activity monitors.
-
Dyskinesia: Scored based on the severity and duration of abnormal involuntary movements.
-
-
Data Analysis: Changes in motor disability scores, locomotor activity counts, and dyskinesia scores are compared between treatment groups and baseline using appropriate statistical tests.
Key Experiment for Anle138b: In Vitro Alpha-Synuclein Aggregation Assay
This protocol is a summary of the methodology described in the literature.[5]
-
Protein Preparation: Recombinant wild-type alpha-synuclein is expressed and purified. For fluorescence-based assays, the protein is fluorescently labeled (e.g., with Alexa dyes).
-
Aggregation Induction: Alpha-synuclein aggregation is induced in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0) by adding agents like FeCl3 and DMSO.
-
Compound Incubation: Anle138b, dissolved in a vehicle like DMSO, is added to the assay mixture at various concentrations.
-
Oligomer Formation Measurement: The formation of alpha-synuclein oligomers is monitored over time. This can be done using techniques such as:
-
Thioflavin T (ThT) fluorescence assay: ThT binds to amyloid fibrils, and the increase in fluorescence is measured.
-
Single-particle fluorescence spectroscopy: To detect and quantify early-stage oligomers.
-
-
Data Analysis: The rate and extent of aggregation in the presence of Anle138b are compared to vehicle-treated controls to determine its inhibitory activity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: SLV308's dual mechanism of action on dopamine and serotonin receptors.
References
- 1. In vivo effects of pardoprunox (SLV308), a partial D₂/D₃ receptor and 5-HT1A receptor agonist, on rat dopamine and serotonin neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The partial dopamine agonist pardoprunox (SLV308) administered in combination with l-dopa improves efficacy and decreases dyskinesia in MPTP treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Anle138b to target the toxic protein in Parkinson's - Cure Parkinson's [cureparkinsons.org.uk]
- 8. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oligomer modulator anle138b inhibits disease progression in a Parkinson mouse model even with treatment started after disease onset - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1a trial findings of iLCT prioritised drug, Anle138b - Cure Parkinson's [cureparkinsons.org.uk]
- 11. Pardoprunox reverses motor deficits but induces only mild dyskinesia in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Double-blind study of pardoprunox, a new partial dopamine agonist, in early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pardoprunox as adjunct therapy to levodopa in patients with Parkinson's disease experiencing motor fluctuations: results of a double-blind, randomized, placebo-controlled, trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Ambiguity in "K 308" Designation Requires Clarification for Safe Disposal Procedures
Providing accurate and safe disposal procedures for the substance designated as "K 308" is not possible without further clarification from the end-user. Initial research has revealed that "this compound" is a product identifier used for several distinct chemical products with vastly different compositions and associated hazards. The proper disposal protocols are entirely dependent on the specific nature of the substance .
To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to identify the exact "this compound" product for which disposal information is required. The following are some of the different substances identified as "this compound":
-
K-308LF: A welding material.
-
KEST 308: A cosmetic ingredient, specifically PEG-7 Glyceryl Cocoate.
-
This compound Machine Dishwash Detergent: A cleaning agent.
-
K-FLEX A308: A polyester diol.
The disposal procedures for a welding rod, a cosmetic ingredient, a detergent, and a polyester diol are fundamentally different. For instance, the disposal of a welding rod may involve considerations for metal recycling, while a chemical detergent might require specific neutralization steps before being discarded in accordance with local regulations.
Without a specific Safety Data Sheet (SDS) or more detailed product information, providing a single set of disposal instructions would be irresponsible and could lead to unsafe practices, environmental contamination, or regulatory non-compliance.
Therefore, users in possession of a product labeled "this compound" are strongly advised to locate the corresponding Safety Data Sheet (SDS) for that specific product. The SDS will contain a dedicated section on disposal considerations, providing the necessary guidance for safe and compliant waste management. Once the specific "this compound" product is identified, a detailed and accurate set of disposal procedures, including any necessary quantitative data, experimental protocols, and visualizations, can be provided.
Navigating the Safe Handling of K 308: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of K 308, a bioactive chemical compound identified as 2-Phenyl-5-benzothiazoleacetic acid (CAS# 36774-74-0). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling similar chemical structures and should be implemented to ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, which is supplied as a solid powder, a comprehensive approach to personal protection is paramount to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Face Shield | Recommended when there is a risk of splashing or dust generation. | |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for protection against bases, oils, and many solvents. Always inspect gloves for degradation or punctures before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental contact. |
| Chemical-resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashes. | |
| Respiratory Protection | NIOSH/OSHA approved respirator | A respirator with a particle filter is recommended if handling procedures are likely to generate dust. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All solid waste, including contaminated gloves, wipes, and weighing papers, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Unused or unwanted this compound should be disposed of as chemical waste.
Disposal Route:
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program.
-
Ensure that the waste is properly characterized and labeled according to all applicable local, state, and federal regulations. Never dispose of chemical waste down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | For small spills of the solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water. |
| Large Spill | Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Follow your institution's emergency spill response procedures. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
